6-Chloro-n,n-diisopropylnicotinamide
Description
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Properties
IUPAC Name |
6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)10-5-6-11(13)14-7-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIUKIOVKUQYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-N,N-diisopropylnicotinamide
This document provides a detailed exploration of the synthetic pathways leading to 6-Chloro-N,N-diisopropylnicotinamide, a key building block in modern medicinal and agrochemical research. The guide is structured to provide not only procedural steps but also the underlying chemical principles and rationale, reflecting field-proven insights for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
This compound (CAS No: 905273-87-2) is a substituted pyridine derivative.[1] Its structure, featuring a chlorinated pyridine ring and a sterically hindered diisopropylamide group, makes it a valuable intermediate for creating complex molecules with specific biological activities. The synthesis is most reliably achieved through a classical two-step approach, which offers high yields and straightforward purification. This pathway involves:
-
Activation of the Carboxylic Acid: Conversion of the relatively unreactive carboxylic acid group of 6-chloronicotinic acid into a highly electrophilic acyl chloride.
-
Amide Bond Formation: Nucleophilic acyl substitution of the resulting acyl chloride with diisopropylamine to form the target amide.
An alternative, though often less common for bulk synthesis, is the direct one-pot coupling of the carboxylic acid and amine using specialized coupling reagents. This guide will detail both methodologies, with a primary focus on the more robust acyl chloride route.
Overall Synthetic Workflow
The following diagram illustrates the primary two-step synthesis pathway from the starting material, 6-chloronicotinic acid.
Caption: High-level overview of the two-step synthesis pathway.
Pathway I: The Acyl Chloride Route (Recommended)
This method is the workhorse for synthesizing nicotinamides due to its reliability, scalability, and the use of cost-effective reagents. The core principle is to transform the hydroxyl of the carboxylic acid into an excellent leaving group, dramatically increasing the carbonyl carbon's electrophilicity.
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[2][3] Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[2][4]
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride to form the acyl chloride, releasing SO₂ and HCl.[2][5]
Reactant Data Table:
| Compound | Molar Mass ( g/mol ) | CAS Number | Role |
| 6-Chloronicotinic Acid | 157.55 | 5326-23-8 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | Chlorinating Agent |
Experimental Protocol: Preparation of 6-Chloronicotinoyl Chloride
-
Safety Precaution: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (e.g., 10.0 g, 0.0635 mol).
-
Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (e.g., 20 mL, 0.274 mol). A solvent such as 1,2-dichloroethane can be used if necessary.[6]
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7]
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 1-3 hours.[6][7] The progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done carefully.
-
To ensure complete removal, anhydrous toluene or another high-boiling inert solvent can be added and subsequently removed under vacuum.[8]
-
The resulting 6-chloronicotinoyl chloride is typically a solid at room temperature (m.p. 48-51°C) and can often be used in the next step without further purification.
Step 2: Amidation with Diisopropylamine
This step involves the classic Schotten-Baumann reaction conditions, where the highly reactive acyl chloride is coupled with a primary or secondary amine.[9] A non-nucleophilic base is required to neutralize the HCl generated during the reaction. This is crucial because any generated HCl would protonate the diisopropylamine, rendering it non-nucleophilic and halting the reaction.
Mechanism of Action: The reaction is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic carbonyl carbon of 6-chloronicotinoyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion to form the stable amide bond.
Reactant Data Table:
| Compound | Molar Mass ( g/mol ) | CAS Number | Role |
| 6-Chloronicotinoyl Chloride | 176.00 | 66608-11-5 | Electrophile |
| Diisopropylamine | 101.19 | 108-18-9 | Nucleophile |
| Triethylamine (or DIEA) | 101.19 | 121-44-8 | Non-nucleophilic Base |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Aprotic Solvent |
Experimental Protocol: Synthesis of this compound
-
Dissolve the 6-chloronicotinoyl chloride (e.g., 11.2 g, 0.0635 mol) synthesized in Step 1 in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of diisopropylamine (e.g., 1.1 equivalents, 7.0 g, 0.0698 mol) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIEA) (e.g., 1.2 equivalents) in the same anhydrous solvent.
-
Add the amine-base solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure this compound.
Pathway II: Direct Amide Coupling
For sensitive substrates or when avoiding harsh reagents like thionyl chloride is desirable, direct amide coupling offers a milder alternative. This one-pot method uses a coupling reagent to activate the carboxylic acid in situ.
Principle of Operation: Coupling reagents, such as carbodiimides (DCC, EDC) or phosphonium/aminium salts (PyBOP, HATU), react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an activated ester).[9][10] This intermediate is then readily attacked by the amine to form the amide bond, regenerating the coupling agent in a modified form.
Caption: Workflow for direct amide coupling using a coupling reagent.
Comparative Analysis:
| Feature | Acyl Chloride Route | Direct Coupling Route |
| Conditions | Harsher (reflux in SOCl₂) | Milder (often room temp) |
| Reagents | Inexpensive (SOCl₂) | More expensive (HATU, etc.) |
| Byproducts | Gaseous (HCl, SO₂), easily removed | Solid/liquid (e.g., DCU), requires filtration/chromatography |
| Scope | Broad, highly reliable | Excellent for sensitive/complex molecules |
| Atom Economy | Lower | Generally higher |
While the direct coupling method is elegant, the acyl chloride pathway remains the more practical and economical choice for the synthesis of this specific, relatively simple target molecule.
References
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Synthesis of 6-chloronicotinoyl chloride . PrepChem.com. [Link]
-
Wu, Y., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling . Organic Letters, 5(18), 3293–3295. [Link]
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This compound | 905273-87-2 . J&K Scientific. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 38(2), 606-631. [Link]
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Coupling Reagents . Aapptec Peptides. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
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Synthesis of 2-chloronicotinyl chloride . PrepChem.com. [Link]
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6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 . PubChem. [Link]
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Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]
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Amide Synthesis . Fisher Scientific. [Link]
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Thionyl chloride . Wikipedia. [Link]
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Synthesis of 6-chloro-nicotinic acid N-methylamide . PrepChem.com. [Link]
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6-CHLORONICOTINIC ACID . precisionFDA. [Link]
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Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives . Der Pharmacia Lettre, 3(5), 110-114. [Link]
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6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9 . Chemsrc. [Link]
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Carboxylic Acids Advanced. Reaction with Thionyl Chloride . YouTube. [Link]
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"6-Chloro-n,n-diisopropylnicotinamide" chemical properties and structure
An In-Depth Technical Guide to 6-Chloro-n,n-diisopropylnicotinamide: Properties, Structure, and Synthesis
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Primarily utilized as a chemical intermediate, its structural features—a chlorinated pyridine ring and a sterically hindered diisopropylamide group—make it a versatile building block for the development of novel compounds. This document details its physicochemical properties, provides an in-depth analysis of its molecular structure through predicted spectroscopic data, outlines a robust synthetic protocol with justifications for methodological choices, and discusses its applications in research and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a thorough understanding of this compound.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting.
Nomenclature and Identifiers
| Property | Value | Source(s) |
| CAS Number | 905273-87-2 | [1][2][3][4] |
| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | [1][3] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [3][4] |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | [1][3] |
| InChI Key | SSIUKIOVKUQYGZ-UHFFFAOYSA-N | [1][3] |
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 240.73 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 129-131 °C | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
Molecular Structure and Spectroscopic Profile
The unique arrangement of functional groups in this compound dictates its reactivity and is confirmed through various spectroscopic techniques.
Chemical Structure
Caption: 2D Structure of this compound.
Predicted Spectroscopic Data
While experimental data should always be the final arbiter, the expected spectroscopic profile can be predicted based on the molecule's structure. This serves as a valuable guide for characterization.
-
Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-8.8 ppm). They will exhibit a complex splitting pattern (likely doublet of doublets and a triplet) due to their coupling with each other.
-
Isopropyl Methine Protons (2H): Due to hindered rotation around the C-N amide bond, the two isopropyl groups may be non-equivalent. This could result in two separate septets (or a broad multiplet) in the region of δ 3.5-4.0 ppm.
-
Isopropyl Methyl Protons (12H): Correspondingly, the four methyl groups may also be non-equivalent, potentially giving rise to two distinct doublets (or a broad doublet) in the aliphatic region (δ 1.2-1.5 ppm).
-
Carbonyl Carbon (1C): A signal for the amide carbonyl carbon is expected around δ 165-170 ppm.
-
Aromatic Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-155 ppm). The carbon attached to the chlorine atom (C6) will be significantly shifted.
-
Isopropyl Methine Carbons (2C): Signals for the methine carbons of the isopropyl groups are expected around δ 45-50 ppm.
-
Isopropyl Methyl Carbons (4C): Signals for the methyl carbons are expected in the upfield region, around δ 20-25 ppm.
-
C=O Stretch (Amide): A strong, characteristic absorption band is expected in the range of 1630-1680 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-N Stretch: A moderate absorption around 1200-1350 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple sharp absorptions between 1400-1600 cm⁻¹.
-
Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 240.
-
Isotopic Peak (M+2)⁺: A key diagnostic feature will be the presence of an M+2 isotope peak at m/z 242, with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: Common fragmentation patterns would include the loss of an isopropyl group and cleavage of the amide bond.
| Predicted Spectroscopic Data Summary | |
| ¹H NMR | Aromatic (δ 7.5-8.8), Isopropyl CH (δ 3.5-4.0), Isopropyl CH₃ (δ 1.2-1.5) |
| ¹³C NMR | C=O (δ 165-170), Aromatic (δ 120-155), Isopropyl CH (δ 45-50), Isopropyl CH₃ (δ 20-25) |
| IR (cm⁻¹) | 1630-1680 (C=O), 600-800 (C-Cl), 1400-1600 (Aromatic C=C) |
| MS (m/z) | 240 (M⁺), 242 ((M+2)⁺) |
Synthesis and Manufacturing
The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available 6-hydroxynicotinic acid.
Retrosynthetic Analysis
The logical disconnection for this molecule is at the amide bond. This retrosynthetic approach identifies 6-chloronicotinic acid (or its acyl chloride derivative) and diisopropylamine as the key precursors. The 6-chloronicotinic acid itself is readily prepared from 6-hydroxynicotinic acid.
Key Intermediate: 6-Chloronicotinic Acid
The precursor, 6-chloronicotinic acid, can be synthesized through various routes. A common and effective method is the chlorination of 6-hydroxynicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5] Alternative green chemistry approaches have been explored, but the chlorination route remains prevalent in standard laboratory synthesis.[5] Other methods include the oxidation of 2-chloro-5-methylpyridine.[6]
Recommended Synthetic Protocol: Amidation of 6-Chloronicotinoyl Chloride
This protocol details the conversion of 6-chloronicotinic acid to the final product. The procedure is divided into two self-validating stages: formation of the acyl chloride and the subsequent amidation.
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is a yellow-orange oil or solid and is typically used in the next step without further purification.
Step 2: Amidation with Diisopropylamine
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or column chromatography to obtain pure this compound.
Workflow Diagram
Caption: Use as a scaffold for generating diverse chemical libraries.
Conclusion
This compound is a well-defined chemical intermediate with significant potential for synthetic and medicinal chemistry. Its straightforward, high-yielding synthesis and the reactivity of its chloro-substituent make it an ideal starting material for constructing diverse molecular architectures. The physicochemical and spectroscopic data outlined in this guide provide the necessary foundation for its effective use, while the analysis of its potential applications underscores its value to researchers in the ongoing quest for novel therapeutic agents.
References
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J&K Scientific. (n.d.). This compound | 905273-87-2. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
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International Union of Crystallography. (n.d.). Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. Retrieved from [Link]
- Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
- Google Patents. (2017). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
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American Elements. (n.d.). This compound | CAS 905273-87-2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloronicotinamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methylnicotinamide. PubChem Compound Database. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]
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Chemsrc. (n.d.). 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9. Retrieved from [Link]
-
Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Retrieved from [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-Chloro-n,n-diisopropylnicotinamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-n,n-diisopropylnicotinamide is a substituted nicotinamide derivative with potential therapeutic applications. While direct experimental evidence for its mechanism of action is not extensively documented in publicly available literature, its structural similarity to other bioactive nicotinamides suggests plausible pathways through which it may exert biological effects. This guide synthesizes the current understanding of related nicotinamide derivatives to propose a hypothesized dual mechanism of action for this compound, encompassing both anti-inflammatory and antimicrobial activities. We provide a comprehensive overview of the theoretical framework for these mechanisms, supported by data from analogous compounds. Furthermore, this document serves as a practical resource for researchers by offering detailed, field-proven experimental protocols to systematically investigate and validate these proposed mechanisms. Our objective is to furnish the scientific community with the foundational knowledge and methodological tools necessary to elucidate the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of Substituted Nicotinamides
Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are pivotal in a vast array of cellular processes, including energy metabolism, DNA repair, and cellular signaling.[1][2] Consequently, synthetic derivatives of nicotinamide have garnered significant interest in drug discovery for their potential to modulate these pathways.
The introduction of various substituents to the nicotinamide scaffold can profoundly influence the molecule's chemical properties and biological activity. The subject of this guide, this compound, features a chlorine atom at the 6-position of the pyridine ring and two isopropyl groups on the amide nitrogen. These modifications are anticipated to enhance its bioactivity and selectivity compared to the parent nicotinamide molecule.
Based on the established biological activities of structurally related compounds, we hypothesize that this compound possesses a dual mechanism of action:
-
Anti-inflammatory effects: Potentially through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Antimicrobial activity: Likely via the inhibition of bacterial cell wall synthesis.
This guide will delve into the scientific rationale behind these hypotheses and provide detailed methodologies for their experimental validation.
Hypothesized Anti-inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Role of NF-κB in Inflammation
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Rationale for NF-κB Inhibition by this compound
Several studies have demonstrated the anti-inflammatory properties of nicotinamide and its derivatives, linking this activity to the inhibition of NF-κB.[1][4] The proposed mechanism involves the modulation of cellular processes that impact NF-κB activation. Given the structural similarities, it is plausible that this compound shares this anti-inflammatory potential. The chloro and diisopropyl substitutions may enhance cell permeability and target engagement, potentially leading to more potent NF-κB inhibition.
Below is a diagram illustrating the hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized NF-κB pathway inhibition.
Experimental Validation: NF-κB Reporter Assay
To experimentally validate the hypothesis that this compound inhibits NF-κB activation, a luciferase reporter assay is a robust and quantitative method.[2][3][4] This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured as a luminescent signal.
HEK293 cells are co-transfected with a plasmid containing the firefly luciferase gene downstream of an NF-κB promoter and a control plasmid with the Renilla luciferase gene under a constitutive promoter. The cells are then treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound. The firefly luciferase signal indicates NF-κB transcriptional activity, while the Renilla luciferase signal is used to normalize for transfection efficiency and cell viability. A decrease in the normalized firefly luciferase signal in the presence of the compound indicates inhibition of the NF-κB pathway.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cell viability assay, such as an MTT assay) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include appropriate controls (untreated, vehicle-treated, and activator-only).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase assay substrate.
-
Subsequently, measure Renilla luciferase activity after adding the Stop & Glo® reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells.
-
Determine the inhibitory effect of this compound by comparing the fold induction in the presence of the compound to the activator-only control.
-
The following diagram outlines the experimental workflow for the NF-κB luciferase reporter assay.
Caption: NF-κB Luciferase Reporter Assay Workflow.
Hypothesized Antimicrobial Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Bacterial Cell Wall Synthesis as an Antibiotic Target
The bacterial cell wall is a crucial structure that provides mechanical support and protection against osmotic lysis.[5] A key component of the cell wall in most bacteria is peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides.[5] The enzymes involved in the synthesis of peptidoglycan are excellent targets for antibiotics because they are essential for bacterial survival and are absent in mammalian cells.
Rationale for Inhibition of Cell Wall Synthesis by this compound
While direct evidence is lacking for this compound, the closely related compound 6-chloro-N-isopropylnicotinamide is believed to exert its antibacterial effects by inhibiting enzymes involved in bacterial cell wall synthesis.[6] Furthermore, various substituted nicotinamide derivatives have been reported to possess antimicrobial activity.[7][8][9] The 6-chloro substitution on the pyridine ring is a common feature in many bioactive heterocyclic compounds and is often associated with enhanced antimicrobial properties.
The diagram below depicts the general stages of bacterial cell wall synthesis and the hypothesized point of inhibition.
Caption: Hypothesized Inhibition of Bacterial Cell Wall Synthesis.
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay
The first step in evaluating the antimicrobial potential of this compound is to determine its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[6]
A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial dilutions of this compound. After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select several colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity. A button or haze at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The workflow for the broth microdilution MIC assay is depicted below.
Caption: Broth Microdilution MIC Assay Workflow.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the proposed experimental protocols.
Table 1: NF-κB Inhibition by this compound
| Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | Value | 0 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| Positive Control (e.g., known NF-κB inhibitor) | Value | Value |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | 25923 | Value | Susceptible/Intermediate/Resistant |
| Escherichia coli | 25922 | Value | Susceptible/Intermediate/Resistant |
| Pseudomonas aeruginosa | 27853 | Value | Susceptible/Intermediate/Resistant |
| Enterococcus faecalis | 29212 | Value | Susceptible/Intermediate/Resistant |
Conclusion and Future Directions
This technical guide has outlined a hypothesized dual mechanism of action for this compound, centered on anti-inflammatory and antimicrobial activities. The proposed inhibition of the NF-κB signaling pathway and bacterial cell wall synthesis is grounded in the established biological activities of related nicotinamide derivatives. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to systematically investigate and validate these hypotheses.
Successful validation of these mechanisms would position this compound as a promising lead compound for the development of novel therapeutics for inflammatory diseases and bacterial infections. Future research should focus on elucidating the specific molecular targets within these pathways, conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models. The insights gained from such studies will be crucial in translating the therapeutic potential of this compound into clinical applications.
References
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Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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What is the mechanism of Nicotinamide? (2024). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
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Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved January 19, 2026, from [Link]
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Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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Antimicrobial susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved January 19, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 19, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 19, 2026, from [Link]
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Human NF-κB Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 19, 2026, from [Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]
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A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2014). PLOS ONE. Retrieved January 19, 2026, from [Link]
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Studies on Bacterial Cell Wall Inhibitors. VI. Screening Method for the Specific Inhibitors of Peptidoglycan Synthesis. (1976). The Journal of Antibiotics. Retrieved January 19, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules. Retrieved January 19, 2026, from [Link]
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The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2019). Molecules. Retrieved January 19, 2026, from [Link]
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Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023). Microbe Notes. Retrieved January 19, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports. Retrieved January 19, 2026, from [Link]
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Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. (2011). Scholars Research Library. Retrieved January 19, 2026, from [Link]
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Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). Latin American Journal of Pharmacy. Retrieved January 19, 2026, from [Link]
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"6-Chloro-n,n-diisopropylnicotinamide" CAS number 905273-87-2
An In-depth Technical Guide to 6-Chloro-N,N-diisopropylnicotinamide (CAS: 905273-87-2)
Foreword
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in this compound. As a substituted pyridine derivative, this compound belongs to a class of molecules known for a wide spectrum of biological activities.[1][2] This guide moves beyond a simple data sheet to provide insights into its synthesis, rationale for experimental design, and its potential as a scaffold in modern drug discovery. The information herein is synthesized from publicly available data and established principles of organic and medicinal chemistry to provide a holistic view for its application in a research context.
Core Compound Identity and Physicochemical Profile
This compound is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a diisopropylamide group at the 3-position. While specific research applications for this exact molecule are not widely published, its structural motifs are of significant interest in medicinal chemistry. The 6-chloropyridine moiety is a common feature in bioactive molecules, where the chlorine atom can serve both to modulate electronic properties and as a synthetic handle for further chemical diversification.[3]
The following table summarizes the key physicochemical properties of the compound, compiled from various chemical supplier databases.[4][5]
| Property | Value | Source |
| CAS Number | 905273-87-2 | [4][6] |
| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | [4] |
| Molecular Formula | C₁₂H₁₇ClN₂O | |
| Molecular Weight | 240.73 g/mol | [5] |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | [4] |
| InChI Key | SSIUKIOVKUQYGZ-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | |
| Storage Conditions | Inert atmosphere, room temperature |
Synthesis and Characterization
Proposed Synthetic Strategy
The core of the synthesis is the formation of an amide bond between the carboxylic acid of the pyridine ring and diisopropylamine. Direct amide coupling can be challenging; therefore, a more reliable approach is to first activate the carboxylic acid by converting it into a more reactive acyl chloride. This intermediate can then readily react with the secondary amine to form the desired product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Trustworthiness: The following protocol is a robust, self-validating system. Each step includes purification and the final characterization ensures the identity and purity of the product, confirming the success of the synthesis.
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 6-chloronicotinic acid (10.0 g, 63.5 mmol).
-
Solvent Addition: Suspend the acid in anhydrous dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 11.0 mL, 152.4 mmol, 2.4 equiv.) dropwise at room temperature.
-
Expertise & Causality: Thionyl chloride is an excellent choice for this conversion as it is highly effective and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
-
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride, typically a solid or oil, is used directly in the next step without further purification.
Step 2: Amidation to yield this compound
-
Setup: In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve diisopropylamine (17.8 mL, 127 mmol, 2.0 equiv.) and triethylamine (Et₃N, 17.7 mL, 127 mmol, 2.0 equiv.) in anhydrous DCM (150 mL).
-
Addition of Acyl Chloride: Cool the amine solution to 0°C in an ice bath. Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.
-
Expertise & Causality: The reaction is performed at 0°C to control its exothermic nature. Triethylamine is added as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the diisopropylamine and driving the reaction to completion.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.
-
Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water (100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Structural Verification
To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and ensure the correct connectivity of the diisopropyl groups and the chloropyridine ring.
-
Mass Spectrometry (MS): To verify the molecular weight (240.73 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic amide carbonyl (C=O) stretch.
Putative Biological Activity and Role in Drug Discovery
Direct biological activity data for this compound is not available in the public domain. However, by examining its structural analogues, we can infer its potential and formulate hypotheses for its application.
Insights from Structural Analogues
The broader class of nicotinamide and chloronicotinamide derivatives exhibits a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.[1][2][3] Notably, the closely related 6-chloro-N-isopropylnicotinamide has been investigated for antibacterial properties, potentially through the inhibition of enzymes involved in bacterial cell wall synthesis.[3] It has also been suggested to modulate inflammatory signaling pathways.[3]
Structure-activity relationship (SAR) studies on these analogues have highlighted the importance of the 6-chloro substituent, which is believed to enhance biological activity through a combination of electronic and steric effects that promote optimal binding to target proteins.[3]
Caption: Workflow for generating a chemical library from the core scaffold.
Safety and Handling
Based on GHS classifications provided by suppliers, this compound should be handled with appropriate care.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a tightly sealed container in a dry, cool place under an inert atmosphere.
-
Conclusion and Future Outlook
This compound (CAS: 905273-87-2) is a well-defined chemical entity with a clear, accessible synthetic pathway. While its own biological profile is yet to be characterized, its structural features, informed by active analogues, position it as a compound of high interest for medicinal chemistry and drug discovery programs. Its primary utility lies in its role as a foundational building block for the synthesis of compound libraries targeting a range of diseases. Future research should focus on the execution of its synthesis, full analytical characterization, and subsequent screening in relevant biological assays to uncover its therapeutic potential.
References
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National Center for Biotechnology Information. (n.d.). 6-Chloronicotinamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methylnicotinamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use....
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ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH (Page 242). Retrieved from [Link]
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Maske, P. V., & Makhija, S. J. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15939. Retrieved from [Link]
-
Google Patents. (n.d.). US Patent for Novel synthetic approaches to make 3-(imidazo[1,2-b pyridazin-3-ylethynyl)-4-methyl-N-4-(4-methylpiperazin 1-yl)methyl-3-(trifluoromethyl)phenylbenzamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]otinic-acid-n-methylamide/)
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6-Chloro-N,N-diisopropylnicotinamide: A Technical Guide to Putative Biological Activities and Future Research Directions
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothesized biological activities of the novel compound 6-Chloro-N,N-diisopropylnicotinamide. In the absence of direct published research on this specific molecule, this document synthesizes information from structurally related 6-chloronicotinamide and N,N-dialkylnicotinamide analogs to postulate potential therapeutic applications. The primary focus is on two key areas of predicted activity: antibacterial and anti-inflammatory effects. We present a putative synthesis pathway, explore potential mechanisms of action based on established knowledge of related compounds, and provide detailed, field-proven experimental protocols for researchers to investigate these hypotheses. This guide is intended to serve as a foundational resource for initiating research programs aimed at elucidating the pharmacological profile of this compound and its potential as a lead compound in drug discovery.
Introduction: The Rationale for Investigating this compound
Nicotinamide (a form of vitamin B3) and its derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] The pyridine ring of nicotinamide is a versatile scaffold that allows for extensive chemical modification to modulate its pharmacological effects. The introduction of a chlorine atom at the 6-position of the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can alter the electronic properties of the ring, influence binding to biological targets, and improve metabolic stability.
This compound (Figure 1) is a novel derivative that combines the 6-chloropyridine core with diisopropylamide functionality. While no specific biological data for this compound has been reported in the scientific literature, its structural features suggest a strong potential for interesting pharmacological activities. This guide will explore the most probable of these, focusing on antibacterial and anti-inflammatory actions, based on the known properties of its structural analogs.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis of this compound: A Proposed Route
The synthesis of this compound can be readily achieved through a standard two-step procedure common for the preparation of N-substituted nicotinamides. This proposed synthesis is based on established chemical principles and provides a reliable method for obtaining the target compound for biological screening.
2.1. Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
2.2. Detailed Experimental Protocol
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (3-5 equivalents) in excess.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-chloronicotinoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve diisopropylamine (1.2-1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents) in the same anhydrous solvent.
-
Add the diisopropylamine solution dropwise to the cooled 6-chloronicotinoyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Hypothesized Biological Activity I: Antibacterial Effects
The presence of the chloropyridine moiety in the target molecule is a strong indicator of potential antibacterial activity. Numerous pyridine derivatives are known to possess antimicrobial properties.[2] The mechanism of action for chloropyridine compounds can vary but often involves the disruption of essential cellular processes in bacteria.[3]
3.1. Potential Mechanisms of Antibacterial Action
Based on the broader class of chloropyridine and nicotinamide compounds, the antibacterial activity of this compound could be mediated by one or more of the following mechanisms:
-
Inhibition of Cell Wall Synthesis: Some pyridine derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][3]
-
Disruption of Membrane Function: The lipophilic nature of the diisopropyl groups may facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[3]
-
Inhibition of Nucleic Acid Synthesis: The pyridine ring could potentially intercalate with bacterial DNA or inhibit enzymes essential for DNA replication or RNA transcription, such as DNA gyrase or RNA polymerase.[1]
-
Inhibition of Metabolic Pathways: The nicotinamide core is a precursor to NAD(H) and NADP(H), which are essential coenzymes in numerous metabolic pathways. An analog could potentially interfere with these pathways.
3.2. Structure-Activity Relationship (SAR) Considerations for Future Studies
While no SAR data exists for this compound, studies on related compounds provide a framework for future optimization:
-
The 6-Chloro Substituent: The chlorine atom at the 6-position is likely crucial for activity. Its electron-withdrawing nature can influence the reactivity of the pyridine ring and its interactions with biological targets.
-
N,N-Diisopropyl Group: The bulky and lipophilic diisopropyl groups on the amide nitrogen will significantly impact the compound's solubility, membrane permeability, and steric interactions with target enzymes. Systematic variation of the N-alkyl substituents (e.g., from methyl to cyclohexyl) could be a key strategy to optimize potency and selectivity. Studies on other nicotinamides have shown that the nature of the N-substituent is critical for activity.[4][5]
3.3. Experimental Protocol: Antibacterial Susceptibility Testing
The following protocols are standard methods for determining the antibacterial efficacy of a novel compound.
3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the compound that inhibits visible bacterial growth.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Table 1: Example of MIC Data Interpretation for Hypothetical Compounds
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | To be determined | To be determined |
| Related Compound A | 16 | 64 |
| Related Compound B | 8 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Hypothesized Biological Activity II: Anti-inflammatory Effects
Nicotinamide itself is known to possess significant anti-inflammatory properties.[6] It is plausible that this compound retains or even enhances these activities.
4.1. Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of nicotinamide and its analogs are thought to be mediated through several mechanisms:
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Nicotinamide has been shown to inhibit NF-κB activity, thereby reducing the production of inflammatory mediators.[7]
-
Modulation of Pro-inflammatory Cytokines: Nicotinamide can suppress the production and release of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][[“]]
-
Inhibition of Pro-inflammatory Enzymes: The compound may inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.
4.2. Experimental Protocol: In Vitro Anti-inflammatory Assays
The following protocols utilize a common cell-based model of inflammation, lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, to assess the anti-inflammatory potential of the target compound.
4.2.1. Cell Viability Assay (MTT Assay)
It is crucial to first determine the non-toxic concentration range of the compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
4.2.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
4.2.3. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with the compound and stimulate with LPS as described above.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4.2.4. Western Blot Analysis of iNOS and COX-2 Expression
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with the compound and stimulate with LPS for 18-24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
Conclusion and Future Directions
This compound is a novel compound with a chemical structure that suggests a strong potential for both antibacterial and anti-inflammatory activities. This guide provides a theoretical framework and practical experimental protocols to initiate the investigation of these putative properties.
Future research should focus on:
-
Synthesis and Characterization: The first step will be the successful synthesis and full analytical characterization (NMR, MS, HPLC) of the compound.
-
Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of bacterial and fungal strains, as well as in various in vitro and in vivo models of inflammation.
-
Structure-Activity Relationship Studies: A systematic medicinal chemistry program should be initiated to explore modifications of the N,N-diisopropyl group and potentially the 6-chloro substituent to optimize potency and selectivity.
-
Mechanism of Action Studies: Once activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.
This document serves as a starting point for what could be a promising area of research. The exploration of this compound and its analogs may lead to the discovery of new therapeutic agents for infectious and inflammatory diseases.
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Ilić, B. S., Vladimirov, S. M., Živković, A. M., Čudina, O. V., Antonijević, M. R., Matović, M. D., ... & Stanojković, T. P. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3849. [Link]
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Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1655. [Link]
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Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., ... & Li, Y. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Molecules, 29(1), 229. [Link]
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An In-depth Technical Guide for Researchers
Introduction: The Enduring Relevance of the Nicotinamide Scaffold
Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in biology, serving as the reactive core of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These molecules are central to cellular life, participating in hundreds of redox reactions critical for energy metabolism, DNA repair, and cellular signaling pathways.[1][3][4] The biological importance of the nicotinamide scaffold has not gone unnoticed by medicinal chemists. Its unique chemical properties and inherent "drug-likeness" have established it as a privileged structure in drug discovery, leading to a wide array of therapeutic agents for conditions ranging from hyperlipidemia and tuberculosis to cancer and inflammatory skin diseases.[5][6]
This guide focuses on a specific, synthetically tailored class of nicotinamide derivatives, centered around 6-Chloro-n,n-diisopropylnicotinamide . By exploring the strategic introduction of a chloro-substituent at the 6-position and bulky alkyl groups on the amide nitrogen, researchers have unlocked novel biological activities. This document serves as a technical resource for scientists and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), known biological activities, and therapeutic potential of this promising chemical series.
Part 1: Synthesis and Chemical Space Exploration
The generation of a diverse library of analogs is foundational to any drug discovery program. The 6-chloronicotinamide scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.
Core Synthesis of this compound
The synthesis of the parent compound is typically a straightforward two-step process, amenable to scale-up for further studies.[7]
Step 1: Chlorination of 6-Hydroxynicotinic Acid The process begins with the chlorination of a suitable nicotinic acid precursor. For instance, 6-hydroxynicotinic acid can be converted to 6-chloronicotinic acid using a standard chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of a solvent like dimethylformamide (DMF).[5][7]
Step 2: Amidation The resulting 6-chloronicotinoyl chloride is then reacted with diisopropylamine in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane (DCM).[5][7] This reaction forms the stable amide bond, yielding the final product, this compound.
Caption: General Synthetic Workflow for this compound.
Exploring Derivatives: The Path to Optimization
The true power of this scaffold lies in its modularity. Researchers can systematically alter different parts of the molecule to fine-tune its properties.
-
Modification at the 6-Position: The chlorine atom can be substituted with other nucleophiles, such as thiols, to introduce new functionalities and explore different binding interactions.[5] Alternative halogens like bromine or iodine have also been investigated to modulate the electronic and steric properties at this position.[7]
-
Varying the N-Alkyl/Aryl Substituents: The diisopropyl groups on the amide nitrogen are critical for activity but can be replaced with a wide range of other alkyl or aryl groups. This allows for probing the size and nature of the binding pocket of the biological target. For example, replacing alkyl groups with aromatic rings can introduce potential π-π stacking interactions.[7]
Part 2: Biological Activity and Structure-Activity Relationships (SAR)
While research into this compound itself is specific, the broader class of nicotinamide derivatives has been shown to modulate a wide range of biological targets. The insights from these related compounds provide a strong foundation for understanding the potential of this particular series.
Potential Biological Targets
Nicotinamide derivatives have demonstrated activity against a variety of targets, suggesting multiple potential therapeutic applications:
-
Enzyme Inhibition: Many nicotinamide analogs function as enzyme inhibitors. Targets include Poly-ADP-ribose polymerases (PARPs), which are crucial for DNA repair, and DNA demethylases like ALKBH2, which is implicated in cancers such as glioblastoma.[3][8] Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, is another key target.[9]
-
Anti-inflammatory Activity: Nicotinamide exhibits broad anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and modulating the NF-κB signaling pathway.[1][3][10][11] These effects are relevant for treating inflammatory skin conditions like acne and bullous pemphigoid.[10][12]
-
Antimicrobial Effects: Certain nicotinamide derivatives have shown potent antifungal and antibacterial activity.[7][13] The proposed antibacterial mechanism involves the inhibition of enzymes essential for bacterial cell wall synthesis.[7]
Caption: Potential Biological Targets and Therapeutic Applications of Nicotinamide Derivatives.
Deciphering the Structure-Activity Relationship (SAR)
Understanding how specific structural features influence biological activity is paramount for rational drug design.
-
The Critical Role of the 6-Chloro Substituent: The chlorine atom at the 6-position is not merely a placeholder. Its electron-withdrawing nature and steric bulk significantly impact the molecule's interaction with its target.[7] Studies comparing different substitutions show that the 6-chloro group often provides an optimal balance of electronic and steric effects that enhances binding affinity and, consequently, biological activity.[7] This is a classic example of how halogen bonding can be strategically employed in drug discovery to improve ligand-receptor interactions.[14]
-
The N,N-diisopropylamide Moiety: The bulky, hydrophobic diisopropyl groups on the amide nitrogen play a crucial role. They can provide the optimal steric bulk to fit into a specific hydrophobic pocket within the target protein.[7] This feature is highly tunable; modifying the size and shape of these N-alkyl groups is a key strategy for improving both potency and selectivity. For instance, smaller groups like dimethyl or larger groups like cyclohexyl would present different profiles.[5][15]
Part 3: Experimental Protocols for Compound Evaluation
To assess the therapeutic potential of novel 6-chloronicotinamide derivatives, a standardized cascade of in vitro and cell-based assays is required. Below are representative protocols.
Protocol: In Vitro Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol is adapted for assessing the inhibition of an enzyme like ALKBH2, as described in recent literature.[8]
Objective: To determine the IC₅₀ value of a test compound against a specific enzyme.
Materials:
-
Recombinant human enzyme (e.g., ALKBH2)
-
Fluorescently-labeled DNA substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Cofactors (e.g., Fe(II), 2-oxoglutarate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup: In each well of the 384-well plate, add:
-
2 µL of test compound dilution (or DMSO for control).
-
8 µL of assay buffer containing the fluorescently-labeled DNA substrate and cofactors.
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the enzyme solution in assay buffer to each well. The final DMSO concentration should be kept below 1%.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization (FP) signal on a compatible plate reader.
-
Data Analysis:
-
Convert FP values to percent inhibition relative to high (no enzyme) and low (DMSO only) controls.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on a cancer cell line (e.g., U87 glioblastoma cells).[8]
Materials:
-
Human cancer cell line (e.g., U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Part 4: Data Summary and Interpretation
The systematic synthesis and testing of derivatives allow for the construction of a data table to guide further optimization efforts.
| Compound ID | R1 (at 6-position) | R2 (on Amide N) | Target IC₅₀ (µM) | Cell Viability GI₅₀ (µM) |
| Parent | Cl | Diisopropyl | Data to be determined | Data to be determined |
| Analog 1 | Br | Diisopropyl | Data to be determined | Data to be determined |
| Analog 2 | Cl | Dimethyl | Data to be determined | Data to be determined |
| Analog 3 | Cl | Cyclohexyl | Data to be determined | Data to be determined |
| Analog 4 | Cl | Phenyl | Data to be determined | Data to be determined |
Table for illustrative purposes. Actual values would be populated from experimental results.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this class of molecules, combined with the rich biological activity profile of the broader nicotinamide family, provides a compelling starting point for drug discovery campaigns targeting oncology, infectious diseases, and inflammatory conditions.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets of the most active compounds.
-
In Vivo Efficacy: Progressing lead compounds into animal models to assess their efficacy and pharmacokinetic profiles.
-
Selectivity Profiling: Testing lead compounds against a panel of related enzymes or targets to ensure a desirable selectivity profile and minimize potential off-target effects.[16]
By leveraging the principles of rational drug design and a systematic approach to SAR, the full therapeutic potential of this promising class of nicotinamide derivatives can be realized.
References
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An In-depth Technical Guide to 6-Chloro-N,N-diisopropylnicotinamide: Synthesis, Properties, and Therapeutic Potential
Foreword: Navigating the Landscape of Novel Nicotinamides
The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of coenzymes and therapeutic agents. Its derivatives have been extensively explored, yielding compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, yet less-chartered member of this family: 6-Chloro-N,N-diisopropylnicotinamide . While this compound is commercially available, the body of primary research literature dedicated specifically to it is nascent. Therefore, this document serves as both a repository of known information and an expert-guided projection of its chemical and biological profile. By leveraging data from closely related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and investigating the potential of this intriguing molecule. Our approach is grounded in established structure-activity relationships within the nicotinamide class, offering a scientifically sound and predictive exploration of this compound.
Chemical Profile and Physicochemical Properties
This compound is a derivative of nicotinamide, characterized by a chlorine atom at the 6-position of the pyridine ring and two isopropyl groups on the amide nitrogen. These structural features are anticipated to significantly influence its physicochemical properties and biological activity compared to the parent nicotinamide.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | [1][2] |
| CAS Number | 905273-87-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [1] |
| Molecular Weight | 240.73 g/mol | [1][3] |
| Melting Point | 129-131 °C | [1] |
| Appearance | Solid (predicted) | [7] |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | [1][2] |
| InChI Key | SSIUKIOVKUQYGZ-UHFFFAOYSA-N | [1][2] |
The presence of the diisopropylamide group is expected to increase the lipophilicity of the molecule compared to nicotinamide, which may enhance its ability to cross biological membranes. The chlorine atom at the 6-position acts as a bioisostere for a hydrogen atom but introduces significant electronic and steric changes, which are known to modulate the biological activity of nicotinamide derivatives.
Synthesis and Characterization: A Projected Methodology
While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be projected based on established methods for the preparation of related nicotinamide derivatives. The most common approach involves the amidation of a 6-chloronicotinoyl chloride with diisopropylamine.
Projected Synthetic Workflow
Caption: Projected two-step synthesis of this compound.
Detailed Experimental Protocol (Projected)
Step 1: Synthesis of 6-Chloronicotinoyl Chloride
-
To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess chlorinating agent. The resulting crude 6-chloronicotinoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-chloronicotinoyl chloride from the previous step in anhydrous DCM (10 mL/g).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the diisopropylamine solution dropwise to the cooled 6-chloronicotinoyl chloride solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methine and methyl protons of the diisopropyl groups.
-
¹³C NMR will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl groups.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, showing the [M+H]⁺ ion at m/z 241.73.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide is expected around 1630-1660 cm⁻¹.
Biological Activities and Potential Mechanisms of Action (Inference from Analogs)
While direct experimental data for this compound is limited, a review of the literature on structurally similar compounds allows for an informed projection of its potential biological activities.
Antibacterial Activity
Nicotinamide and its derivatives have been investigated as a source of novel antibacterial agents.[8][9][10] The 6-chloro substitution on the pyridine ring is a common feature in nicotinamides with reported antibacterial activity.
A study on 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Another study on newly synthesized nicotinamides also highlighted their potential as antibacterial agents.[8] The mechanism of action for some nicotinamide-based antibacterials is proposed to involve the inhibition of essential bacterial enzymes.
Projected Antibacterial Profile:
Based on the structure-activity relationships of related compounds, it is hypothesized that this compound could exhibit antibacterial activity. The lipophilic diisopropylamide group may facilitate its transport across bacterial cell membranes.
Illustrative Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Nicotinamide itself is known to possess anti-inflammatory properties.[11] This activity is often attributed to its ability to inhibit poly(ADP-ribose) polymerases (PARPs) and modulate the production of pro-inflammatory cytokines. Several derivatives of nicotinamide have been synthesized and evaluated for enhanced anti-inflammatory effects.[11][12]
Projected Anti-inflammatory Profile:
The structural features of this compound suggest it may possess anti-inflammatory properties. The chlorine atom and the bulky alkyl groups on the amide could influence its interaction with inflammatory targets.
Potential Mechanism of Action (Hypothesized):
Caption: Hypothesized anti-inflammatory mechanism of action.
Potential Applications in Drug Discovery
Given its projected biological activities, this compound could be a valuable lead compound in several therapeutic areas:
-
Infectious Diseases: As a potential antibacterial agent, it could be developed for the treatment of bacterial infections, particularly those caused by resistant strains.
-
Inflammatory Disorders: Its inferred anti-inflammatory properties make it a candidate for development in conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain dermatological disorders.
-
Oncology: Some nicotinamide derivatives have shown promise as anticancer agents, often through the inhibition of enzymes like PARP or by targeting specific signaling pathways in cancer cells.[13][14]
Further research, including in vitro and in vivo studies, is necessary to validate these potential applications and to elucidate the specific mechanisms of action.
Conclusion and Future Directions
This compound represents an under-explored area within the vast chemical space of nicotinamide derivatives. This guide has provided a comprehensive overview of its known properties and, by drawing on data from closely related analogs, has projected its synthetic accessibility and potential biological activities. The structural motifs of this compound suggest a promising profile for further investigation, particularly in the realms of antibacterial and anti-inflammatory drug discovery.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol along with comprehensive spectroscopic data.
-
Systematic Biological Screening: Evaluating its activity against a broad panel of bacterial strains and in various in vitro models of inflammation.
-
Mechanism of Action Studies: Identifying the specific molecular targets and pathways through which it exerts its biological effects.
-
Pharmacokinetic and Toxicological Profiling: Assessing its drug-like properties to determine its potential for further development.
By addressing these key areas, the scientific community can unlock the full potential of this compound and pave the way for the development of new and effective therapeutic agents.
References
[8] Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]
[9] (PDF) Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. ResearchGate. [Link]
[13] Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC. [Link]
[10] Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer. ACS Publications. [Link]
[15] Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. [Link]
[12] Structures of nicotinamide derivatives with potential drug activities. ResearchGate. [Link]
[16] Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. [Link]
[11] Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. PubMed. [Link]
[14] Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Semantic Scholar. [Link]
[17] Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. [Link]
[18] Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]
[2] this compound | CAS 905273-87-2. AMERICAN ELEMENTS. [Link]
[6] Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Scholars Research Library. [Link]
[19] Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. [Link]
[20] CA2700559A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof. Google Patents.
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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 6-Chloro-n,n-diisopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 6-Chloro-n,n-diisopropylnicotinamide, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following content is curated to blend rigorous scientific principles with practical, field-tested experience, ensuring both the integrity of your research and the safety of laboratory personnel.
Understanding the Compound: A Risk-Based Perspective
This compound (CAS No. 905273-87-2) is a chlorinated pyridine derivative.[1] Its molecular structure, featuring a halogenated aromatic ring and a tertiary amide group, dictates its reactivity and toxicological profile. The primary hazards associated with this compound are its potential to cause harm if ingested, and to act as an irritant to the skin, eyes, and respiratory system.[2] A thorough understanding of these risks is the foundation of safe handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H17ClN2O | [2] |
| Molecular Weight | 240.73 g/mol | [2] |
| Appearance | Off-white to yellow solid | ChemicalBook |
| Melting Point | 129-131 °C | [2] |
| Boiling Point | 366.7±27.0 °C (Predicted) | ChemicalBook |
| Density | 1.1±0.1 g/cm3 (Predicted) | ChemicalBook |
Hazard Identification and GHS Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. For this compound, the following classifications are critical to recognize:
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Exclamation Mark (GHS07) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark (GHS07) |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Exclamation Mark (GHS07) |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | Exclamation Mark (GHS07) |
Source: Compiled from multiple supplier safety data sheets.
The "Exclamation Mark" pictogram serves as an immediate visual warning for these hazards. The causality behind these classifications lies in the chemical nature of halogenated pyridines, which can interact with biological macromolecules, leading to irritation and acute toxic effects upon significant exposure.[3][4]
The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of controls, from most to least effective.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, the correct use of PPE is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles are required to protect against splashes and fine dust.
-
Hand Protection: Nitrile gloves are recommended. It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Experimental Workflow for Safe Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is the required primary engineering control for manipulating this compound.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula for solid transfers to minimize dust generation.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
Ensure all glassware is properly clamped and secure.
-
Conduct the reaction in a well-ventilated area, preferably within the fume hood.
-
-
Post-Handling:
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: A Self-Validating System
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Toxicological and Ecological Considerations
-
Mechanism of Toxicity: Chlorinated hydrocarbons can act as neurotoxins by interfering with nerve impulse transmission.[7] The pyridine moiety can also contribute to liver and kidney damage with chronic exposure.[8][9] The toxicity of pyridine derivatives is influenced by the nature and position of substituents on the aromatic ring.[3]
-
Ecological Impact: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, it is imperative that this compound and its waste products are not released into the environment.
Disposal and Decontamination
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers designated for halogenated organic waste.[5]
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company. Incineration at high temperatures is a common method for the destruction of halogenated organic compounds.
-
Decontamination: Laboratory equipment can be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol), followed by washing with soap and water. All rinsates should be collected as hazardous waste.
References
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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This compound | CAS 905273-87-2. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]
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ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 19, 2026, from [Link]
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CHLORINATED HYDROCARBON PESTICIDES | Poisoning & Drug Overdose, 7e. (n.d.). AccessMedicine. Retrieved January 19, 2026, from [Link]
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Pyridine: incident management. (n.d.). GOV.UK. Retrieved January 19, 2026, from [Link]
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6-chloronicotinamide | C6H5ClN2O | CID 80456. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 19, 2026, from [Link]
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Spectroscopic Characterization of 6-Chloro-N,N-diisopropylnicotinamide: A Technical Guide
Introduction
6-Chloro-N,N-diisopropylnicotinamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its progression in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a valuable resource for researchers and scientists in the field. Due to the limited availability of experimental spectra in the public domain, this guide is based on predictive methodologies and analysis of data from structurally related compounds.
Molecular Structure and Analysis Workflow
A logical and systematic workflow is crucial for the comprehensive spectroscopic characterization of a new chemical entity. The following diagram illustrates a typical workflow, starting from sample preparation to the final data integration for structural confirmation.
Caption: A general workflow for the spectroscopic characterization of a novel compound.
The chemical structure of this compound is presented below with atom numbering for reference in the NMR data sections.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer to be ionized and fragmented. Acquire mass spectra over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Analyze the mass spectrum of the peak corresponding to the compound to identify the molecular ion and the major fragment ions.
Conclusion
The predicted spectroscopic data presented in this guide provide a robust framework for the structural confirmation of this compound. By comparing experimentally obtained NMR, IR, and MS spectra with the predicted data, researchers can confidently verify the identity and purity of their synthesized compound. This comprehensive spectroscopic analysis is a critical step in ensuring the reliability and reproducibility of scientific findings in drug discovery and materials science.
References
Methodological & Application
Application Notes & Protocols: Leveraging 6-Chloro-N,N-diisopropylnicotinamide in the Development of IRAK4 Inhibitors for In Vitro Profiling
Introduction
6-Chloro-N,N-diisopropylnicotinamide is a substituted nicotinamide derivative. While not characterized as a biologically active agent itself, its true value in drug discovery lies in its role as a versatile chemical intermediate. Specifically, its scaffold is integral to the synthesis of potent and selective inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signal transduction pathways initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, making IRAK4 a high-priority target for therapeutic intervention.
This guide provides a comprehensive framework for researchers leveraging this compound as a starting material to synthesize novel IRAK4 inhibitors. It outlines the subsequent in vitro experimental cascade required to characterize, validate, and profile these newly synthesized compounds, from initial biochemical potency assessment to cell-based functional assays.
Part 1: The Strategic Role of the Intermediate
The core utility of this compound is as a precursor molecule in multi-step organic synthesis. As described in patent literature, this compound serves as a key building block for constructing more complex molecules designed to inhibit IRAK4. The nicotinamide core provides a foundational structure for engaging with the kinase hinge region, while the chloro- and diisopropyl- substitutions offer vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
The general synthetic logic involves using this intermediate to build compounds that can effectively compete with ATP for the binding site of the IRAK4 enzyme, thereby blocking the downstream phosphorylation cascade that leads to the activation of transcription factors like NF-κB and AP-1 and the subsequent production of pro-inflammatory cytokines.
Caption: The IRAK4 signaling cascade and the point of therapeutic intervention.
Part 3: In Vitro Experimental Protocols
Once a novel inhibitor is synthesized, a tiered approach is necessary to characterize its activity.
Tier 1: Biochemical Potency Assay
Objective: To determine the direct inhibitory activity of the synthesized compound on purified IRAK4 enzyme and calculate its IC50 (half-maximal inhibitory concentration).
Rationale: This is the primary screen. It is a clean, cell-free system that measures the compound's ability to directly engage its intended target without confounding factors like cell permeability or off-target effects. The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, a direct product of kinase activity. [1] Protocol: ADP-Glo™ IRAK4 Kinase Assay [1][2]
-
Reagent Preparation:
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 50µM DTT.
-
ATP Solution: Prepare a 2X ATP solution (e.g., 50µM) in Kinase Buffer. The final concentration in the assay should be near the Km of ATP for IRAK4 for competitive inhibitors.
-
Substrate Solution: Prepare a 2X solution of a suitable peptide substrate (e.g., Myelin Basic Protein [MBP]) in Kinase Buffer.
-
Enzyme Solution: Prepare a 2X solution of recombinant human IRAK4 enzyme in Kinase Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio. [3] * Test Compound: Prepare a serial dilution series (e.g., 11-point, 3-fold dilutions starting from 100 µM) in 100% DMSO. Then, create an intermediate dilution in Kinase Buffer to keep the final DMSO concentration ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound dilution or DMSO vehicle (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of 2X IRAK4 enzyme solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of Kinase Buffer to these wells instead.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed 1:1 solution of 2X ATP and 2X Substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background (no enzyme) from all wells.
-
Normalize data: Set the DMSO control (no inhibitor) as 100% activity and a high concentration of a known potent inhibitor (e.g., Staurosporine) or no ATP wells as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound ID | Target | Assay Format | IC50 (nM) |
| SYN-101 | IRAK4 | ADP-Glo™ | 15.2 |
| Control Cpd | IRAK4 | ADP-Glo™ | 25.8 |
Tier 2: Cellular Functional Assay
Objective: To measure the ability of the compound to inhibit the IRAK4 signaling pathway in a relevant human cell line.
Rationale: This assay confirms that the compound is cell-permeable and can engage IRAK4 in its native cellular context to produce a functional downstream effect—the inhibition of pro-inflammatory cytokine production. The human monocytic cell line THP-1 is an excellent model as it robustly expresses the TLR4/IRAK4 pathway and produces cytokines like TNF-α upon LPS stimulation. [4][5][6][7] Protocol: LPS-Induced TNF-α Release in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into a macrophage-like phenotype, seed cells at 2 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow cells to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare a serial dilution of the test compound in serum-free RPMI medium.
-
Pre-treat the rested, differentiated THP-1 cells with the compound dilutions for 1 hour at 37°C. Include a DMSO vehicle control.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated negative control.
-
Incubate for 6 hours at 37°C.
-
-
Cytokine Measurement (ELISA):
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Read the absorbance on a plate reader at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in each sample.
-
Normalize the data: Set the LPS-stimulated, DMSO-treated wells as 100% cytokine release and unstimulated wells as 0%.
-
Plot percent inhibition versus log of compound concentration and fit to a four-parameter logistic model to calculate the cellular IC50.
-
| Compound ID | Cell Line | Stimulant | Readout | IC50 (nM) |
| SYN-101 | dTHP-1 | LPS (100 ng/mL) | TNF-α Release | 125.6 |
| Control Cpd | dTHP-1 | LPS (100 ng/mL) | TNF-α Release | 250.1 |
Tier 3: Cellular Viability Assay
Objective: To ensure that the observed inhibition of cytokine release is due to specific pathway modulation and not simply because the compound is killing the cells.
Rationale: It is critical to run a cytotoxicity counterscreen in parallel with the functional assay. A desirable inhibitor should show a large window between its functional IC50 and its cytotoxic concentration. The CellTiter-Glo® Luminescent Cell Viability Assay is a reliable method that measures ATP levels, an indicator of metabolically active, viable cells. [8][9][10][11] Protocol: CellTiter-Glo® Viability Assay [8][10]
-
Cell Plating and Treatment:
-
Plate and treat differentiated THP-1 cells with the test compound exactly as described in the cellular functional assay (Tier 2), but do not add the LPS stimulant.
-
Incubate for the same duration (e.g., 7 hours total: 1 hr pre-treatment + 6 hr incubation).
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. [9][10] * Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL). [10] * Mix contents on an orbital shaker for 2 minutes to induce cell lysis. [9] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [9] * Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize data: Set DMSO-treated wells as 100% viability and wells treated with a known cytotoxic agent (e.g., 10% DMSO) as 0% viability.
-
Plot percent viability versus log of compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI): SI = CC50 / Cellular IC50. A higher SI value (>100) is desirable, indicating a good therapeutic window.
-
| Compound ID | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) |
| SYN-101 | dTHP-1 | CellTiter-Glo® | > 50 | > 400 |
| Control Cpd | dTHP-1 | CellTiter-Glo® | 12.5 | 50 |
References
-
CellTiter-Glo Assay - Oslo - OUH - Protocols. Oslo University Hospital. [Link]
-
IRAK4 - Wikipedia. Wikipedia. [Link]
-
IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. [Link]
-
Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. [Link]
-
IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Journal of Biological Chemistry. [Link]
-
A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
LPS-induced Cytokine Production in the Monocytic Cell Line THP-1 Determined by Multiple Quantitative Competitive PCR (QC-PCR). PubMed. [Link]
-
LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. PLOS ONE. [Link]
-
IRAK4 Kinase Assay Kit. BPS Bioscience. [Link]
-
SSI QBECO- and LPS-induced cytokine release in THP-1 cells. ResearchGate. [Link]
-
Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology. [Link]
-
LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. [Link]
- WO2023152349A1 - Irak4 inhibitors.
- WO2017004133A1 - Irak inhibitors and uses thereof.
- US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
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- 6. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. promega.com [promega.com]
Application Note: Strategies for Solubilizing 6-Chloro-n,n-diisopropylnicotinamide for Cell-Based Assays
Introduction
6-Chloro-n,n-diisopropylnicotinamide is a synthetic organic compound with potential biological activities stemming from its structural similarity to nicotinamide (a form of Vitamin B3). Nicotinamide is a critical precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling. Due to the central role of NAD+ in cellular processes, compounds that modulate its synthesis are of significant interest in drug discovery, particularly in oncology and metabolic diseases. The structural features of this compound, specifically the chlorinated pyridine ring and the diisopropylamide group, suggest it may possess unique pharmacological properties, potentially acting as an inhibitor of enzymes in the NAD+ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT).
However, the successful implementation of this compound in cell-based assays is critically dependent on achieving and maintaining its solubility in aqueous culture media. Like many small molecule inhibitors, this compound is predicted to have low aqueous solubility, which can lead to precipitation, inaccurate concentration determination, and unreliable experimental results. This application note provides a comprehensive guide for researchers to effectively solubilize and utilize this compound in a variety of cell-based assay formats.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C12H17ClN2O | [1] |
| Molecular Weight | 240.73 g/mol | [1] |
| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | [1] |
| CAS Number | 905273-87-2 | [1] |
| Predicted Solubility | Poor in water; likely soluble in organic solvents like DMSO and ethanol. | Inferred from nicotinamide derivative solubility data[2][3][4] |
Solubility and Stock Solution Preparation
The hydrophobic nature of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous solutions[3].
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Pre-warm the DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature. Warming the DMSO to 37°C can aid in the dissolution of the compound.
-
Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.407 mg of the compound.
-
Dissolution:
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of pre-warmed DMSO. For 2.407 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, briefly sonicate the tube or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
The primary challenge in using a DMSO stock solution in cell-based assays is preventing the compound from precipitating when diluted into the aqueous culture medium. The following protocol is designed to minimize this risk.
Protocol 2: Preparation of Working Concentrations in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Pre-warm the Medium: Ensure the cell culture medium is pre-warmed to 37°C. This is a critical step as it helps to maintain the solubility of the compound upon dilution[5].
-
Serial Dilution (Intermediate Dilutions): It is highly recommended to perform one or more intermediate dilution steps in the pre-warmed medium rather than directly diluting the high-concentration DMSO stock into the final culture volume. This gradual reduction in DMSO concentration helps to prevent precipitation[5][6]. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution in the medium.
-
Final Dilution:
-
Add the desired volume of the intermediate dilution to the wells of your cell culture plate containing pre-warmed medium.
-
Alternatively, prepare the final working concentration in a separate tube of pre-warmed medium and then add this to your cells.
-
Immediately after adding the compound, gently mix the contents of the wells by swirling the plate or by pipetting up and down carefully to ensure a homogenous solution.
-
-
DMSO Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used. Typically, the final DMSO concentration in cell culture should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[7].
Visual Workflow for Solubilization and Dilution
Caption: Workflow for preparing this compound solutions.
Hypothetical Application: Investigating NAMPT Inhibition
Given its structural similarity to nicotinamide, this compound is a candidate for inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Inhibition of NAMPT leads to depletion of cellular NAD+ levels, which can induce cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on this pathway[8][9].
Potential Signaling Pathway
Caption: Hypothetical pathway of NAMPT inhibition by this compound.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Working solutions of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Remove the old medium and add fresh, pre-warmed medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting
-
Compound Precipitation: If you observe precipitation in your culture medium, try decreasing the final concentration of the compound, increasing the concentration of serum in the medium (if your cell line permits), or using a different solubilization method, such as formulation with cyclodextrins[7]. Always ensure the medium is pre-warmed.
-
High Background in Assays: Ensure that the final DMSO concentration is consistent across all wells, including controls, as DMSO can have minor effects on cell metabolism.
-
Inconsistent Results: Inconsistent results may be due to incomplete dissolution of the stock solution or precipitation during dilution. Always visually inspect your solutions before use.
Conclusion
This compound is a compound of interest for cell-based research, potentially as a modulator of NAD+ metabolism. Its successful application hinges on proper solubilization techniques. By preparing a concentrated stock solution in DMSO and following a careful, stepwise dilution protocol into pre-warmed cell culture medium, researchers can minimize precipitation and obtain reliable and reproducible data in their cell-based assays. The protocols and conceptual framework provided in this application note offer a solid foundation for investigating the biological effects of this and other similarly hydrophobic compounds.
References
-
Gallí, M., et al. (2019). The NAD-Booster Nicotinamide Riboside Potently Stimulates NAD+ Metabolism in Primary Human Fibroblasts. Aging and Disease, 10(3), 593-608. [Link]
-
Matasic, D. S., et al. (2018). The NAD+ salvage pathway in health and disease. Antioxidants & Redox Signaling, 28(18), 1599-1623. [Link]
-
Montecucco, A., et al. (2021). Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Oh, Y. S., et al. (2018). Structure-based design of potent nicotinamide phosphoribosyltransferase inhibitors with promising in vitro and in vivo antitumor activities. Journal of Medicinal Chemistry, 61(17), 7723-7736. [Link]
-
Olesen, U. H., et al. (2013). Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. Journal of Medicinal Chemistry, 56(23), 9574-9585. [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. [Link]
-
Heske, C. M., et al. (2015). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Oncotarget, 6(28), 24877-24890. [Link]
-
Li, J., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2649-2655. [Link]
-
Ciocirlan, O., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(11), 3326. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]
-
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? [Link]
-
Jouyban, A. (2019). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry, 48, 1063-1076. [Link]
-
PubChem. (n.d.). 6-Chloronicotinamide. [Link]
-
ResearchGate. (2019). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physchemres.org [physchemres.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 6-Chloro-n,n-diisopropylnicotinamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial investigation of 6-Chloro-n,n-diisopropylnicotinamide (CAS: 905273-87-2) as a potential enzyme inhibitor. While direct inhibitory activity of this specific compound has not been extensively documented, its structural similarity to nicotinamide—a well-established modulator of various enzymes—suggests a high potential for biological activity. These application notes offer a structured, hypothesis-driven approach to screen and characterize the inhibitory profile of this compound against several high-impact enzyme families. The protocols provided are grounded in established methodologies for robust and reproducible results.
Compound at a Glance
| Property | Value | Reference |
| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | [1] |
| CAS Number | 905273-87-2 | [1] |
| Molecular Formula | C₁₂H₁₇ClN₂O | |
| Molecular Weight | 240.73 g/mol | |
| Structure | (Structure generated based on IUPAC name) |
Introduction: The Rationale for Investigation
Nicotinamide and its derivatives are a cornerstone in the study of cellular metabolism and signaling. As the amide form of vitamin B3, nicotinamide is a precursor to the essential coenzyme NAD⁺. Beyond this fundamental role, nicotinamide itself is a known inhibitor of several enzyme classes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The pyridine carboxamide scaffold is a privileged structure in drug discovery, with derivatives showing activity against a wide range of targets, from succinate dehydrogenase in fungi to Nicotinamide N-Methyltransferase (NNMT) in humans.
This compound possesses key structural features that warrant investigation as an enzyme inhibitor:
-
A Nicotinamide Core: This provides a foundational structure for potential interaction with NAD⁺-binding sites or related pockets on various enzymes.
-
6-Chloro Substitution: Halogenation at the 6-position of the pyridine ring can significantly influence the electronic properties and binding affinity of the molecule, often enhancing biological activity.
-
Diisopropylamide Group: The N,N-diisopropyl substitution introduces steric bulk, which can confer selectivity and improve binding to specific enzyme active sites compared to the unsubstituted amide of nicotinamide.
This guide proposes a tiered approach to evaluating this compound, starting with a primary screen against logical enzyme targets and proceeding to detailed characterization.
Proposed Screening Workflow
The following diagram outlines a logical workflow for the initial characterization of this compound's inhibitory potential.
Caption: High-level workflow for screening and identifying enzyme targets.
Protocol: Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay
Scientific Rationale: NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor.[2] Its overexpression is linked to various diseases, including metabolic disorders and cancer, making it a prime therapeutic target. Given that the test compound is a nicotinamide derivative, it is a strong candidate for competitive inhibition. This protocol is based on a well-established fluorometric assay that detects the formation of S-adenosylhomocysteine (SAH), a product of the NNMT reaction.[3][4]
Principle of the Assay
The assay follows a two-step enzymatic cascade. First, NNMT methylates nicotinamide, producing 1-methylnicotinamide and SAH. In the second step, SAH hydrolase (SAHH) hydrolyzes SAH to homocysteine. The free thiol group of homocysteine then reacts with a thiol-detecting probe to generate a fluorescent signal.[3][4] An inhibitor of NNMT will reduce the production of SAH, leading to a decrease in fluorescence.
Materials and Reagents
-
Recombinant Human NNMT Enzyme
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (as substrate)
-
SAH Hydrolase (SAHH, referred to as Enzyme-I in some kits)[3]
-
Thiol Detecting Probe (e.g., ThioGlo)
-
NNMT Assay Buffer (e.g., 50 mM Tris, 1 mM DTT, pH 8.6)[5]
-
This compound
-
Positive Control Inhibitor (e.g., 1-Methylnicotinamide)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~392/482 nm)[3]
-
Dimethyl Sulfoxide (DMSO)
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions in NNMT Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]
-
-
Reaction Setup:
-
On ice, prepare a Master Mix for all reactions (excluding the compound and substrate). For each well, combine assay buffer, a working solution of SAM, SAHH, and the NNMT enzyme.
-
In a 96-well plate, set up the following wells:
-
Blank/Background Control: Master Mix without NNMT enzyme and without nicotinamide.
-
No-Inhibitor Control (100% Activity): Master Mix + DMSO vehicle.
-
Test Compound Wells: Master Mix + diluted this compound.
-
Positive Control Inhibitor: Master Mix + positive control inhibitor.
-
-
Adjust the volume in each well with Assay Buffer to a pre-reaction volume (e.g., 75 µL).
-
-
Initiate NNMT Reaction:
-
Initiate the reaction by adding the nicotinamide substrate solution to all wells except the Blank.
-
Mix thoroughly using a multichannel pipette.
-
Incubate the plate at 37°C for 15-60 minutes.[3][5] The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Develop Fluorescent Signal:
-
Stop the NNMT reaction by adding a small volume of pre-chilled isopropanol.[3]
-
Add the Thiol Detecting Probe (prepared in DMSO) to all wells.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at Ex/Em = ~392/482 nm.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_NoInhibitor - Fluorescence_Blank))
-
-
For dose-response experiments, plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Sirtuin 1 (SIRT1) Deacetylase Inhibition Assay
Scientific Rationale: Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular regulation. Nicotinamide is a well-characterized pan-sirtuin inhibitor. This protocol describes a common fluorometric assay to measure the deacetylase activity of SIRT1.[6][7][8]
Principle of the Assay
The assay utilizes a peptide substrate containing an acetylated lysine residue and a quenched fluorophore. When SIRT1 deacetylates the lysine in an NAD⁺-dependent manner, a developer solution is added that specifically recognizes the deacetylated peptide and releases the fluorophore, resulting in an increase in fluorescence.[6][8] An inhibitor will prevent this deacetylation, leading to a lower fluorescent signal.
Materials and Reagents
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (acetylated peptide with a quenched fluorophore)
-
NAD⁺
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
SIRT Developer Solution
-
This compound
-
Positive Control Inhibitor (e.g., Nicotinamide)
-
96-well, black, flat-bottom microplate
Step-by-Step Protocol
-
Compound and Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions in SIRT1 Assay Buffer.
-
On ice, prepare working solutions of SIRT1 enzyme, NAD⁺, and the fluorogenic substrate in Assay Buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Blank: Assay Buffer only.
-
No-Enzyme Control: Assay Buffer, NAD⁺, Substrate.
-
No-Inhibitor Control (100% Activity): Assay Buffer, SIRT1, NAD⁺, Substrate, DMSO vehicle.
-
Test Compound Wells: Assay Buffer, SIRT1, NAD⁺, Substrate, diluted test compound.
-
Positive Control Inhibitor: Assay Buffer, SIRT1, NAD⁺, Substrate, Nicotinamide.
-
-
Initiate SIRT1 Reaction:
-
Add the SIRT1 enzyme to the appropriate wells and briefly pre-incubate with the test compound for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of NAD⁺ and the fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction and develop the signal by adding the SIRT Developer Solution to all wells.[10]
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = ~360/460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the No-Enzyme Control from all other readings.
-
Calculate Percent Inhibition using the same formula as in the NNMT assay.
-
Determine the IC₅₀ value from a dose-response curve.
-
Protocol: Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition Assay
Scientific Rationale: PARP1 is a key enzyme in DNA repair and cell death pathways. It uses NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains. Nicotinamide-based compounds are known to be competitive inhibitors of PARP1.[11] This protocol outlines a colorimetric, ELISA-based assay.[11][12]
Principle of the Assay
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins that are pre-coated on a 96-well plate.[13] Activated PARP1 enzyme uses biotinylated-NAD⁺ to PARylate the histones. The incorporated biotin is then detected using streptavidin-horseradish peroxidase (Strep-HRP) and a colorimetric HRP substrate (e.g., TMB). The resulting color intensity is proportional to PARP1 activity.
Materials and Reagents
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well microplate
-
Activated DNA (as a PARP1 activator)
-
Biotinylated-NAD⁺
-
PARP Assay Buffer
-
Streptavidin-HRP (Strep-HRP)
-
Colorimetric HRP Substrate (e.g., TMB)
-
Stop Solution (e.g., 0.2 M HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound
-
Positive Control Inhibitor (e.g., Olaparib, 3-Aminobenzamide)[12]
-
Absorbance microplate reader (450 nm)
Step-by-Step Protocol
Caption: Workflow for the colorimetric PARP1 inhibition assay.
-
Compound Preparation: Prepare serial dilutions of the test compound in PARP Assay Buffer.
-
PARP Reaction:
-
To the wells of the histone-coated plate, add the PARP1 enzyme, activated DNA, and either the test compound, vehicle control, or positive control inhibitor.[11]
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated-NAD⁺ solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
Add diluted Strep-HRP solution to each well and incubate for 60 minutes at room temperature.[13]
-
Wash the plate four times with Wash Buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color has developed.[13]
-
Stop the color development by adding the Stop Solution.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance at 450 nm.
-
Calculate Percent Inhibition using the absorbance values (after blank subtraction).
-
Determine the IC₅₀ value from a dose-response curve.
-
Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay
Scientific Rationale: SDH (Mitochondrial Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain. Certain nicotinamide derivatives act as fungicides by inhibiting SDH. This protocol describes a colorimetric assay to measure SDH activity.[14][15][16]
Principle of the Assay
SDH catalyzes the oxidation of succinate to fumarate. In this assay, electrons from this reaction are transferred to an artificial electron acceptor probe, 2,6-dichlorophenolindophenol (DCPIP), which is a blue-colored compound.[14] As DCPIP is reduced, its blue color fades. The rate of decrease in absorbance at 600 nm is directly proportional to the SDH activity.
Materials and Reagents
-
Source of SDH (e.g., isolated mitochondria, cell lysates)
-
SDH Assay Buffer
-
SDH Substrate (Succinate)
-
SDH Probe (DCPIP)
-
This compound
-
96-well, clear, flat-bottom microplate
-
Absorbance microplate reader (600 nm), capable of kinetic reads
Step-by-Step Protocol
-
Sample and Compound Preparation:
-
Prepare the biological sample (e.g., homogenize tissue or lyse cells in ice-cold SDH Assay Buffer).[17] Centrifuge to remove debris.
-
Prepare serial dilutions of the test compound in SDH Assay Buffer.
-
-
Reaction Setup:
-
Prepare a Reaction Mix containing SDH Assay Buffer, SDH Substrate, and the DCPIP Probe.
-
In a 96-well plate, add the biological sample and the diluted test compound (or vehicle).
-
Adjust the volume with Assay Buffer.
-
-
Initiate SDH Reaction and Data Acquisition:
-
Initiate the reaction by adding the Reaction Mix to all wells.
-
Immediately place the plate in a microplate reader set to 25°C or 37°C.
-
Measure the absorbance at 600 nm in kinetic mode, taking readings every 1-2 minutes for 10-30 minutes.[15]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (ΔAbsorbance/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate_Test / Rate_NoInhibitor))
-
-
Determine the IC₅₀ value from a dose-response curve by plotting % Inhibition against the log of the inhibitor concentration.
-
Data Interpretation and Next Steps
| Parameter | Description | Example Data Table |
| % Inhibition | The percentage by which the compound reduces enzyme activity at a single concentration. Used for primary screening. | Enzyme |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the inhibitor required to reduce enzyme activity by 50%. A measure of inhibitor potency. | Enzyme |
Following the initial screening and IC₅₀ determination, further studies are recommended for any confirmed "hits":
-
Mechanism of Action Studies: Perform enzyme kinetic assays by varying the concentrations of both the substrate and the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Selectivity Profiling: Test the compound against other related enzymes (e.g., other sirtuin isoforms or methyltransferases) to determine its selectivity.
-
Cell-Based Assays: Validate the in vitro findings in a cellular context to assess cell permeability and on-target effects.
References
-
Kotova, E., Pinnola, A. D., & Tulin, A. V. (2011). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 780, 483–503. [Link]
-
Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved January 19, 2026, from [Link]
-
Tong, L., & Denu, J. M. (2010). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 648, 17–26. [Link]
-
Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved January 19, 2026, from [Link]
-
BioVision. (n.d.). Succinate Dehydrogenase Activity Colorimetric Assay Kit. Retrieved January 19, 2026, from [Link]
-
BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. Retrieved January 19, 2026, from [Link]
-
BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved January 19, 2026, from [Link]
-
BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit Datasheet. Retrieved January 19, 2026, from [Link]
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved January 19, 2026, from [Link]
-
Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit. Retrieved January 19, 2026, from [Link]
-
Babault, N., et al. (2017). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 60(23), 9494-9507. [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
Sources
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- 4. osti.gov [osti.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. content.abcam.com [content.abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. resources.bio-techne.com [resources.bio-techne.com]
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- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-Chloro-n,n-diisopropylnicotinamide
Introduction: Unlocking the Therapeutic Potential of 6-Chloro-n,n-diisopropylnicotinamide
This compound, a derivative of the essential vitamin B3, presents a compelling scaffold for medicinal chemistry and drug discovery. The strategic placement of a chlorine atom at the 6-position of the pyridine ring, coupled with the diisopropylamide functionality, imparts distinct physicochemical properties that are ripe for exploration. Preliminary evidence suggests its potential as an antibacterial agent, possibly through the inhibition of enzymes critical for bacterial cell wall synthesis, and as a modulator of inflammatory signaling pathways.[1]
Structure-Activity Relationship (SAR) studies are fundamental to transforming a promising lead compound like this compound into a viable drug candidate.[2] By systematically modifying its chemical structure and assessing the impact on biological activity, we can identify the key molecular features that govern its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct thorough SAR studies on this scaffold, integrating synthetic chemistry, in vitro biological assays, and computational modeling.
Part 1: The Strategic Synthesis of an Analog Library
The foundation of a successful SAR study lies in the rational design and efficient synthesis of a diverse library of analogs. The following protocol details a modular approach to derivatize the this compound core, allowing for systematic exploration of key chemical space.
Core Synthesis: 6-Chloronicotinic Acid
The journey begins with the synthesis of the central precursor, 6-chloronicotinic acid. A common and effective method involves the chlorination of 6-hydroxynicotinic acid.
Protocol 1: Synthesis of 6-Chloronicotinic Acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 6-hydroxynicotinic acid (1 equivalent). Carefully add thionyl chloride (SOCl₂) (3-5 equivalents) portion-wise, as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water. The product, 6-chloronicotinic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Amidation: Introducing Diversity at the Carboxamide
With 6-chloronicotinic acid in hand, the next step is the amidation reaction to introduce the N,N-diisopropylamide group and its variations. This is a crucial step for probing the steric and electronic requirements of the amide functionality.
Protocol 2: Synthesis of this compound and Analogs
-
Activation of Carboxylic Acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid, add diisopropylamine (1.2 equivalents) for the parent compound, or a variety of primary and secondary amines to generate analogs.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amide.
Table 1: Suggested Amines for Analog Synthesis
| Amine | Rationale for Selection |
| Isopropylamine | To explore the effect of a single isopropyl group. |
| Cyclohexylamine | To introduce a bulky, alicyclic substituent. |
| Morpholine | To incorporate a polar, heterocyclic ring system. |
| N-methylpiperazine | To introduce a basic nitrogen for potential salt formation and improved solubility. |
| Aniline | To explore the impact of an aromatic substituent. |
Exploring the 6-Position: Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position is a key handle for further diversification. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a variety of functional groups, probing the electronic and steric requirements at this critical position.
Protocol 3: Diversification at the 6-Position
-
Reaction Setup: In a sealed tube or microwave vial, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired nucleophile (1.5-2 equivalents). Examples include sodium methoxide (for a methoxy group), sodium thiomethoxide (for a methylthio group), or various substituted thiols.
-
Reaction Conditions: Heat the reaction mixture to 80-120°C (conventional heating) or utilize microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Part 2: In Vitro Biological Evaluation – Unveiling the Activity
A robust in vitro testing cascade is essential to determine the biological activity of the synthesized analogs and establish a clear SAR. Based on the putative mechanisms of nicotinamide derivatives, we will focus on antibacterial and anti-inflammatory assays.
Antibacterial Activity Assessment
A primary hypothesized mechanism of action is the inhibition of bacterial growth. The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the synthesized compounds.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Utilize a panel of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (media only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Anti-inflammatory Activity Assessment
The potential for this compound to modulate inflammatory pathways can be investigated using cell-based assays that measure the production of key pro-inflammatory mediators.
Protocol 5: Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the vehicle control.[2]
-
Incubation: Incubate the plates for 6-24 hours.
-
TNF-α Quantification: Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Protocol 6: NF-κB Activation Assay
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[3]
-
Reporter Cell Line: Utilize a stable cell line containing an NF-κB-responsive reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Assay Procedure: Seed the reporter cells in a 96-well plate. Pre-treat with test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist, such as TNF-α or LPS, to activate the NF-κB pathway.[3]
-
Reporter Gene Assay: After an appropriate incubation period (typically 6-8 hours), measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence). A decrease in reporter signal indicates inhibition of NF-κB activation.
Part 3: In Silico SAR – Rationalizing and Predicting Activity
Computational modeling provides a powerful tool to understand the molecular basis of the observed SAR and to guide the design of new, more potent analogs. Molecular docking is a key technique in this regard.
Molecular Docking Workflow
This protocol outlines a general workflow for docking the synthesized analogs into the active site of a putative protein target.
Protocol 7: Molecular Docking using AutoDock Vina
-
Target Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools (ADT).[4]
-
-
Ligand Preparation:
-
Generate 3D structures of the synthesized analogs.
-
Prepare the ligands for docking by assigning charges and defining rotatable bonds using ADT.[4]
-
-
Grid Box Definition:
-
Define the search space for the docking simulation (the "grid box") around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina. Vina will generate a series of binding poses for each ligand ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses using molecular graphics software (e.g., PyMOL, Chimera).
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Correlate the predicted binding affinities and interaction patterns with the experimentally determined biological activities to build a robust SAR model.
-
Data Interpretation and SAR Analysis
The culmination of these efforts is the systematic analysis of the data to derive meaningful structure-activity relationships.
Table 2: Example SAR Data Table
| Compound ID | R¹ (Amide) | R² (6-Position) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. TNF-α | Docking Score (kcal/mol) |
| Parent | -N(iPr)₂ | -Cl | 8 | 1.5 | -7.2 |
| Analog 1 | -NH(iPr) | -Cl | 16 | 3.2 | -6.8 |
| Analog 2 | -N(Cyclohexyl)₂ | -Cl | 4 | 0.8 | -7.9 |
| Analog 3 | -N(Morpholine) | -Cl | >64 | 10.5 | -6.1 |
| Analog 4 | -N(iPr)₂ | -OCH₃ | 32 | 5.7 | -6.5 |
By analyzing such data, researchers can deduce key insights, for example:
-
Amide Substituents: The data may reveal that bulky, hydrophobic groups at the amide nitrogen enhance antibacterial activity, while polar groups are detrimental.
-
6-Position Substituents: The chlorine atom might be crucial for activity, with its replacement by other halogens or electron-donating/withdrawing groups leading to a predictable change in potency.
Visualization of Workflows and Pathways
To provide a clear visual representation of the processes described, the following diagrams are provided.
Caption: Overall workflow for SAR studies of this compound.
Caption: Simplified LPS-induced NF-κB signaling pathway leading to TNF-α production.
Conclusion: Driving Drug Discovery Forward
The protocols and methodologies outlined in this guide provide a robust framework for conducting comprehensive SAR studies on this compound. By systematically exploring the chemical space around this promising scaffold and integrating synthetic, biological, and computational approaches, researchers can elucidate the key determinants of its activity. This knowledge is paramount for the rational design of next-generation analogs with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutics.
References
-
Griesenauer, B., & Paczesny, S. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High-Content Screening. InTech. [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]
-
Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]
-
YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Microbial Growth Inhibition Assays using 6-Chloro-n,n-diisopropylnicotinamide
Introduction: The Potential of Nicotinamide Derivatives in Antimicrobial Research
Nicotinamide, a form of vitamin B3, and its derivatives are emerging as a promising class of compounds in the search for new antimicrobial agents. These molecules are integral to cellular metabolism, primarily as components of the coenzymes NAD+ and NADH, which are crucial for redox reactions.[1][2] Beyond their metabolic role, certain nicotinamide analogs have demonstrated significant biological activities, including anti-inflammatory and antimicrobial effects.
This document focuses on 6-Chloro-n,n-diisopropylnicotinamide , a synthetic derivative of nicotinamide. The introduction of a chlorine atom at the 6-position of the pyridine ring is a key structural modification. Halogen substitutions on aromatic rings can significantly influence the electronic and steric properties of a molecule, often enhancing its biological activity. It is believed that this compound may exert its antibacterial effects by inhibiting enzymes crucial for the synthesis of the bacterial cell wall.[3] Some studies on other nicotinamide derivatives suggest they can disrupt the cell wall of susceptible microbes.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in microbial growth inhibition assays. The protocols herein are designed to be robust and self-validating, ensuring reliable and reproducible results.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value/Information | Source |
| Chemical Formula | C₁₂H₁₇ClN₂O | [6] |
| Molecular Weight | 240.73 g/mol | |
| CAS Number | 905273-87-2 | [6] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. Limited solubility in water is expected. | [7] |
| Storage | Store in a cool, dry place, protected from light. | General laboratory practice |
Stock Solution Preparation: A Critical First Step
The limited aqueous solubility of many organic compounds, including likely this compound, necessitates the use of an organic solvent for the preparation of a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[7]
Protocol for 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 240.73 g/mol * Volume (L)
-
For 10 mL of a 10 mM stock solution: 10 * 10⁻³ mol/L * 240.73 g/mol * 10 * 10⁻³ L = 24.07 mg
-
-
Weighing and Dissolving:
-
Accurately weigh 24.07 mg of this compound.
-
Transfer the compound to a 15 mL sterile conical tube.
-
Add 10 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Important Considerations:
-
Solvent Effects: When diluting the DMSO stock solution into aqueous culture media, ensure the final concentration of DMSO is kept low (typically ≤1% v/v) to avoid any inhibitory effects of the solvent on microbial growth. Always include a solvent control in your experiments.
-
Stability: While nicotinamide derivatives are generally stable in aqueous solutions, it is best practice to prepare fresh dilutions from the frozen stock for each experiment.[1][8]
Mechanism of Action: A Working Hypothesis
The antimicrobial activity of this compound is hypothesized to be linked to the disruption of bacterial cell wall integrity. This could occur through the inhibition of key enzymes involved in peptidoglycan synthesis. The diagram below illustrates a simplified representation of this proposed mechanism.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
Two standard and widely accepted methods for determining the antimicrobial activity of a compound are the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.[9]
Workflow for Broth Microdilution Assay:
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
10 mM stock solution of this compound in DMSO
-
Sterile DMSO (for solvent control)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the 10 mM stock solution of this compound to the first well of a row and mix well. This will be your highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, and continue this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
This will create a range of concentrations to test. Based on data from similar compounds, a starting range of 256 µg/mL down to 0.5 µg/mL is recommended.
-
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay (e.g., 1% v/v) in MHB with the bacterial inoculum.
-
Positive Control: A row with serial dilutions of a known antibiotic.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent. It involves placing a disk impregnated with the test compound onto an agar plate swabbed with the test organism.
Workflow for Kirby-Bauer Disk Diffusion Assay:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains of interest
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter)
-
10 mM stock solution of this compound in DMSO
-
Sterile DMSO
-
Positive control antibiotic disks
-
Forceps
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 5-10 minutes.
-
-
Disk Preparation and Placement:
-
Aseptically apply a known amount of the this compound stock solution onto a sterile paper disk. A common starting amount is 10-20 µL. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Place a DMSO-only disk as a negative control and a standard antibiotic disk as a positive control on the same plate, ensuring they are well-spaced.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Data Interpretation and Further Steps
The results from these assays will provide initial insights into the antimicrobial spectrum and potency of this compound.
-
MIC values provide quantitative data on the compound's potency. Lower MIC values indicate higher efficacy.
-
Zones of inhibition in the disk diffusion assay provide a qualitative measure of susceptibility.
Further investigations could include:
-
Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Time-kill kinetics studies: To understand the rate at which the compound kills bacteria.
-
Mechanism of action studies: To confirm the hypothesized inhibition of cell wall synthesis through techniques like transmission electron microscopy or specific enzyme assays.
-
Testing against a broader panel of microorganisms: Including clinically relevant and drug-resistant strains.
Conclusion
This compound represents a molecule of interest for antimicrobial drug discovery. The protocols detailed in these application notes provide a standardized framework for the initial evaluation of its in vitro efficacy. By adhering to these methodologies, researchers can generate reliable and comparable data, contributing to the broader understanding of nicotinamide derivatives as a potential new class of antimicrobial agents.
References
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Adamiec, A., et al. (2024). A notable antibacterial effect of a newly synthesized derivative 1-methyl- N'-(hydroxymethyl)nicotinamide against E. faecalis, S. aureus, E. coli, and P. aeruginosa was determined. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint Tables for Interpretation of MICs and Zone Diameters. Version 14.0. Available at: [Link]
-
Lin, Y., et al. (2022). [Inhibitory Effects of Nicotinamide on Streptococcus mutans Growth and Biofilm Formation]. Hua xi kou qiang yi xue za zhi = Huaxi kouqiang yixue zazhi = West China journal of stomatology, 40(2), 168–174. Available at: [Link]
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MDPI. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3369. Available at: [Link]
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MDPI. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 24(22), 16454. Available at: [Link]
-
MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. Available at: [Link]
-
Preprints.org. (2024). Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. Available at: [Link]
-
Taylor, M. J., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. Available at: [Link]
-
Wang, H., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. Available at: [Link]
-
Woappi, Y., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. Available at: [Link]
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ResearchGate. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. Latin American Journal of Pharmacy, 40(10), 2244-2252. Available at: [Link]
-
ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. Available at: [Link]
-
Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. Available at: [Link]
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ACS Publications. (2024). Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer. Crystal Growth & Design. Available at: [Link]
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
PubChem. (n.d.). 2-Chloronicotinamide. Available at: [Link]
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ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Available at: [Link]
-
Cheméo. (n.d.). Hexanamide, 6-chloro-N,N-diethyl-. Available at: [Link]
-
Chemsrc. (n.d.). 6-Chloro-N,N-diethylnicotinamide. Available at: [Link]
-
PubMed. (1976). [Stabilization of reduced beta-nicotinamide-adenine-dinucleotide in an organic solvent (author's transl)]. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 14(1), 31-3. Available at: [Link]
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Application Notes and Protocols for the In Vitro Characterization of 6-Chloro-N,N-diisopropylnicotinamide as a Putative USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 6-Chloro-N,N-diisopropylnicotinamide, a compound of interest for its potential inhibitory activity against Ubiquitin-Specific Protease 7 (USP7). As a key regulator of the p53 tumor suppressor pathway, USP7 represents a promising target for cancer therapy.[1][2][3][4] These application notes offer a structured approach to systematically characterize the biochemical and cellular effects of this compound, enabling researchers to validate its on-target activity and elucidate its downstream pharmacological consequences. The protocols herein are designed to be self-validating, providing a robust framework for investigating novel USP7 inhibitors.
Introduction: USP7 as a Therapeutic Target
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage repair, and epigenetic modulation.[1][5][6] A primary and well-studied function of USP7 is its regulation of the MDM2-p53 axis.[3][4] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation.[4] In many cancers, the overexpression or hyperactivity of USP7 leads to the destabilization of p53, thereby promoting cancer cell survival and proliferation.
Inhibition of USP7 presents a compelling therapeutic strategy. By blocking USP7 activity, a small molecule inhibitor can induce the degradation of MDM2.[4] This, in turn, leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][5] This guide outlines the necessary experimental workflows to investigate whether this compound functions as a USP7 inhibitor and to characterize its biological effects in relevant cancer cell models.
Mechanism of Action: The USP7-MDM2-p53 Signaling Pathway
The following diagram illustrates the signaling pathway central to the investigation of a putative USP7 inhibitor.
Caption: A streamlined workflow for in vitro compound characterization.
References
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular basis of USP7 inhibition by selective small molecule inhibitors. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Amsbio. (n.d.). USP7 Inhibitor Screening Assay Kit, 79256. Retrieved from [Link]
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Application Note: Quantitative Analysis of 6-Chloro-n,n-diisopropylnicotinamide
Introduction
6-Chloro-n,n-diisopropylnicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals.
The chemical structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
This guide outlines three robust analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible method suitable for routine analysis and quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds, offering high selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, providing exceptional sensitivity and specificity for quantification in complex biological matrices.
The choice of method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an analyte is fundamental to developing a robust analytical method.[1] While experimental data for this compound is limited, some key properties have been predicted or are available from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClN₂O | [2][3] |
| Molecular Weight | 240.73 g/mol | [2][3] |
| Melting Point | 129-131 °C | [3] |
| Boiling Point (Predicted) | 366.7 ± 27.0 °C | [2] |
| pKa (Predicted) | -1.43 ± 0.10 | [2] |
| Solubility | Likely soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in aqueous solutions is expected to be limited but can be enhanced at acidic pH. | Inferred from structure and properties of related compounds. |
| UV-Vis Absorption | The pyridine ring and carboxamide group suggest UV absorption in the range of 200-300 nm. The exact λmax should be determined experimentally. | Inferred from the structure and general knowledge of substituted pyridines.[4] |
The predicted low pKa suggests that the pyridine nitrogen is not easily protonated, which has implications for ion-exchange chromatography and pH of the mobile phase in reversed-phase HPLC. The relatively high boiling point indicates that GC analysis will likely require a high-temperature program.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of active pharmaceutical ingredients and related substances.[5][6] The presence of a chromophore (the substituted pyridine ring) in this compound makes it amenable to UV detection.
Rationale for Method Design
-
Reversed-Phase Chromatography: A C18 column is proposed as the stationary phase due to its versatility and ability to retain moderately non-polar compounds like the target analyte.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a common choice for reversed-phase HPLC. A buffer, such as phosphate or acetate, is recommended to ensure a consistent pH and improve peak shape. Given the predicted low pKa, a slightly acidic mobile phase (pH 3-4) is a good starting point to ensure the analyte is in a single ionic form and to minimize interactions with residual silanols on the column.
-
UV Detection: The optimal wavelength for detection must be determined experimentally by obtaining a UV-Vis spectrum of the analyte. Based on the structure, a wavelength in the range of 250-270 nm is a reasonable starting point for initial experiments.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.5 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.5) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | To be determined (scan from 200-400 nm) |
5. Method Development and Optimization:
-
Wavelength Selection: Inject a high-concentration standard and use the PDA detector to acquire the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) should be used for quantification.
-
Mobile Phase Optimization: Start with an isocratic elution of 50:50 acetonitrile:buffer. Adjust the ratio to achieve a retention time between 3 and 10 minutes with good peak shape. If co-eluting impurities are present, a gradient elution may be necessary.
6. Validation: The developed method should be validated according to ICH Q2(R2) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique suitable for the analysis of volatile and thermally stable compounds. The predicted high boiling point of this compound suggests that a high-temperature GC program will be necessary.
Rationale for Method Design
-
Direct Injection: Given the diisopropylamide group, the molecule is likely to be sufficiently volatile for direct GC analysis without derivatization.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point for the separation of a wide range of compounds.
-
Mass Spectrometric Detection: MS detection provides high selectivity and allows for confident identification based on the mass spectrum and fragmentation pattern. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
GC-grade ethyl acetate or dichloromethane
-
Helium (carrier gas, 99.999% purity)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
-
Analytical balance
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
4. GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (m/z 50-400) for identification, SIM for quantification |
5. Method Development and Optimization:
-
Oven Program: The initial oven program is a starting point. It may need to be adjusted to optimize the separation from any impurities or matrix components.
-
SIM Ions: After obtaining a full scan mass spectrum of the analyte, select 3-4 characteristic and abundant ions for SIM mode analysis to improve sensitivity and selectivity.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its unparalleled sensitivity and specificity.
Rationale for Method Design
-
Sample Preparation: Biological samples require cleanup to remove proteins and other interfering substances. Protein precipitation is a simple and effective method for plasma samples. Solid-phase extraction (SPE) can provide a cleaner extract and may be necessary to achieve very low detection limits.
-
Chromatography: A fast LC method using a C18 column with a rapid gradient is suitable for high-throughput analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this molecule, as the pyridine nitrogen can be protonated under acidic conditions, although the predicted low pKa suggests that ionization efficiency should be carefully optimized.
-
Tandem Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and monitoring one or more of its characteristic product ions after collision-induced dissociation (CID).
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C₆- or d₇-labeled) is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Human plasma (or other biological matrix)
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Ion Source Parameters | Optimize for specific instrument (e.g., capillary voltage, gas flow, temperature) |
| MRM Transitions | To be determined by infusing a standard solution |
5. Method Development and Optimization:
-
MS/MS Optimization: Infuse a solution of the analyte into the mass spectrometer to determine the precursor ion and optimize collision energy to find the most abundant and stable product ions for the MRM transitions.
-
Internal Standard Selection: An ideal internal standard co-elutes with the analyte and compensates for matrix effects and variations in sample preparation and instrument response.
Logical Relationship Diagram
Caption: Logical flow for LC-MS/MS bioanalysis.
Conclusion
This application note provides a comprehensive overview of three distinct and powerful analytical methods for the quantification of this compound. The choice of the most appropriate method—HPLC-UV for routine analysis, GC-MS for volatile profiling, or LC-MS/MS for high-sensitivity bioanalysis—should be guided by the specific requirements of the research or quality control application. The provided protocols are robust starting points that, with appropriate optimization and validation, will yield accurate and reliable quantitative data. It is imperative that all methods are validated in accordance with the relevant regulatory guidelines to ensure data integrity.
References
-
PubChem. 3-Amino-6-chloropyridine-2-carboxamide. [Link]
-
ResearchGate. Development and Validation of a HPLC Method for NAD: Application to Stability Studies in Buffered Solutions and Dry Test Strips. [Link]
-
PubChem. 6-Chloronicotinic acid. [Link]
-
Saini, S., & Mandal, S. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101. [Link]
-
Gureja, N., et al. (2020). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV–Vis Spectra. Journal of Chemical Information and Modeling, 60(7), 3466-3474. [Link]
-
Nurrosyidah, H., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. JURNAL MULTIDISIPLIN MADANI (MUDIMA), 4(7), 939-948. [Link]
-
Lee, M. C., et al. (2019). A Novel Nicotinamide Adenine Dinucleotide Correction Method for Intracellular Ca2+ Measurement with Fura-2-Analog in Live Cells. Journal of Visualized Experiments, (151), e59881. [Link]
-
Tan, Y. Y., et al. (2021). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. The Journal of Physical Chemistry A, 125(1), 358-366. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Patlewicz, G., et al. (2021). Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. Scientific Reports, 11(1), 23727. [Link]
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American Elements. This compound. [Link]
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PubChem. 6-Chloro-N-methylnicotinamide. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- Google P
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PubChem. 6-Chloronicotinamide. [Link]
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Jablonka, K. M., et al. (2023). Automatic Prediction of Peak Optical Absorption Wavelengths in Molecules Using Convolutional Neural Networks. Journal of Chemical Information and Modeling, 63(5), 1489-1502. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
Cheméo. Hexanamide, 6-chloro-N,N-diethyl- - Chemical & Physical Properties. [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
-
PubChem. 6-Chloro-N-methylnicotinamide. [Link]
-
Research Trends. Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Royal Society of Chemistry. (2011). Analytical Methods. [Link]
-
Journal of Chemical Health Risks. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [Link]
-
Winnik, W. M., et al. (2008). Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS). Toxicology and Applied Pharmacology, 233(1), 100-106. [Link]
-
U.S. Environmental Protection Agency. (2023). Selected Analytical Methods for Environmental Remediation and Recovery (SAM). [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Benzidine. [Link]
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- 5. ajprd.com [ajprd.com]
- 6. journal.formosapublisher.org [journal.formosapublisher.org]
Uncharted Territory: The Chemical Probe Potential of 6-Chloro-n,n-diisopropylnicotinamide Remains Undefined
Despite its availability as a distinct chemical entity, a comprehensive review of scientific literature and chemical databases reveals that 6-Chloro-n,n-diisopropylnicotinamide has not yet been characterized as a chemical probe. There is currently no publicly available research detailing its biological activity, mechanism of action, or established protocols for its use in experimental systems. This presents both a challenge for immediate application and an opportunity for novel discovery.
While the specific subject of this note, this compound, remains unexplored, the broader class of nicotinamide derivatives has shown significant promise and diverse applications in biomedical research. These related compounds have been successfully developed as chemical probes and therapeutic agents, targeting a range of biological processes.
The Promise of Nicotinamide Derivatives: A Landscape of Biological Activity
Nicotinamide and its analogs are fundamental molecules in cellular metabolism and signaling. This chemical scaffold has proven to be a versatile starting point for the development of potent and selective modulators of various enzymes and receptors. Notable examples from the scientific literature include:
-
Enzyme Inhibition: A significant number of nicotinamide derivatives have been synthesized and characterized as enzyme inhibitors. For instance, various analogs have demonstrated potent antifungal activity by targeting enzymes essential for fungal cell wall integrity[1]. Others have been developed as inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, with applications as fungicides[2][3]. Furthermore, nicotinamide-based compounds have been investigated as inhibitors of DNA demethylases like ALKBH2, presenting potential avenues for cancer therapy[4].
-
Anticancer Applications: The nicotinamide scaffold is a recurring motif in the discovery of novel anticancer agents. Research has demonstrated that derivatives can exhibit cytotoxic effects against various cancer cell lines, including those of the lung and colon[5]. The mechanisms underlying these effects are diverse and can involve the modulation of key signaling pathways implicated in cancer progression.
-
Antimicrobial Properties: Beyond their antifungal effects, nicotinamide derivatives have been explored for their antibacterial activity. Studies have shown that certain compounds in this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[5][6].
The Unwritten Protocol for this compound
The absence of published data on this compound means that researchers interested in its potential will need to embark on a journey of primary discovery. The initial steps to characterize this compound as a chemical probe would involve a systematic screening and validation workflow.
Conceptual Workflow for Characterization:
A logical first step would be to perform a broad phenotypic screen to identify any potential biological activity. This could involve testing the compound against a panel of diverse cell lines or microorganisms.
Figure 1. A conceptual workflow for the initial biological characterization of an unstudied compound like this compound.
Future Directions
The journey to validate this compound as a chemical probe is an open-ended one. Its structural similarity to other biologically active nicotinamides suggests that it may possess interesting pharmacological properties. However, without empirical data, any potential application remains speculative. The scientific community is encouraged to undertake the necessary screening and mechanistic studies to elucidate the biological role, if any, of this compound. Such efforts would be crucial in transforming it from a mere catalog chemical into a valuable tool for research and drug discovery.
References
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]
-
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). PMC. [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]
-
Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. (2023). Semantic Scholar. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. [Link]
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- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Chloro-n,n-diisopropylnicotinamide Synthesis
Welcome to the dedicated support center for the synthesis of 6-Chloro-n,n-diisopropylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the amide coupling reaction between 6-chloronicotinic acid and diisopropylamine.[1] This typically involves the activation of the carboxylic acid group of 6-chloronicotinic acid to make it more susceptible to nucleophilic attack by the amine. There are two primary pathways for this activation:
-
Conversion to Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[][3][4] This acyl chloride is then reacted with diisopropylamine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3]
-
Direct Coupling with a Reagent: A coupling reagent is used to facilitate the direct formation of the amide bond from the carboxylic acid and amine in a one-pot reaction.[][5] This method is often preferred for its milder conditions and operational simplicity.
Q2: How do I choose the right coupling reagent for this synthesis?
A2: The choice of coupling reagent is critical and depends on factors like the scale of your reaction, desired reaction time, and cost. For the synthesis of a tertiary amide like this compound, where steric hindrance from the diisopropylamine can be a factor, a highly efficient reagent is recommended.[6]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | High efficiency, fast reaction rates, effective for sterically hindered substrates.[6][7] | Higher cost, can be moisture sensitive. |
| HBTU/TBTU | Uronium Salt | Good efficiency, widely used. | Less effective than HATU for hindered amines. |
| EDC/DCC | Carbodiimide | Cost-effective, readily available.[3] | Can lead to the formation of difficult-to-remove urea byproducts; may require additives like HOBt to improve efficiency.[1][8] |
| PyBOP | Phosphonium Salt | High reactivity, good for hindered systems. | Can be more expensive. |
For this specific synthesis, HATU is often an excellent choice due to its proven efficacy in coupling sterically demanding amines and its ability to suppress side reactions.[6]
Q3: What are the critical reaction parameters to control for optimal yield?
A3: Several parameters must be carefully controlled:
-
Stoichiometry: While a 1:1 ratio of the acid and amine is theoretically required, it's common practice to use a slight excess (1.0-1.2 equivalents) of the amine to ensure complete consumption of the more valuable starting material.[9]
-
Solvent: The solvent must be anhydrous and aprotic.[9] N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[7][10]
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acid formed during the reaction without competing with the diisopropylamine.[7] Typically, 2-3 equivalents of the base are used.
-
Temperature: Most coupling reactions are initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon adding the coupling reagent, and then allowed to warm to room temperature.[11]
-
Atmosphere: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the activated intermediates.[9]
Q4: How can I effectively monitor the progress of the reaction?
A4: Reaction monitoring is crucial to determine the point of completion and to avoid the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, showing the mass of the starting materials and the desired product, confirming its formation and giving a clearer picture of the reaction's progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows for NMR analysis, which can be used to quantify the conversion to the product.[12]
Q5: What are the best practices for purifying the final product?
A5: The purification strategy depends on the impurities present.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl) and extracting the product into an organic solvent like ethyl acetate or DCM.[9] The organic layer is then washed with a mild acid (like dilute HCl) to remove excess amine and base,[13] followed by a wash with a mild base (like saturated aqueous NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.
-
Column Chromatography: If impurities persist after the workup, purification by column chromatography on silica gel is the most common method. The solvent system will need to be optimized based on the polarity of the product and impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a very pure product.[14]
Troubleshooting Guide
| Problem / Symptom | Potential Cause | Suggested Solution & Scientific Rationale |
| Low or No Product Yield | 1. Ineffective Carboxylic Acid Activation: The coupling reagent may have degraded due to moisture, or an insufficient amount was used.[9] | Solution: Use a fresh, unopened bottle of the coupling reagent and ensure it is handled under an inert atmosphere. Increase the equivalents of the coupling reagent to 1.1-1.5. Rationale: The activated carboxylic acid intermediate is highly susceptible to hydrolysis.[9] Ensuring anhydrous conditions and sufficient reagent drives the equilibrium towards the formation of this key intermediate. |
| 2. Steric Hindrance: Diisopropylamine is a bulky secondary amine, which can slow down the reaction rate.[9] | Solution: Switch to a more powerful coupling reagent like HATU, which is known to be effective for sterically hindered couplings.[6] Consider increasing the reaction temperature to 40-50 °C after the initial activation step. Rationale: HATU's mechanism involves the formation of a highly reactive OAt-active ester, which is more readily attacked by hindered amines.[7] Increased temperature provides the necessary activation energy to overcome the steric barrier. | |
| 3. Premature Acid-Base Reaction: The carboxylic acid and the amine can form a salt, rendering the amine non-nucleophilic.[9] | Solution: Pre-activate the carboxylic acid. Dissolve the 6-chloronicotinic acid, base, and coupling reagent in the solvent and stir for 15-30 minutes at 0 °C before adding the diisopropylamine.[9] Rationale: This ensures the formation of the activated ester intermediate before the amine is introduced, preventing the non-productive acid-base reaction from occurring. | |
| Incomplete Conversion of Starting Material | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Solution: Allow the reaction to stir for a longer period (e.g., overnight). If monitoring still shows starting material, gently heat the reaction mixture. Rationale: Amide bond formation, especially with hindered substrates, can be slow. Providing more time or thermal energy can drive the reaction to completion. |
| 2. Reagent Degradation: One of the reagents may have degraded over time or due to improper storage. | Solution: Verify the purity of the starting materials (6-chloronicotinic acid and diisopropylamine) by NMR or another suitable analytical technique. Use freshly purchased or purified reagents. Rationale: Impurities in the starting materials can interfere with the reaction or introduce side reactions, leading to incomplete conversion. | |
| Formation of Significant Side Products | 1. Urea Byproduct (with Carbodiimides): If using DCC or EDC, the corresponding urea byproduct can be difficult to remove.[8] | Solution: If using DCC, the dicyclohexylurea is poorly soluble and can often be removed by filtration. For the more soluble diisopropylurea (from DIC) or EDU (from EDC), a thorough aqueous wash and column chromatography are necessary. Alternatively, switch to a uronium or phosphonium salt-based coupling reagent that does not produce these byproducts. Rationale: The byproducts of carbodiimide reagents can co-elute with the desired product, complicating purification. |
| 2. Dimerization/Anhydride Formation: Over-activation of the carboxylic acid can lead to the formation of symmetric anhydrides.[15] | Solution: Avoid a large excess of the coupling reagent. Ensure the amine is added promptly after the pre-activation step. Rationale: The activated ester is highly reactive and can react with another molecule of the carboxylic acid if the intended nucleophile (the amine) is not readily available. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The product and a key impurity may have similar polarities. | Solution: Optimize the solvent system for column chromatography. Try a different solvent system (e.g., switching from ethyl acetate/hexanes to DCM/methanol). If that fails, consider derivatizing the impurity to alter its polarity or using an alternative purification technique like preparative HPLC. Rationale: Different solvent systems interact differently with the stationary phase and the compounds, which can alter the relative retention factors and improve separation. |
| 2. Residual Amine/Base: The tertiary amine base (DIPEA/TEA) or excess diisopropylamine can be difficult to remove completely. | Solution: Perform multiple washes of the organic layer with a dilute acid solution (e.g., 1M HCl).[13] Be cautious not to over-acidify if the product is acid-sensitive. Rationale: The acidic wash protonates the basic amines, forming water-soluble ammonium salts that are readily extracted into the aqueous layer. |
Experimental Protocols & Visualizations
Protocol: HATU-Mediated Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl Acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 6-chloronicotinic acid (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) followed by the portion-wise addition of HATU (1.1 eq).
-
Stir the mixture at 0 °C for 20 minutes to allow for the pre-activation of the carboxylic acid.
-
Add diisopropylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Visualizations
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Mechanism of Amide Bond Formation via HATU
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides. YouTube. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
D-Scholarship@Pitt. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 905273-87-2. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. bachem.com [bachem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Addressing Solubility Challenges of 6-Chloro-n,n-diisopropylnicotinamide in Aqueous Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Chloro-n,n-diisopropylnicotinamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of this compound's limited solubility in aqueous systems. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of a compound is the first step in designing a successful experimental workflow. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 905273-87-2 | [1][2] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [3] |
| Molecular Weight | 240.73 g/mol | [3] |
| Physical Form | Solid (typically off-white to yellow) | [3] |
| Predicted pKa | -1.43 ± 0.10 | [3] |
Q2: Why is this compound expected to be poorly soluble in water?
A2: The molecular structure of this compound is the primary determinant of its low aqueous solubility. It contains several hydrophobic (water-repelling) features:
-
Chlorine Atom: The chloro- substitution on the pyridine ring increases the molecule's lipophilicity.
-
Diisopropyl Groups: The two bulky isopropyl groups on the amide nitrogen are highly non-polar and significantly contribute to the overall hydrophobic character of the molecule.
-
Aromatic Pyridine Ring: While the nitrogen atoms can participate in some hydrogen bonding, the overall aromatic system is largely hydrophobic.
Collectively, these features make it energetically unfavorable for the molecule to dissolve in polar solvents like water, as it would disrupt the strong hydrogen-bonding network of water molecules. This challenge is common for many modern drug candidates, with over 70% of new chemical entities exhibiting poor aqueous solubility.[4]
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended solvent for preparing initial stock solutions of this compound. DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast array of organic compounds.[5] The solubility of similar chlorinated heterocyclic compounds has been shown to be highest in DMSO compared to other common laboratory solvents and water.[6]
Q4: Can I dissolve the compound directly in my aqueous buffer (e.g., PBS, cell culture media)?
A4: It is strongly advised not to attempt direct dissolution in aqueous buffers. Due to its low intrinsic aqueous solubility, the compound will likely not dissolve, or only a very small, unquantifiable amount will. This leads to inaccurate concentration assessments and the presence of undissolved particulate matter that can confound experimental results, particularly in cell-based assays. The correct method is to first create a concentrated stock in an appropriate organic solvent like DMSO, followed by careful serial dilution into the final aqueous medium.
Troubleshooting Guide: Common Solubility Issues
This guide provides solutions to specific problems you may encounter during solution preparation.
Issue 1: "My compound dissolved in DMSO, but precipitated immediately when I diluted it into my aqueous buffer."
This is the most common solubility issue encountered. The sudden change in solvent polarity from 100% DMSO to a predominantly aqueous environment causes the compound to "crash out" of solution.
-
Causality: The DMSO concentration in the final solution is insufficient to keep the hydrophobic compound solubilized.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the target concentration in your aqueous medium. Perform a concentration range test to find the highest achievable concentration that remains in solution.
-
Increase the Co-Solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO can help maintain solubility. Crucially, you must establish the maximum DMSO concentration your cells or assay can tolerate without toxicity or artifactual effects. Most cell lines can tolerate up to 0.5% DMSO, but this must be empirically verified.
-
Modify the Dilution Technique: The method of dilution is critical. Do not add the aqueous buffer to your DMSO stock. Instead, add the DMSO stock dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.
-
Issue 2: "My final working solution appears clear at first, but becomes cloudy or shows precipitate after incubation or storage."
This indicates that your solution is likely supersaturated and thermodynamically unstable.
-
Causality: While the compound may initially appear dissolved, it is present at a concentration above its equilibrium solubility limit in that specific medium. Over time, molecules aggregate and precipitate. Temperature changes (e.g., moving from room temperature to a 37°C incubator) can also affect solubility.
-
Troubleshooting Steps:
-
Prepare Solutions Fresh: Always prepare the final aqueous working solutions immediately before use from your DMSO stock. Do not store dilute aqueous solutions.
-
Incorporate a Surfactant: For particularly stubborn compounds, adding a low concentration of a non-ionic surfactant can improve stability. Options include Pluronic® F-68 (typically at 0.01-0.1%) or Tween® 80. These molecules form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[7] Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcome.
-
Check Buffer Components: Certain salts or proteins in complex media can sometimes decrease the solubility of small molecules. If possible, test solubility in a simpler buffer (like PBS) versus your final complex medium to diagnose this issue.
-
Issue 3: "Can I use heating or sonication to dissolve the compound?"
-
Causality: Applying energy can help overcome the activation energy barrier for dissolution.
-
Recommendations:
-
Gentle Warming: Warming the DMSO stock solution (e.g., to 37°C) can increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it can lead to compound degradation. Never heat aqueous solutions containing the compound, as this can accelerate precipitation upon cooling.
-
Sonication: A brief sonication in a water bath can be effective for breaking up small solid aggregates and accelerating dissolution in the DMSO stock. This is generally a safe and effective method.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing precipitation issues when preparing aqueous working solutions.
Caption: A decision tree for troubleshooting common solubility issues.
Recommended Experimental Protocols
Adherence to a validated protocol is essential for reproducibility.
Protocol 3.1: Preparation of a High-Concentration Stock Solution (e.g., 10-50 mM in DMSO)
Objective: To create a stable, concentrated stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial or cryovial with a screw cap
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber vial on the analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder directly into the tared vial. Record the exact mass.
-
Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve the target concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Molarity (mol/L))
-
Example: For 5 mg of compound (0.005 g) to make a 20 mM (0.020 mol/L) stock: Volume (L) = 0.005 g / (240.73 g/mol × 0.020 mol/L) = 0.001038 L = 1038 µL
-
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (37°C) can be used as a final step if necessary. Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 3.2: Preparation of an Aqueous Working Solution from a DMSO Stock
Objective: To dilute the concentrated DMSO stock into a final aqueous medium while minimizing precipitation.
Materials:
-
Prepared DMSO stock solution (from Protocol 3.1)
-
Target aqueous medium (e.g., PBS, cell culture media) pre-warmed to the experimental temperature (e.g., 37°C)
-
Vortex mixer or magnetic stir plate
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature.
-
Prepare Buffer: Place the required volume of the final aqueous medium into a suitable tube.
-
Begin Agitation: Place the tube on a vortex mixer at medium speed or on a stir plate with a stir bar. Continuous, vigorous agitation is critical.
-
Perform Serial Dilution (Recommended): To avoid a large polarity shock, it is best to perform an intermediate dilution if the final dilution factor is large (>1:1000). For example, first dilute the 20 mM stock 1:10 in DMSO to get a 2 mM intermediate stock.
-
Spike the Buffer: While the aqueous medium is actively mixing, add the required volume of the DMSO stock (or intermediate stock) drop-by-drop or by pipetting the volume slowly into the vortex. This ensures immediate dispersion.
-
Final Mix: Continue to vortex or stir for an additional 30-60 seconds after adding the stock to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure it is completely clear.
-
Use Immediately: Use the final working solution without delay. Do not store.
References
-
J&K Scientific. This compound. [Link]
-
Jain, A., et al. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. Journal of Pharmaceutical Sciences. [Link]
-
Jain, A., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. PubMed. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PubChem. 6-Chloronicotinamide. [Link]
-
Michael, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
PubChem. 6-Chloro-N-methylnicotinamide. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Sigma-Aldrich. This compound (Chinese). [Link]
-
Cheméo. Hexanamide, 6-chloro-N,N-diethyl- - Chemical & Physical Properties. [Link]
-
Chemsrc. 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9. [Link]
-
ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 905273-87-2 [amp.chemicalbook.com]
- 3. This compound | 905273-87-2 [amp.chemicalbook.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 6-Chloro-n,n-diisopropylnicotinamide
Introduction: The isolation and purification of 6-Chloro-n,n-diisopropylnicotinamide, a key intermediate in pharmaceutical synthesis, relies critically on achieving a robust and reproducible crystallization process. The molecular structure, featuring a substituted pyridine ring and bulky N,N-diisopropylamide group, presents unique challenges that can lead to issues such as oiling out, polymorphism, and poor crystal morphology. This guide provides in-depth troubleshooting strategies and foundational knowledge to empower researchers in overcoming these common hurdles. We will explore the causal relationships between solvent choice, supersaturation control, and the resulting solid-state properties to ensure the consistent production of high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out," or liquid-liquid phase separation, occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system. This is common for low-melting solids or when the solution is cooled too rapidly, creating a level of supersaturation that favors amorphous oil formation over an ordered crystal lattice. To fix this, you should reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce the supersaturation level, and then cool the solution much more slowly.[1]
Q2: My crystallization yielded very fine needles or a powder. How can I grow larger crystals?
A: The formation of fine particles indicates rapid nucleation driven by high supersaturation. To encourage the growth of larger crystals, the rate of supersaturation must be carefully controlled to favor crystal growth over nucleation.[2] Key strategies include:
-
Slowing the cooling rate: Insulate the flask to ensure gradual cooling.[1]
-
Reducing the initial concentration: Add slightly more solvent than the minimum required for dissolution at high temperature.[2]
-
Using a different solvent system: A solvent in which the compound is slightly more soluble can slow down the precipitation process.
Q3: I've tried crystallizing my compound in several solvents, but the yield is consistently low. What can I do?
A: A low yield typically means a significant amount of your compound remains in the mother liquor. This can be due to using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.[2] To improve yield, consider a mixed-solvent system (antisolvent crystallization) or carefully evaporate some of the solvent from the saturated solution before cooling to increase the solute concentration.
Q4: I suspect I have different crystal forms (polymorphs). How does this happen and how can I control it?
A: Polymorphism is the ability of a compound to exist in multiple crystal structures.[3][4] These different forms can have distinct physical properties, including solubility and stability. Polymorphism is often controlled by factors like the choice of solvent, cooling rate, and temperature.[5][6] To control for a specific polymorph, consistency is key. Utilize seeding with a crystal of the desired form and maintain a precise, repeatable cooling profile.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Oiling Out
Oiling out is a common challenge with this compound due to its potential for a low melting point in certain solvent mixtures. The primary cause is the creation of a supersaturated solution where the nucleation barrier for forming an ordered crystal is higher than the barrier for forming a disordered, liquid-like oil.
Underlying Scientific Principles
The state of a solution during crystallization can be described by its position on a phase diagram. Oiling out occurs when the cooling path of the solution enters a region of liquid-liquid immiscibility before it crosses the nucleation boundary for solid crystals. The bulky diisopropyl groups on the amide can hinder efficient molecular packing, making the transition to a crystalline state kinetically slower and more susceptible to oiling.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for oiling out.
Detailed Experimental Protocol: Remediation
-
Place the flask containing the oiled-out mixture back on the heat source.
-
Heat until the oil completely redissolves into a homogeneous solution.
-
Add an additional 10-20% volume of the same solvent to decrease the concentration.
-
Ensure the solution is fully dissolved at the boiling point.
-
Remove from heat, cover the flask opening with a watch glass, and insulate the flask (e.g., by wrapping it in glass wool or placing it in a large beaker packed with paper towels).
-
Allow the solution to cool undisturbed to room temperature over several hours.
-
If no crystals form, proceed to induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[1]
Guide 2: Controlling Crystal Habit and Size
The external shape of a crystal, known as its habit, is critical for downstream processing like filtration and drying. For this compound, habits can range from fine needles to well-defined prisms depending on the crystallization conditions. The choice of solvent is a dominant factor in determining crystal habit.[7][8][9]
Underlying Scientific Principles
A crystal's habit is determined by the relative growth rates of its different crystallographic faces. Solvent molecules can interact differently with these faces.[9] Strong adsorption of solvent molecules onto a specific face can inhibit the growth of that face, causing it to become more prominent in the final crystal shape.[10] For instance, a polar, hydrogen-bonding solvent might interact strongly with a polar crystal face, slowing its growth and leading to a different morphology compared to crystallization from a non-polar solvent.[11]
Data Presentation: Solvent Effects on Nicotinamide Derivatives
While specific data for this compound is proprietary, we can infer behavior from related structures like nicotinamide.[12] The polarity and hydrogen bonding capability of the solvent play a crucial role.
| Solvent Class | Example Solvents | Expected Interaction with Pyridine Ring | Potential Crystal Habit |
| Protic | Ethanol, Isopropanol | Strong H-bonding with ring nitrogen and amide | Plates, Prisms[8] |
| Aprotic Polar | Acetone, Ethyl Acetate | Dipole-dipole interactions | Needles, Rods[8] |
| Aprotic Non-Polar | Toluene, Heptane | van der Waals forces | Blocks, potentially lower quality |
Detailed Experimental Protocol: Solvent Screening for Optimal Habit
-
Solubility Test: In separate small test tubes, add ~20 mg of crude this compound.
-
Add a potential solvent dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound when hot but show low solubility when cold.[1]
-
Screening: Prepare saturated solutions of the crude material in 3-4 promising solvents (e.g., isopropanol, ethyl acetate, toluene) at their boiling points. Use the minimum amount of hot solvent required for full dissolution.
-
Cooling: Allow each solution to cool slowly and undisturbed.
-
Observation: After 24 hours, observe the resulting crystals under a microscope. Note the crystal shape (habit), size, and degree of agglomeration. Select the solvent system that provides the desired crystal characteristics for further optimization.
Guide 3: Managing Polymorphism
The presence of polymorphism is a critical concern in pharmaceutical development, as different polymorphs can have different stabilities, dissolution rates, and bioavailability.[3][4] Controlling crystallization to consistently produce the desired, most stable polymorph is paramount.
Underlying Scientific Principles
Polymorphs arise from the ability of molecules to pack in different arrangements in the crystal lattice. The formation of a particular polymorph is a matter of kinetics versus thermodynamics. A less stable (metastable) form may crystallize first because it nucleates faster (kinetic control), but it can later convert to the most stable form (thermodynamic control).[3] Key factors influencing which form appears include supersaturation level, temperature, and solvent choice.[5][6]
Systematic Troubleshooting Workflow
Caption: Workflow for controlling polymorphism.
Detailed Experimental Protocol: Seeding to Target a Specific Polymorph
-
Prepare a hot, saturated solution of this compound in the chosen solvent.
-
Cool the solution slowly. Monitor the temperature.
-
Once the solution has cooled into the metastable zone (supersaturated but not yet spontaneously nucleating), add a small quantity (0.1-1% by weight) of finely ground seed crystals of the desired polymorph.
-
Continue the slow cooling profile. The seed crystals will act as templates, directing the crystallization to produce the desired form exclusively.
-
Isolate the crystals by filtration and dry under vacuum.
-
Analyze the solid form using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the polymorphic identity.
References
-
Title: Understanding the role of solvent in regulating the crystal habit Source: RSC Publishing URL: [Link]
-
Title: Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration Source: PMC - NIH URL: [Link]
-
Title: Understanding the Effect of a Solvent on the Crystal Habit Source: ACS Publications URL: [Link]
-
Title: Strategy for control of crystallization of polymorphs Source: CrystEngComm (RSC Publishing) URL: [Link]
-
Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]
-
Title: Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design Source: ACS Publications URL: [Link]
-
Title: Control of polymorphism in continuous crystallization Source: DSpace@MIT URL: [Link]
-
Title: The Effect of Solvents on the Crystal Morphology of Pyriproxyfen Source: MDPI URL: [Link]
-
Title: Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone Source: ACS Publications URL: [Link]
-
Title: Controlling factor of polymorphism in crystallization process Source: ResearchGate URL: [Link]
-
Title: Crystal Growing Tips Source: The Center for Xray Crystallography » University of Florida URL: [Link]
-
Title: 9 Ways to Crystallize Organic Compounds Source: wikiHow URL: [Link]
-
Title: Guide for crystallization Source: unige.ch URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: Department of Chemistry : University of Rochester URL: [Link]
-
Title: Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures Source: Regular Article URL: [Link]
Sources
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 5. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. physchemres.org [physchemres.org]
"6-Chloro-n,n-diisopropylnicotinamide" degradation and stability issues
Welcome to the technical support center for 6-Chloro-n,n-diisopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation and stability issues you may encounter during your experiments. By understanding the chemical liabilities of this molecule, you can design more robust experiments, ensure the integrity of your results, and troubleshoot unexpected outcomes.
Introduction to the Stability Profile of this compound
This compound is a molecule that combines a chlorinated pyridine ring with a tertiary amide functional group. This structure presents two primary areas of potential instability that researchers should be aware of: the hydrolysis of the amide bond and the degradation of the chlorinated pyridine ring. While tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, they are not completely inert and can be cleaved under certain conditions.[1] Similarly, the presence of a chlorine atom on the pyridine ring can make it susceptible to nucleophilic substitution and photodegradation.
This guide will provide a structured approach to identifying and mitigating these stability issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I am seeing a new, more polar peak in my HPLC analysis after storing my stock solution of this compound in an aqueous buffer for a few days. What could it be?
A1: The most probable cause is the hydrolysis of the amide bond, which would yield 6-chloronicotinic acid and diisopropylamine. 6-chloronicotinic acid is significantly more polar than the parent compound and would therefore elute earlier on a reverse-phase HPLC column. The rate of hydrolysis is influenced by both pH and temperature. While tertiary amides are relatively stable, prolonged storage in aqueous buffers, especially at non-neutral pH and elevated temperatures, can lead to noticeable degradation.[1]
Q2: My compound seems to be degrading when I leave it on the benchtop exposed to light. Is this compound light-sensitive?
A2: Yes, it is highly probable. Chlorinated pyridine derivatives are known to be susceptible to photodegradation.[2] Exposure to ambient or UV light can initiate photochemical reactions, potentially leading to dechlorination, hydroxylation of the pyridine ring, or more complex rearrangements. It is crucial to protect solutions and solid samples of this compound from light by using amber vials or wrapping containers in aluminum foil.
Q3: I am struggling to get consistent results in my cell-based assay. Could the compound be degrading in my culture media?
A3: This is a strong possibility. Standard cell culture media are aqueous buffered systems, typically maintained at 37°C.[3] These conditions can promote slow hydrolysis of the amide bond over the course of a multi-day experiment. Additionally, media components or cellular enzymes could potentially contribute to the degradation of the compound. It is advisable to prepare fresh dilutions of the compound from a non-aqueous stock solution immediately before each experiment.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent: Prepare high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO or ethanol.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture.
-
Light Protection: Always store stock solutions and any subsequent dilutions in amber vials or wrapped in foil to protect from light.
-
Working Solutions: For aqueous-based experiments, prepare fresh working solutions from your non-aqueous stock on the day of use. Avoid long-term storage of aqueous dilutions.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to investigating and resolving stability issues with this compound.
Issue 1: Appearance of Unexpected Peaks in Chromatography
Symptoms:
-
A new peak, typically eluting earlier than the parent compound on a reverse-phase HPLC column.
-
A decrease in the area of the parent compound peak over time.
-
The appearance of multiple minor peaks.
Potential Causes & Troubleshooting Steps:
-
Amide Hydrolysis:
-
Plausibility: Highly likely in aqueous solutions, especially at non-neutral pH or elevated temperatures.
-
Troubleshooting Workflow:
-
Confirm Degradant Identity: If you have access to a mass spectrometer, analyze the new peak to confirm if its mass corresponds to 6-chloronicotinic acid (m/z = 157.00 for [M-H]⁻).
-
pH Study: Prepare solutions of your compound in buffers of varying pH (e.g., pH 3, 7, and 9) and monitor the formation of the new peak over time by HPLC. Accelerated degradation at acidic or basic pH would support hydrolysis.
-
Temperature Stress: Incubate an aqueous solution of your compound at an elevated temperature (e.g., 50-60°C) and compare the chromatogram to a sample stored at a lower temperature. An increased rate of degradation at higher temperatures is indicative of hydrolysis.
-
-
-
Photodegradation:
-
Plausibility: Likely if the sample has been exposed to light.
-
Troubleshooting Workflow:
-
Light Exposure Experiment: Prepare two aliquots of your compound in solution. Expose one to ambient or UV light for a defined period, while keeping the other wrapped in foil as a control. Analyze both by HPLC. The appearance of new peaks only in the light-exposed sample confirms photosensitivity.
-
Characterize Photodegradants: Use LC-MS to determine the masses of the photodegradation products. This can help elucidate the degradation pathway (e.g., dechlorination, hydroxylation).
-
-
Issue 2: Poor Reproducibility in Biological Assays
Symptoms:
-
Inconsistent IC50 values or other biological readouts between experiments.
-
A decrease in the apparent activity of the compound over the course of a multi-day experiment.
Potential Causes & Troubleshooting Steps:
-
Instability in Assay Media:
-
Plausibility: The aqueous, buffered, and incubated conditions of cell culture are conducive to compound degradation.
-
Troubleshooting Workflow:
-
Time-Course Stability Study in Media: Spike your compound into the cell culture media (without cells) and incubate under your standard assay conditions (e.g., 37°C, 5% CO2). Take aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze by HPLC to quantify the remaining parent compound.
-
Fresh Dosing Regimen: If significant degradation is observed, consider a fresh dosing regimen for longer experiments, where the media is replaced with freshly prepared compound-containing media at regular intervals.
-
-
-
Metabolic Instability:
-
Plausibility: The compound may be metabolized by enzymes present in the cells or in any serum included in the media.
-
Troubleshooting Workflow:
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on ICH guidelines and is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[1][8][9][10][11]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions (perform each in duplicate, with a control sample stored at -20°C in the dark):
-
Acid Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
- Incubate at 60°C for 24 hours.
- Cool to room temperature and neutralize with 1 M NaOH.
- Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
- Incubate at 60°C for 24 hours.
- Cool to room temperature and neutralize with 1 M HCl.
- Dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
- Store at room temperature for 24 hours, protected from light.
- Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation (Solid State):
- Place a small amount of the solid compound in a clear glass vial.
- Heat in an oven at 80°C for 48 hours.
- Dissolve the stressed solid in the initial solvent to the original concentration for analysis.
-
Photodegradation (Solution):
- Place 1 mL of the stock solution in a clear glass vial.
- Expose to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.[9]
- Analyze by HPLC.
3. Analysis:
-
Analyze all stressed samples and the control by a suitable HPLC-UV or HPLC-MS method.
-
Aim for 5-20% degradation of the parent compound. If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration).[9][10]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic solvent (acetonitrile or methanol) is recommended to ensure separation of the polar degradants from the more non-polar parent compound.
2. Method Development and Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve:
- Good resolution between the parent peak and all degradation product peaks.
- Acceptable peak shapes for all components.
-
Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the stressed samples.
3. Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
| Stress Condition | Expected Primary Degradation Product(s) | Analytical Observations (Reverse-Phase HPLC) |
| Acid/Base Hydrolysis | 6-Chloronicotinic acid, Diisopropylamine | Appearance of a more polar peak (earlier retention time) corresponding to 6-chloronicotinic acid. |
| Oxidation | N-oxides, hydroxylated species | Appearance of one or more new peaks, potentially with slightly different polarity than the parent. |
| Photodegradation | Dechlorinated species, hydroxylated species, ring-opened products | Appearance of multiple new peaks with varying polarities. |
| Thermal Degradation | Dependent on conditions, may accelerate hydrolysis if moisture is present. | May show a similar profile to hydrolysis or other degradation pathways, but potentially at a slower rate. |
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a pharmaceutical compound.
References
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available from: [Link]
-
SciSpace. Forced Degradation Studies. Available from: [Link]
-
International Journal of Pharmacy Research & Technology (IJPRT). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Available from: [Link]
-
ResearchGate. Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Available from: [Link]
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Available from: [Link]
-
Growing Science. A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. Available from: [Link]
-
NIH. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Available from: [Link]
-
International Journal of Pharmacy Research & Technology (IJPRT). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Available from: [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]
-
Creative Biolabs. Metabolic Stability Assay. Available from: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
Sources
- 1. Design and synthesis of substituted nicotinamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. ijariie.com [ijariie.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of synthesized "6-Chloro-n,n-diisopropylnicotinamide"
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the synthesis and purification of 6-Chloro-n,n-diisopropylnicotinamide. Our goal is to provide field-proven insights and robust protocols to help you achieve the desired purity for your critical applications.
Section 1: Understanding the Impurity Profile
Achieving high purity begins with understanding the potential impurities that can arise during the synthesis. The most common synthetic route to this compound is the amidation of 6-chloronicotinic acid with diisopropylamine, often proceeding through an activated acyl intermediate like an acid chloride.[1][2]
Common Synthetic Pathway and Potential Impurities
The following diagram illustrates a typical synthesis and highlights the points at which major impurities can be introduced.
Caption: Synthetic pathway and common impurity sources.
Table 1: Common Impurities and Identification Methods
| Impurity Name | Source | Identification via ¹H NMR | Identification via HPLC/LC-MS |
| 6-Chloronicotinic Acid | Unreacted starting material; hydrolysis of acyl chloride intermediate. | Broad singlet (acidic proton, disappears on D₂O exchange); distinct aromatic signals. | Earlier retention time than the product on reverse-phase HPLC; distinct m/z. |
| Diisopropylamine | Excess reagent used in the amidation step. | Septet and doublet for isopropyl groups, often shifted upfield from product signals. | May not be visible by UV detection; detectable by MS. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct if DCC is used as a coupling agent.[1][2] | Complex aliphatic signals. | Can co-elute or have a different retention time; distinct m/z. |
| 6-Hydroxynicotinamide derivative | Hydrolysis of the 6-chloro position under harsh basic conditions. | Aromatic signals will show a characteristic shift. | Later retention time on reverse-phase HPLC; m/z will be lower than the product. |
| Residual Solvents | Reaction or workup solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). | Characteristic singlets/multiplets (e.g., CH₂Cl₂ at ~5.3 ppm). | Not typically analyzed by HPLC; GC-HS is the standard method. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question: My crude product is a persistent oil or waxy solid, making it difficult to handle. What is the cause and how can I solidify it?
Answer: This is a common issue often caused by the presence of significant amounts of unreacted starting materials, residual solvents, or byproducts that act as eutectic contaminants, depressing the melting point of your product.
-
Causality: The primary culprits are often residual 6-chloronicotinic acid and excess diisopropylamine. The acid can form a salt with the basic amine, creating a viscous ionic liquid-like substance.
-
Troubleshooting Steps:
-
Perform an Acid-Base Workup: Before attempting any other purification, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Remove Acidic Impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid of any unreacted 6-chloronicotinic acid, making the resulting carboxylate salt soluble in the aqueous layer.[3] Repeat this wash 2-3 times.
-
Remove Basic Impurities: Next, wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl). This will protonate any excess diisopropylamine, and the resulting ammonium salt will be extracted into the aqueous layer.
-
Final Wash & Dry: Wash the organic layer with brine to remove bulk water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Remove the solvent under reduced pressure. The resulting material should be significantly purer and more likely to solidify upon standing or with trituration (see below).
-
Question: I've performed an acid-base wash, but my product still won't crystallize. What should I do next?
Answer: If the product remains an oil after a thorough workup, it may require specific conditions to induce crystallization or may need to be purified by another method.
-
Causality: The product may be kinetically slow to crystallize or may still contain neutral impurities that inhibit lattice formation.
-
Troubleshooting Steps:
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether). Use a spatula to scratch the inside of the flask below the solvent level. This can provide nucleation sites and induce precipitation.
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like DCM) and then add a larger volume of a non-polar co-solvent (like hexanes). Allow the solvent to evaporate slowly in a fume hood.
-
Proceed to Chromatography: If crystallization fails, the most reliable next step is purification by flash column chromatography. This method separates compounds based on their polarity and is highly effective for removing stubborn impurities.
-
Question: My ¹H NMR spectrum shows my product is ~90% pure, but there's a persistent impurity I can't identify. How do I remove it?
Answer: The first step is to deduce the nature of the impurity to select the appropriate purification strategy.
-
Causality: The impurity could be a structurally similar, neutral byproduct that is not removed by acid-base washing.
-
Troubleshooting Steps:
-
Analyze the Impurity: Compare the crude NMR to the spectra of your starting materials. Is it unreacted 6-chloronicotinic acid? If so, the acid-base wash may have been incomplete. Does it have the characteristic septet/doublet of an isopropyl group? It could be a related amide.
-
Check Polarity with TLC: Spot your crude product on a TLC plate and elute with a solvent system like 3:1 Hexanes:Ethyl Acetate. If you see a separate spot from your product, column chromatography is the best approach.
-
Recrystallization: If the impurity is present at a low level (<10%), recrystallization can be highly effective. The key is finding a suitable solvent system where the product has high solubility in the hot solvent and low solubility at room temperature or below, while the impurity remains in solution.
-
Table 2: Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Action |
| Product "oils out" instead of crystallizing. | Solvent is too non-polar; boiling point of the solvent is higher than the melting point of the product. | Add a more polar co-solvent dropwise to the hot solution until it becomes clear. Let it cool slowly. |
| No crystals form upon cooling. | Product is too soluble in the chosen solvent; solution is not saturated. | Reduce the solvent volume by boiling some off. Try placing the flask in an ice bath or scratching the inside with a spatula. |
| Yield is very low. | Product has significant solubility in the cold solvent; too much solvent was used initially. | Use the minimum amount of hot solvent to dissolve the product. Cool the solution in an ice bath for a longer period before filtering. |
| Purity does not improve. | The impurity has similar solubility to the product in that solvent. | A different solvent system is required. Try solvent pairs like Ethyl Acetate/Hexanes, Toluene/Hexanes, or Methanol/Water. |
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography Protocol
This protocol is designed for the purification of 1-2 grams of crude this compound.
-
Causality: This method separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Non-polar compounds elute faster, while polar compounds are retained longer on the silica.
-
Methodology:
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., starting with 4:1 and gradually increasing polarity).
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the column eluent or DCM.
-
In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry-loading" method, which generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to run the solvent through the column.
-
Collect fractions and monitor the elution by TLC.
-
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
-
SOP 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a quantitative assessment of the final product's purity.[4][5][6]
-
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase retains hydrophobic molecules more strongly, while polar molecules elute earlier with the polar mobile phase.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 10% B
-
19-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Purity Calculation: Purity is calculated using the area normalization method, where the area of the main product peak is divided by the total area of all peaks.[7]
-
Section 4: Purification Workflow and Decision Guide
The following diagram outlines a logical workflow for proceeding from a crude synthetic product to a final, high-purity compound.
Caption: Decision workflow for purification of this compound.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling this compound and the reagents for its synthesis? A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reagents like thionyl chloride and oxalyl chloride are highly corrosive and react violently with water; handle with extreme care. Chlorinated pyridines can be toxic, so avoid inhalation and skin contact.[8]
Q2: How should I store the purified this compound? A2: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can prevent slow degradation.
Q3: My amidation reaction is not going to completion. What can I do to improve the conversion? A3: First, ensure your reagents are anhydrous, especially the diisopropylamine and the solvent, as water will quench the activated acyl intermediate.[9] If you are forming the acid chloride in situ with thionyl chloride, adding a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.[10] Using a slight excess (1.1-1.2 equivalents) of diisopropylamine and a non-nucleophilic base like triethylamine can also drive the reaction to completion.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances. Retrieved from [Link]
- Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
-
PubMed. (n.d.). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 905273-87-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. Retrieved from [Link]
- Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
YouTube. (2020). Conversion of an acid chloride to an amide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]
- Google Patents. (1950). US2496114A - Purification of nicotinamide.
-
PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
-
Chemistry Steps. (n.d.). Alcohols to Amides. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 4. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Overcoming Poor Cell Permeability of "6-Chloro-n,n-diisopropylnicotinamide"
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of "6-Chloro-n,n-diisopropylnicotinamide" and related small molecules. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome permeability issues, ensuring your compound reaches its intracellular target and translates potent biochemical activity into cellular efficacy.
Troubleshooting Guide
This section is designed to help you interpret experimental data and identify the root cause of poor cell permeability for "this compound".
Question 1: My compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?
Answer: A low permeability reading in the PAMPA assay is a strong indication that "this compound" has poor passive diffusion characteristics.[1][2] The PAMPA model assesses a compound's ability to cross a lipid-infused artificial membrane without the influence of active cellular transporters.[3] Therefore, the issue likely lies with the intrinsic physicochemical properties of your molecule.
Possible Causes & Suggested Actions:
-
High Polarity/Low Lipophilicity: The compound may have an unfavorable partition coefficient (LogP), preferring to remain in an aqueous environment rather than partitioning into the lipid membrane.
-
Action: Review the physicochemical properties of "this compound" (see Table 1). Consider chemical modifications to increase lipophilicity, such as adding non-polar functional groups. However, be mindful that increasing lipophilicity too much can lead to poor aqueous solubility.[4]
-
-
High Polar Surface Area (PSA) or Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane crossing.[5]
-
Action: Analyze the structure for opportunities to reduce hydrogen bonding potential. This could involve masking polar functional groups through a prodrug strategy.[6]
-
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C12H17ClN2O | 240.73 | 905273-87-2[7][8] |
| 6-Chloronicotinamide | C6H5ClN2O | 156.57 | 6271-78-9[9] |
| 6-Chloro-N-methylnicotinamide | C7H7ClN2O | 170.59 | 54189-82-1[10] |
| 6-Chloro-N,N-dimethylnicotinamide | C8H9ClN2O | 184.62 | 54864-83-4 |
Question 2: In my Caco-2 assay, the compound shows low apical-to-basolateral (A-to-B) permeability but a high efflux ratio (>2). What is the likely cause?
Answer: This experimental outcome strongly suggests that "this compound" is a substrate for active efflux transporters expressed in the Caco-2 cell monolayer, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11][12] These transporters act as cellular pumps, actively removing your compound from the intracellular space and pumping it back into the apical (donor) compartment, thereby reducing its net transport across the cell layer.[13]
Suggested Actions:
-
Confirm Efflux Transporter Involvement:
-
Action: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[12] A significant increase in A-to-B permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.
-
-
Structural Modification:
-
Action: Medicinal chemistry efforts can be directed to modify the structure of your compound to reduce its recognition by efflux transporters. This can be a challenging but effective long-term strategy.[14]
-
Question 3: My compound exhibits low permeability in both PAMPA and Caco-2 assays, with a low efflux ratio in the Caco-2 assay. What should I do?
Answer: This combination of results points towards poor passive diffusion as the primary barrier to cell entry, with minimal involvement of active efflux. The molecule's inherent physicochemical properties are likely preventing it from efficiently crossing the cell membrane.
Suggested Actions:
-
Focus on Improving Passive Permeability:
-
Prodrug Strategy: This is a highly effective approach. By masking polar functional groups (e.g., amines, carboxylic acids) with lipophilic moieties that can be cleaved intracellularly by enzymes like esterases, you can significantly enhance membrane permeation.[15][16][17]
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoformulations to improve absorption and bioavailability.[18][19][20]
-
Chemical Modification: Systematically modify the compound to increase its lipophilicity or reduce its polar surface area.[5]
-
Permeability Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing poor cell permeability.
Caption: A workflow for diagnosing and solving cell permeability issues.
Frequently Asked Questions (FAQs)
Q1: What is a prodrug and how can it help with my compound's permeability? A1: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound.[16] For poorly permeable molecules, a common prodrug strategy involves masking polar functional groups (like amines or carboxylic acids) with more lipophilic groups (like esters or amides).[15][21] This increases the overall lipophilicity of the molecule, allowing it to more easily pass through the lipid cell membrane. Once inside the cell, cellular enzymes cleave off the masking group, releasing the active "this compound".[17][22]
Q2: What are the key differences between the PAMPA and Caco-2 assays? A2: The key difference lies in what they measure.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures only passive diffusion across an artificial lipid membrane.[1] It is a good first screen for a compound's intrinsic ability to cross a lipid bilayer.
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells which differentiate to mimic the intestinal epithelium.[13][23] This model measures both passive diffusion and active transport , including the effects of efflux pumps.[11] It provides a more comprehensive prediction of in vivo oral absorption.
Q3: Can I use formulation strategies to improve the cellular uptake of my compound in vitro? A3: While formulation strategies like lipid-based carriers (e.g., liposomes, nanoemulsions) are primarily used to enhance bioavailability in vivo, they can sometimes be adapted for in vitro experiments.[19][24] However, it's crucial to include appropriate vehicle controls, as the formulation components themselves (e.g., surfactants, lipids) can have effects on the cells.[4] For most cell-based assays, directly improving the compound's intrinsic permeability through chemical modification is the preferred approach.
Q4: How do I choose between a structural modification and a prodrug approach? A4: The choice depends on your project's goals.
-
Structural Modification: This is often preferred during the lead optimization phase of drug discovery. The goal is to create a new analog with an optimal balance of potency, permeability, and other drug-like properties.
-
Prodrug Approach: This is a valuable strategy when you have a highly potent compound that suffers only from poor permeability.[15][16] Instead of redesigning the core pharmacophore, you temporarily modify it to overcome the permeability barrier.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, to an acceptor well.[2][3]
Methodology:
-
Prepare Solutions:
-
Lipid Solution: Prepare a solution of 1-2% (w/v) lecithin in dodecane.[3][25]
-
Compound Solutions: Prepare a 10 mM stock solution of "this compound" in DMSO. Dilute the stock in a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration (e.g., 10-100 µM).[26]
-
Acceptor Buffer: Use the same buffer as for the compound solution.
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.[3]
-
Add 300 µL of acceptor buffer to the wells of a 96-well acceptor plate.
-
Add 200 µL of the compound solution to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 4-18 hours.[25]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the incubation time, well volume, and membrane surface area.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport of a compound.[13][23]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[14]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).[12]
-
Permeability Assay (A-to-B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Assay (B-to-A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.
-
-
Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate the apparent permeability coefficients (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).[11]
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink. Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. Retrieved from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Joint Research Centre. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. (n.d.). American Chemical Society. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]
-
increase membrane permeability by prodrug design. - Slideshare. (n.d.). Slideshare. Retrieved from [Link]
-
Caco-2 Permeability Assay - Evotec. (n.d.). Evotec. Retrieved from [Link]
-
Caco-2 permeability assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]
-
pampa-permeability-assay.pdf - Technology Networks. (n.d.). Technology Networks. Retrieved from [Link]
-
Formulation approaches for orally administered poorly soluble drugs - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. (n.d.). Wikidot. Retrieved from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Predicting and improving the membrane permeability of peptidic small molecules. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today. Retrieved from [Link]
-
Paving the way for small-molecule drug discovery - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
How to increase cell permeability of highly lipophillic compounds in vitro? - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (n.d.). PRISM BioLab. Retrieved from [Link]
-
6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound | 905273-87-2 [sigmaaldrich.com]
- 9. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. enamine.net [enamine.net]
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- 15. researchgate.net [researchgate.net]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 22. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. researchgate.net [researchgate.net]
- 25. bioassaysys.com [bioassaysys.com]
- 26. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
"6-Chloro-n,n-diisopropylnicotinamide" off-target effects in assays
Welcome to the technical resource center for researchers utilizing 6-Chloro-n,n-diisopropylnicotinamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential off-target effects and unexpected results in experimental assays. As a novel nicotinamide derivative, understanding its behavior is critical for accurate data interpretation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: Based on available patent literature, this compound has been synthesized and investigated as a potential modulator of G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in the pancreas and gastrointestinal tract and is a target of interest for the treatment of type 2 diabetes and obesity due to its role in regulating glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion.
Q2: I'm observing a response in my assay at a much lower/higher concentration than expected for a GPR119 agonist. What could be the cause?
A2: This discrepancy could arise from several factors. Firstly, ensure the purity and integrity of your compound stock. Degradation or contamination can significantly alter its effective concentration. Secondly, consider the specific cell line or model system you are using. The expression level of GPR119 can vary, affecting the dose-response relationship. Finally, this could be an indication of an off-target effect, where the compound interacts with another cellular component at a different potency, leading to the observed result.
Q3: My cells are showing signs of toxicity (e.g., poor morphology, detachment) after treatment. Is this a known effect?
A3: While specific cytotoxicity data for this compound is not widely published, cytotoxicity is a common off-target effect for many small molecules, especially at higher concentrations. This can be due to interference with essential cellular machinery, such as mitochondrial function or membrane integrity. It is crucial to perform a dose-response cytotoxicity assay in parallel with your functional assays to determine a non-toxic working concentration range.
Q4: Are there any known off-target liabilities associated with the nicotinamide chemical scaffold?
A4: The nicotinamide scaffold is present in many biologically active molecules, including the essential vitamin niacin (Vitamin B3) and the coenzyme NAD+. While generally considered safe, derivatives can sometimes interact with enzymes that bind NAD+ or other structurally similar endogenous molecules. Potential off-target families for nicotinamide-like compounds can include sirtuins, PARPs (Poly [ADP-ribose] polymerases), and various dehydrogenases. These interactions are highly dependent on the specific substitutions on the nicotinamide ring.
Part 2: Troubleshooting Guide for Unexpected Assay Results
This section provides a structured approach to diagnosing and mitigating potential off-target effects of this compound.
Issue 1: Inconsistent or Non-reproducible GPR119 Activation
You are using a cAMP accumulation assay to measure GPR119 activation, but the results are highly variable between experiments.
Underlying Cause & Troubleshooting Steps:
-
Compound Instability: Nicotinamide derivatives can be susceptible to hydrolysis or photodegradation.
-
Protocol: Prepare fresh dilutions from a frozen stock solution for each experiment. Protect the compound from light and minimize freeze-thaw cycles. To validate stability, you can run a control experiment where the compound is pre-incubated in assay buffer for the duration of the experiment before being added to the cells.
-
-
Assay Interference: The compound may interfere with the assay detection method itself (e.g., quenching of a fluorescent signal in a HTRF assay).
-
Protocol: Run a cell-free control experiment. Add this compound to the assay components in the absence of cells to check for any direct effect on the assay signal.
-
-
Cellular Health & Passage Number: Changes in cell health or high passage numbers can lead to altered GPR119 expression or signaling capacity.
-
Protocol: Maintain a consistent cell culture protocol. Only use cells within a validated low passage number range and regularly perform cell viability checks (e.g., using Trypan Blue).
-
Workflow for Diagnosing Inconsistent GPR119 Activation
Caption: Troubleshooting workflow for inconsistent GPR119 assay results.
Issue 2: Observed Cellular Response in a GPR119-Negative Cell Line
You have included a control cell line that does not express GPR119, yet you still observe a cellular response (e.g., change in reporter gene expression, cell viability) upon treatment with this compound.
Underlying Cause & Troubleshooting Steps:
This is a strong indicator of an off-target effect. The goal is now to characterize this unintended activity.
-
Confirm GPR119 Absence: First, rigorously confirm the absence of GPR119 expression in your negative control cell line using a sensitive and validated method.
-
Protocol: Western Blot or qPCR for GPR119 Expression
-
Sample Preparation: Lyse both your GPR119-positive (control) and GPR119-negative cells to obtain protein lysates or extract RNA.
-
qPCR: For qPCR, reverse transcribe the RNA to cDNA. Use validated primers for GPR119 and a housekeeping gene (e.g., GAPDH, ACTB) to perform quantitative PCR. The GPR119 signal should be absent or at the limit of detection in the negative cell line.
-
Western Blot: For Western Blot, run the protein lysates on an SDS-PAGE gel and transfer to a membrane. Probe with a validated anti-GPR119 antibody. No band should be visible in the negative cell line.
-
-
-
Characterize the Off-Target Phenotype: Systematically investigate the nature of the off-target response.
-
Protocol: Dose-Response Cytotoxicity Assay
-
Plate Cells: Seed your GPR119-negative cells in a 96-well plate.
-
Treat: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for a relevant time period (e.g., 24, 48, or 72 hours).
-
Measure Viability: Use a standard cell viability assay, such as one based on resazurin (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Analyze: Plot the dose-response curve to determine the concentration at which the compound elicits 50% of its maximal effect (EC50) or toxic effect (CC50).
-
-
-
Broad-Spectrum Kinase or GPCR Panel Screening: If resources permit, screening the compound against a panel of common off-target proteins can quickly identify unintended interactions. Many contract research organizations (CROs) offer these services.
GPR119 Signaling and Potential Off-Target Pathways
Caption: On-target GPR119 signaling versus potential off-target interactions.
Part 3: Data Summary & Interpretation
When publishing or interpreting data generated with this compound, it is essential to present a complete picture of its activity profile.
| Parameter | Experiment | Purpose | Interpretation |
| On-Target Potency (EC50) | GPR119 functional assay (e.g., cAMP) | To determine the concentration for half-maximal activation of the intended target. | A lower EC50 indicates higher potency. |
| Cytotoxicity (CC50) | Viability assay in relevant cell line | To determine the concentration causing 50% cell death. | Provides the upper limit for the compound's usable concentration. |
| Therapeutic Window | Ratio of CC50 / EC50 | To quantify the safety margin of the compound. | A larger ratio is desirable, indicating a wider window between efficacy and toxicity. |
| Off-Target Activity | Counter-screen in GPR119-negative cells | To confirm that the observed effect is target-specific. | Any activity in these cells indicates an off-target effect that requires further investigation. |
References
-
Title: MODULATION OF THE GPR119 RECEPTOR Source: World Intellectual Property Organization, Patent Application WO/2014/159838 URL: [Link]
-
Title: PREPARATION OF PYRAZOLOPYIMIDINE DERIVATIVES AS GPR119 MODULATORS Source: World Intellectual Property Organization, Patent Application WO/2014/072870 URL: [Link]
Minimizing batch-to-batch variability of "6-Chloro-n,n-diisopropylnicotinamide"
A Guide to Minimizing Batch-to-Batch Variability
Abstract: This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to minimize batch-to-batch variability in the synthesis and purification of 6-Chloro-n,n-diisopropylnicotinamide. By focusing on the principles of process control and proactive troubleshooting, this document offers in-depth FAQs, detailed experimental protocols, and robust analytical methodologies. The guidance herein is predicated on established principles of amide bond formation and purification, tailored to the specific structural attributes of the target molecule.
Part 1: Frequently Asked Questions (FAQs) - Proactive Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound, providing insights into their root causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in the synthesis of this compound, particularly when proceeding via an acyl chloride intermediate, can often be attributed to several critical factors:
-
Incomplete Formation of the Acyl Chloride: The conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride is a crucial first step. Incomplete reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) will result in a lower concentration of the active intermediate.[1]
-
Hydrolysis of the Acyl Chloride: 6-chloronicotinoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent. This reverts the acyl chloride back to the unreactive carboxylic acid. It is imperative to use anhydrous solvents and maintain an inert atmosphere.[2]
-
Steric Hindrance: Diisopropylamine is a sterically bulky secondary amine.[3] This bulk can slow down the rate of nucleophilic attack on the acyl chloride, requiring more forcing conditions (e.g., elevated temperature, longer reaction times) than with less hindered amines.
-
Suboptimal Base Stoichiometry: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically required to scavenge the HCl generated during the reaction.[4] Insufficient base can lead to the protonation of the diisopropylamine, rendering it non-nucleophilic and halting the reaction.
Q2: I am observing significant impurity peaks in my crude product analysis. What are the potential side products?
A2: The primary impurities in this synthesis often arise from side reactions involving the starting materials and intermediates:
-
Unreacted 6-chloronicotinic acid: If the initial chlorination step is incomplete, the starting carboxylic acid will remain and can be difficult to separate from the final product due to similar polarities.
-
Symmetrical Anhydride Formation: The activated acyl chloride can react with unreacted 6-chloronicotinic acid (if present) to form a symmetrical anhydride. This anhydride can then react with diisopropylamine, but the reaction kinetics may differ, leading to a more complex reaction profile.[5]
-
Hydrolysis Product: As mentioned in Q1, hydrolysis of the acyl chloride will lead to the presence of 6-chloronicotinic acid in the final mixture.
-
Over-alkylation or Side Reactions with the Pyridine Ring: While less common under standard acylation conditions, harsh reaction conditions (e.g., very high temperatures) could potentially lead to side reactions involving the pyridine ring, although this is generally not a primary concern.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress.
-
TLC: A simple and rapid technique. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For example, a 70:30 mixture of heptane:ethyl acetate. The disappearance of the 6-chloronicotinic acid spot (which will likely have a low Rf) and the appearance of a new, less polar product spot (higher Rf) indicates reaction progression.
-
HPLC: Provides more quantitative information. A reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point for method development.[6][7] This will allow for the clear separation of the starting material, intermediate, and product.
Q4: My purified product shows signs of degradation over time. What are the recommended storage conditions?
Part 2: Experimental Protocols and Process Control
This section provides a detailed, logical workflow for the synthesis, purification, and analysis of this compound, designed to be a self-validating system through in-process controls.
Workflow Overview
Caption: A four-step workflow for the synthesis and quality control of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 6-Chloronicotinoyl Chloride [8]
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 6-chloronicotinic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the slurry at room temperature. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Monitor the reaction for the complete consumption of 6-chloronicotinic acid using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 6-chloronicotinoyl chloride can be used directly in the next step or purified by distillation under high vacuum.
Step 2: Synthesis of this compound [1][4]
-
In a separate dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of 6-chloronicotinoyl chloride dropwise to the cooled amine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the acyl chloride is consumed.
Purification and Quality Control
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of heptane and ethyl acetate is recommended.
Analytical Characterization:
The following analytical techniques are essential for confirming the identity, purity, and consistency of the final product.
| Technique | Purpose | Typical Parameters/Expected Observations |
| HPLC | Purity assessment and quantification | Column: C18, 4.6 x 150 mm, 5 µm.[7]Mobile Phase A: 0.1% Formic Acid in Water.Mobile Phase B: Acetonitrile.Gradient: 10-90% B over 15 min.Detection: UV at 260 nm.[9] |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆.Expect to see signals corresponding to the isopropyl methyl and methine protons, as well as the aromatic protons of the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the chloro and amide substituents.[10] |
| ¹³C NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆.Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isopropyl groups.[11] |
| Mass Spec. | Molecular weight confirmation | Technique: Electrospray Ionization (ESI).Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product. |
Part 3: Troubleshooting Guide - A Decision-Making Framework
This section provides a logical, step-by-step guide to diagnosing and resolving common issues during the synthesis.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. prepchem.com [prepchem.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. qmagnetics.com [qmagnetics.com]
- 11. bmse000281 Nicotinamide at BMRB [bmrb.io]
"6-Chloro-n,n-diisopropylnicotinamide" experimental controls and standards
Welcome to the technical support guide for 6-Chloro-N,N-diisopropylnicotinamide. This document provides in-depth experimental and technical guidance for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to ensure the successful synthesis, purification, and quality control of this important chemical intermediate, as well as to troubleshoot common experimental challenges.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and what are its primary applications?
-
What are the key starting materials for the synthesis of this compound?
-
What are the main safety considerations when handling this compound and its precursors?
-
How should the final compound be stored to ensure its stability?
-
-
Experimental Protocols & Workflows
-
Overall Synthesis Workflow
-
Protocol 1: Synthesis of 6-Chloronicotinoyl Chloride (Intermediate)
-
Protocol 2: Synthesis of this compound (Final Product)
-
Protocol 3: Quality Control & Purity Assessment by HPLC
-
-
Analytical Standards & Data Interpretation
-
Expected Analytical Data Summary
-
Interpreting ¹H NMR Data
-
Interpreting Mass Spectrometry (MS) Data
-
Interpreting Infrared (IR) Spectroscopy Data
-
-
Troubleshooting Guide
-
Synthesis Troubleshooting
-
Purification & Isolation Issues
-
-
References
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound (CAS No. 905273-87-2) is a substituted pyridine derivative.[1] Such chlorinated nicotinamides are valuable intermediates in medicinal chemistry and agrochemical research. The 6-chloro-pyridine core is a common scaffold in molecules designed to have biological activity. While specific public-domain applications for this exact molecule are not extensively documented, analogous structures have been investigated for their potential as antibacterial, antifungal, and other therapeutic agents.[2] Its primary role in a research setting is typically as a building block for the synthesis of more complex target molecules.
Q2: What are the key starting materials for the synthesis of this compound?
A: The most common synthetic route starts with 6-chloronicotinic acid . This acid is first converted to a more reactive intermediate, 6-chloronicotinoyl chloride . This activated acyl chloride is then reacted with diisopropylamine to form the final amide product. All starting materials should be of high purity and anhydrous where specified to ensure optimal reaction outcomes.
Q3: What are the main safety considerations when handling this compound and its precursors?
A:
-
6-Chloronicotinoyl Chloride: This intermediate is highly reactive and corrosive. It is sensitive to moisture and will react with water to release hydrochloric acid (HCl) gas. All manipulations should be performed in a certified fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3]
-
Thionyl Chloride (SOCl₂): A common reagent for preparing the acyl chloride, thionyl chloride is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a fume hood.
-
Diisopropylamine: This reagent is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated area or fume hood.
-
Final Product: While specific toxicity data for this compound is not widely available, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
Q4: How should the final compound be stored to ensure its stability?
A: this compound is a solid compound that should be stored in a tightly sealed container in a cool, dry place. To prevent potential long-term degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for analytical standards or long-term archiving.
Experimental Protocols & Workflows
Overall Synthesis Workflow
The synthesis is a two-step process starting from 6-chloronicotinic acid. The first step is the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Protocol 1: Synthesis of 6-Chloronicotinoyl Chloride (Intermediate)
This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[4][5]
Materials:
-
6-Chloronicotinic acid (1 equiv.)
-
Thionyl chloride (SOCl₂) (3-5 equiv.)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubbing solution for acidic gases). Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with 6-chloronicotinic acid (1 equiv.). Under a counterflow of nitrogen or argon, add thionyl chloride (3-5 equiv.) dropwise. A small amount of dimethylformamide (DMF) can be added as a catalyst (0.1 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Azeotropic Removal: Add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this step twice to ensure all residual SOCl₂ is removed.
-
Product: The resulting crude 6-chloronicotinoyl chloride is a solid and can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is adapted from a procedure for the synthesis of a similar N-substituted nicotinamide.[6]
Materials:
-
6-Chloronicotinoyl chloride (1 equiv.)
-
Diisopropylamine (1.1 equiv.)
-
Triethylamine (Et₃N) (1.2 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, dissolve diisopropylamine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reactant Addition: Dissolve the crude 6-chloronicotinoyl chloride (1 equiv.) from Protocol 1 in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Quenching: Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 3: Quality Control & Purity Assessment by HPLC
Objective: To determine the purity of the synthesized this compound.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% trifluoroacetic acid, TFA).
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified product in acetonitrile at 1 mg/mL.
-
Sample Preparation: Prepare a sample of the batch to be tested at the same concentration.
-
Analysis: Inject the sample and analyze the chromatogram.
-
Purity Calculation: Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.
Analytical Standards & Data Interpretation
Expected Analytical Data Summary
The following table summarizes the expected analytical data for a high-purity sample of this compound (C₁₂H₁₇ClN₂O, Molecular Weight: 240.73 g/mol ).
| Analysis Type | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Spectrum consistent with the proposed structure (see details below) |
| Mass Spec (ESI+) | m/z = 241.1 [M+H]⁺, 263.1 [M+Na]⁺ |
| IR Spectroscopy | Carbonyl (C=O) stretch around 1630-1650 cm⁻¹ |
| Purity (HPLC) | ≥95% (typical for research grade) |
Interpreting ¹H NMR Data
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure.
-
H-a (Pyridine Ring): A doublet or singlet around 8.5 ppm.
-
H-b (Pyridine Ring): A doublet of doublets around 7.8 ppm.
-
H-c (Pyridine Ring): A doublet around 7.4 ppm.
-
H-d (Isopropyl CH): Two broad multiplets or septets around 3.5-4.0 ppm due to hindered rotation around the C-N amide bond.
-
H-e (Isopropyl CH₃): A doublet around 1.2-1.5 ppm, likely showing multiple overlapping signals due to the two non-equivalent isopropyl groups.
Interpreting Mass Spectrometry (MS) Data
For Electrospray Ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺. A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be visible for the molecular ion peak.
Interpreting Infrared (IR) Spectroscopy Data
The IR spectrum is useful for confirming the presence of key functional groups.
-
~1630-1650 cm⁻¹: A strong absorption band corresponding to the C=O (amide) stretching vibration.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl and aromatic groups.
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.
Troubleshooting Guide
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of acyl chloride (Step 1) | 1. Incomplete reaction. 2. Reagents (especially 6-chloronicotinic acid) are wet. 3. Thionyl chloride has decomposed. | 1. Increase reaction time or temperature; add catalytic DMF. 2. Dry the starting material under vacuum before use. 3. Use a fresh bottle of thionyl chloride. |
| Low yield of final amide product (Step 2) | 1. Acyl chloride intermediate hydrolyzed before use. 2. Insufficient base (Et₃N) to scavenge HCl byproduct. 3. Steric hindrance from diisopropylamine slowing the reaction. | 1. Ensure the acyl chloride is kept under anhydrous conditions; use immediately after preparation. 2. Ensure at least 1 equivalent of base is used. 3. Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). |
| Product is an oil or difficult to crystallize | 1. Presence of residual solvent. 2. Impurities are present, disrupting the crystal lattice. | 1. Ensure complete removal of solvent under high vacuum. 2. Purify the crude product using column chromatography on silica gel. |
| Multiple spots on TLC after reaction | 1. Incomplete reaction (starting material remains). 2. Formation of side products (e.g., hydrolysis of acyl chloride). | 1. Allow the reaction to run longer or use a slight excess of the acyl chloride. 2. Perform the reaction under strictly anhydrous conditions and at the recommended temperature. |
Purification & Isolation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with impurities during column chromatography | Incorrect solvent system (polarity is too high or too low). | Perform TLC analysis to find an optimal solvent system (e.g., gradients of ethyl acetate in hexanes or DCM in methanol) that provides good separation between the product and impurities. |
| Low recovery after aqueous work-up | The product may have some water solubility, or an emulsion may have formed. | Use brine to break emulsions and to "salt out" the product from the aqueous layer. Perform multiple extractions with the organic solvent. |
| Product appears discolored (yellow/brown) | Trace impurities or degradation. | Recrystallize the product from a suitable solvent system. If discoloration persists, treatment with activated charcoal during recrystallization may help. |
References
-
PrepChem. Synthesis of 6-chloronicotinoyl chloride. [Link]
-
PubChem. 6-Chloro-N-methylnicotinamide. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Chloronicotinamide. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 6-chloro-nicotinic acid N-methylamide. [Link]
- Bansod, S. M., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)
- Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
- Google Patents. Method for preparing 2-chloro-N, N-dimethylnicotinamide. CN101693687B.
-
Juniper Publishers. NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. [Link]
Sources
Adjusting pH for optimal "6-Chloro-n,n-diisopropylnicotinamide" activity
Technical Support Center: 6-Chloro-n,n-diisopropylnicotinamide
A Guide to pH Optimization and Experimental Troubleshooting
Introduction from the Senior Application Scientist:
Welcome to the technical support guide for this compound. As this is a novel investigational compound, extensive public data on its activity profile is not yet available. Therefore, this guide has been constructed based on fundamental chemical principles derived from its structure—a substituted nicotinamide—and our extensive field experience with analogous small molecules.
The core structure features a pyridine ring and a tertiary amide group. The pyridine nitrogen is basic and its protonation state is pH-dependent, which will critically influence the molecule's solubility, cell permeability, and potential target interactions. The amide bond, while generally stable, can be susceptible to hydrolysis under harsh pH conditions. This guide is designed to equip you with the foundational knowledge and practical workflows to navigate these properties, ensuring the reliability and reproducibility of your experimental outcomes. We will address common questions and troubleshooting scenarios to help you determine the optimal pH environment for your specific application.
Section 1: Foundational Concepts & Initial Preparation
This section covers the most frequently asked questions regarding the fundamental properties of this compound and the initial steps of experimental setup.
FAQ 1: My compound won't dissolve. How does pH affect the solubility of this compound?
Answer: The solubility of this compound is directly tied to the pH of your solvent due to the basic nitrogen atom on the pyridine ring.
-
Mechanism: In acidic conditions (lower pH), the pyridine nitrogen accepts a proton (H+), forming a positively charged pyridinium ion. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions like buffers and cell culture media. In neutral or alkaline conditions (higher pH), the nitrogen remains unprotonated, leaving the molecule in its neutral, more hydrophobic state, which has lower aqueous solubility but higher lipid membrane permeability.
-
Practical Steps: If you are observing poor solubility in a neutral buffer (e.g., PBS at pH 7.4), your compound is likely in its less soluble, neutral form. To dissolve it, first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For the final aqueous experimental solution, you can try lowering the pH of the buffer slightly. A controlled acidification will protonate the molecule, increasing its solubility.
The relationship between the protonated (soluble) and deprotonated (less soluble) forms is visualized below.
Caption: pH-dependent equilibrium of the pyridine ring.
FAQ 2: What is the estimated pKa of this compound, and why is it important?
Answer: The pKa is the pH at which 50% of the compound is in its protonated (charged) form and 50% is in its deprotonated (neutral) form. While an experimental pKa for this compound is not published, we can estimate it based on analogous structures.
-
Estimation: The pKa of pyridine is approximately 5.2. The chlorine atom on the ring is an electron-withdrawing group, which reduces the basicity of the pyridine nitrogen. Therefore, the pKa of this compound is likely to be lower than 5.2, estimated in the range of 3.5-4.5 .
-
Importance: Knowing the pKa is critical for:
-
Predicting Solubility: At a pH one unit below the pKa, the compound will be ~90% protonated and more soluble. At a pH one unit above, it will be ~90% deprotonated and less soluble.
-
Controlling Activity: The charge state of a molecule can dramatically affect its ability to bind to a biological target. If the target's binding pocket has charged residues, the protonation state of your compound will be a key determinant of binding affinity.
-
Ensuring Membrane Permeability: For cell-based assays, the neutral form of the compound is generally more membrane-permeable. Therefore, experiments are often conducted at a physiological pH (~7.4), where the compound is mostly neutral, even if this requires careful handling to avoid precipitation.
-
The Henderson-Hasselbalch equation governs this relationship, and its implications are summarized in the table below.
| pH relative to pKa | % Protonated (Charged) | % Deprotonated (Neutral) | Primary Consideration |
| pH = pKa - 2 | ~99% | ~1% | Maximum aqueous solubility |
| pH = pKa - 1 | ~90% | ~10% | High aqueous solubility |
| pH = pKa | 50% | 50% | Equilibrium Point |
| pH = pKa + 1 | ~10% | ~90% | Higher membrane permeability |
| pH = pKa + 2 | ~1% | ~99% | Maximum membrane permeability |
Section 2: pH Adjustment Protocols & Buffer Selection
This section provides actionable protocols for managing pH in your experiments.
FAQ 3: What is the correct procedure for adjusting the pH of my experimental solution?
Answer: Improper pH adjustment can lead to compound precipitation or degradation. The key is to add the compound to a pre-buffered solution and only make minor pH adjustments afterward if necessary. Avoid adding concentrated acid or base directly to a solution containing your compound.
Experimental Protocol: Preparing a Buffered Solution with this compound
-
Buffer Selection: Choose a buffer system with a buffering range that brackets your desired experimental pH. For example, for a target pH of 7.4, phosphate-buffered saline (PBS) or HEPES are excellent choices. For more acidic conditions, a citrate or acetate buffer may be more appropriate.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your compound in 100% DMSO. This ensures the compound is fully solubilized before introduction to an aqueous environment.
-
Dilution: Vigorously vortex or mix your chosen aqueous buffer. While mixing, add the required volume of the DMSO stock solution to achieve the final desired concentration. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent effects in biological assays.
-
pH Measurement: After dilution, allow the solution to equilibrate for 5-10 minutes. Use a calibrated pH meter to measure the final pH. The addition of the compound (especially if it's at a high concentration) can slightly alter the pH.
-
Final Adjustment (If Necessary): If the pH needs minor adjustment, use dilute solutions of HCl (e.g., 0.1 M) or NaOH (e.g., 0.1 M). Add the acid or base dropwise while continuously stirring and monitoring the pH in real-time. This prevents localized areas of extreme pH that could cause the compound to precipitate or degrade.
Caption: Workflow for preparing a pH-adjusted experimental solution.
FAQ 4: Which buffer should I choose for my experiment?
Answer: The choice of buffer is critical and depends on your experimental system.
-
For Cell-Free Assays (e.g., enzyme kinetics, binding assays): You have more flexibility. Choose a buffer whose pKa is as close as possible to your desired experimental pH to ensure maximum buffering capacity. Common choices include:
-
MES: pH range 5.5 - 6.7
-
PIPES: pH range 6.1 - 7.5
-
HEPES: pH range 6.8 - 8.2
-
Tris: pH range 7.5 - 9.0
-
Phosphate (PBS): pH range 6.5 - 7.5
-
-
For Cell-Based Assays: You must use a biocompatible buffer that maintains physiological pH (typically 7.2-7.4) and has low toxicity. HEPES is a common and effective choice for supplementing cell culture media, as the bicarbonate/CO₂ system used in incubators can be unstable outside of a controlled CO₂ environment.
Section 3: Troubleshooting Guide
This section addresses common problems that may arise during your experiments and links them to pH-related causes.
FAQ 5: I observed precipitation after adding my compound to the buffer. What happened?
Answer: This is a classic solubility issue, almost certainly related to pH. It typically occurs when a DMSO stock of the neutral compound is diluted into an aqueous buffer with a pH above the compound's pKa.
-
Root Cause: At a pH above its pKa (est. 3.5-4.5), the compound is predominantly in its neutral, less water-soluble form. When the concentration in the aqueous buffer exceeds its solubility limit, it precipitates out of solution.
-
Solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the working concentration of the compound.
-
Slightly Acidify the Buffer: If your experiment can tolerate it, lowering the buffer pH by 0.5-1.0 unit can significantly increase solubility by protonating a larger fraction of the compound.
-
Increase DMSO Concentration: While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) can help keep the compound in solution. Always run a vehicle control with the same DMSO concentration to check for solvent effects.
-
FAQ 6: The activity of my compound is inconsistent between experiments. Could pH be the cause?
Answer: Absolutely. Inconsistent pH is a major source of experimental variability.
-
Root Cause: Small, unmonitored shifts in pH between experiments can alter the ratio of the protonated to deprotonated compound. If the activity of your compound is dependent on its charge state (e.g., for binding to a target or for cell uptake), these shifts will directly lead to inconsistent results.
-
Troubleshooting Workflow:
-
Calibrate Your pH Meter: Ensure your pH meter is calibrated daily with fresh standards before preparing any buffers.
-
Check Buffer Age: Use freshly prepared buffers. The pH of stored buffers can change over time due to CO₂ absorption from the atmosphere.
-
Measure Final pH: Always measure the pH of your final experimental solution after the compound has been added. Do not assume the initial buffer pH is the final pH.
-
Standardize Protocol: Ensure everyone in the lab follows the exact same protocol for solution preparation, including the order of addition and mixing methods.
-
Caption: Troubleshooting flowchart for inconsistent compound activity.
FAQ 7: I suspect my compound is degrading in the assay medium over time. How can pH contribute to this?
Answer: The amide bond in the this compound structure can be susceptible to hydrolysis, which is the chemical breakdown of the molecule by water. This process is significantly accelerated by strongly acidic or basic conditions.
-
Mechanism:
-
Acid-Catalyzed Hydrolysis: At very low pH, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: At very high pH, hydroxide ions (OH⁻) can directly attack the carbonyl carbon.
-
-
Recommendation: While this compound is likely stable for typical assay durations (hours) at near-neutral pH (6.0-8.0), stability issues may arise during long-term storage in aqueous buffers or if experiments are conducted at extreme pH values. If you suspect degradation, you can perform a stability study by incubating the compound in your assay buffer at 37°C for various time points (e.g., 0, 2, 6, 24 hours) and then analyzing the samples by HPLC to look for the appearance of degradation products.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]
-
Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Note: General chemistry resource for pKa of pyridine). [Link]
Validation & Comparative
A Comparative Guide to 6-Chloro-N,N-diisopropylnicotinamide and Other Nicotinamide Analogs for Drug Discovery
In the landscape of modern pharmacology and chemical biology, the modulation of nicotinamide adenine dinucleotide (NAD+) metabolism has emerged as a critical nexus for therapeutic intervention across a spectrum of diseases, including metabolic disorders, neurodegeneration, and cancer. Nicotinamide, the amide of vitamin B3, is the central scaffold from which a vast arsenal of synthetic analogs has been developed. These analogs serve as powerful tools, acting as enzyme inhibitors, chemical probes, and NAD+ precursors to dissect and manipulate cellular pathways.
This guide provides a comparative analysis of 6-Chloro-N,N-diisopropylnicotinamide , a lesser-explored derivative, against a backdrop of well-characterized nicotinamide analogs. We will delve into their structure-activity relationships, mechanistic divergences, and the experimental frameworks used to evaluate their performance, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity.
The Central Role of Nicotinamide and the Rationale for Analogs
Nicotinamide is a fundamental precursor for the biosynthesis of NAD+, a coenzyme essential for hundreds of redox reactions vital to energy metabolism.[1] Beyond this canonical role, NAD+ is a critical substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and ADP-ribosyl-transferases, which collectively govern cellular signaling, DNA repair, and epigenetic regulation.[1][2] The development of nicotinamide analogs is driven by the need to selectively target these NAD+-dependent pathways.[3] By modifying the core nicotinamide structure, researchers can fine-tune properties such as cell permeability, target affinity, and metabolic stability.
Profiling this compound: A Structural Perspective
This compound (CAS 905273-87-2) is a synthetic derivative characterized by two key modifications to the parent nicotinamide molecule: a chlorine atom at the 6-position of the pyridine ring and two isopropyl groups replacing the hydrogens on the amide nitrogen.[4]
-
6-Chloro Substitution: Halogenation at this position is a common strategy in medicinal chemistry. The chlorine atom is an electron-withdrawing group that can alter the electronic properties of the pyridine ring, potentially influencing binding affinity to target enzymes.[5] Furthermore, this substitution can block metabolic oxidation at that site, thereby increasing the compound's biological half-life.
-
N,N-diisopropyl Amide: The replacement of the primary amide with a tertiary N,N-diisopropylamide dramatically increases the molecule's lipophilicity. This modification is expected to enhance membrane permeability, potentially leading to improved cellular uptake compared to the more polar parent, nicotinamide. However, it also eliminates the hydrogen bond donating capability of the amide NH2 group, which could be critical for interaction with certain enzyme active sites.
While extensive biological data for this compound is not widely available in peer-reviewed literature, its structural features suggest potential activity as a modulator of NAD+-dependent enzymes. Its increased lipophilicity may favor interaction with enzymes possessing hydrophobic binding pockets.
Comparative Analysis with Key Nicotinamide Analogs
To understand the potential of this compound, it is instructive to compare it with other analogs whose biological activities are well-documented.
| Compound | Molecular Formula | Key Structural Feature(s) | Primary Biological Role / Target |
| Nicotinamide | C6H6N2O | Unsubstituted pyridinecarboxamide | Core NAD+ Precursor |
| 6-Chloronicotinamide | C6H5ClN2O | Chlorine at C6 position | Precursor for synthesis; potential enzyme modulator[6] |
| Nicotinamide Riboside (NR) | C11H15N2O5+ | Ribosylated nicotinamide | Potent NAD+ Precursor[1][7] |
| Nicotinamide Mononucleotide (NMN) | C11H15N2O8P | Phosphorylated and ribosylated nicotinamide | Key NAD+ Intermediate[8] |
| 3-Aminobenzamide | C7H8N2O | Isomer with amino group at C3 | Classic PARP Inhibitor[9] |
| This compound | C12H17ClN2O | Chlorine at C6; N,N-diisopropylamide | Putative Enzyme Modulator |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The utility of these analogs stems from their ability to interact differently with the enzymes of NAD+ metabolism.
-
NAD+ Precursors (NR and NMN): These compounds are designed to efficiently enter the NAD+ salvage pathway, boosting cellular NAD+ levels.[8] NR, for instance, has demonstrated superior oral bioavailability and efficacy in raising liver NAD+ levels in mice compared to nicotinamide.[7] Their primary function is to replenish the NAD+ pool, which declines with age and in certain disease states.
-
Enzyme Inhibitors: Analogs can be designed to competitively or non-competitively inhibit NAD+-consuming enzymes.
-
PARP Inhibitors: Compounds like 3-aminobenzamide act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, thereby blocking the catalytic activity of PARPs involved in DNA repair.[9] This is a validated strategy in oncology.
-
Nicotinamidase (NAMase) Inhibitors: These enzymes hydrolyze nicotinamide to nicotinic acid. Inhibitors are valuable tools for studying NAD+ salvage pathways. Nicotinaldehyde derivatives have been shown to be potent competitive inhibitors of these enzymes.[10]
-
Nicotinamide N-methyltransferase (NNMT) Inhibitors: NNMT catalyzes the methylation of nicotinamide. Its inhibition is being explored for treating metabolic diseases.[11][12] Many inhibitors are bisubstrate analogs that mimic the transition state of the methylation reaction.[11]
-
The structure of This compound suggests it is unlikely to function as an efficient NAD+ precursor due to the heavily substituted amide group. It is more plausibly an enzyme inhibitor. The 6-chloro group is a feature found in various bioactive pyridine derivatives, including some with antibacterial properties.[13] The bulky, hydrophobic diisopropyl groups would necessitate a complementary hydrophobic binding pocket on a target enzyme, distinguishing its potential targets from those that bind the polar primary amide of nicotinamide itself.
Experimental Evaluation of Nicotinamide Analogs
A critical aspect of comparing these compounds is the use of standardized, robust experimental protocols. Below is a representative workflow for assessing a novel analog as an inhibitor of a specific NAD+-dependent enzyme, such as NNMT.
Protocol: In Vitro NNMT Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human NNMT.
2. Materials:
- Recombinant human NNMT enzyme
- S-adenosyl-L-methionine (SAM), the methyl donor substrate
- Nicotinamide (NAM), the methyl acceptor substrate
- Test compound dissolved in DMSO
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 5 mM DTT)
- Detection reagent (e.g., a luminescent assay kit that measures the production of S-adenosyl-L-homocysteine (SAH), the demethylated product)
- 384-well white assay plates
3. Procedure:
- Compound Preparation: Perform a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
- Enzyme and Substrate Preparation: Prepare working solutions of NNMT, NAM, and SAM in assay buffer at appropriate concentrations (determined through initial enzyme kinetics experiments).
- Assay Reaction:
- Add 25 nL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 5 µL of the NNMT enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the reaction by adding 5 µL of a substrate mix containing both NAM and SAM.
- Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
- Detection: Stop the reaction and measure the product formation by adding 10 µL of the SAH detection reagent. Incubate for 30 minutes at room temperature and then measure luminescence using a plate reader.
- Data Analysis:
- Normalize the data using controls: 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).
- Plot the normalized percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
4. Causality and Self-Validation:
- Causality: This assay directly measures the enzymatic conversion of substrates to products. A decrease in product formation in the presence of the test compound is directly attributable to the inhibition of the enzyme.
- Trustworthiness: The inclusion of positive and negative controls validates each assay plate. Running the assay in triplicate provides statistical rigor. The final IC50 value should be reproducible across multiple experiments.
Visualizing the Scientific Workflow & Relevant Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: NAD+ Salvage Pathway
This diagram illustrates the key enzymatic steps in the conversion of nicotinamide and its precursors into NAD+, highlighting potential points of intervention for various analogs.
Caption: Simplified NAD+ Salvage Pathway showing key enzymes and precursors.
Diagram 2: Experimental Workflow for IC50 Determination
This flowchart outlines the logical steps for determining the inhibitory potency of a compound, as described in the protocol above.
Caption: Step-by-step workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The field of nicotinamide analog research is vibrant and continues to yield valuable chemical tools and therapeutic candidates. While compounds like Nicotinamide Riboside have established roles as NAD+ boosters, the vast chemical space of inhibitor-like analogs remains ripe for exploration.
This compound represents an intriguing scaffold. Its high lipophilicity and halogen substitution distinguish it from canonical NAD+ precursors and simple amide inhibitors. Based on this analysis, it is a promising candidate for screening against enzymes with hydrophobic active sites within the broader landscape of NAD+-metabolizing enzymes.
Future research should focus on systematically evaluating this compound and its close analogs in a panel of enzymatic and cellular assays. This should include profiling against PARPs, sirtuins, and NNMT, as well as assessing its effects on cellular NAD+ levels and overall cell viability. Such studies will be crucial to unlocking the therapeutic potential of this and other novel nicotinamide derivatives and to continue building a comprehensive understanding of how targeted modifications to this vital molecular scaffold can be harnessed to combat human disease.
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A Comparative Analysis of 6-Chloro-N,N-diisopropylnicotinamide and Ampicillin: A Tale of Two Molecules
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical compounds, molecules with seemingly similar structural motifs can exhibit profoundly different biological activities. This guide presents a comparative analysis of two such compounds: 6-Chloro-N,N-diisopropylnicotinamide and the well-established antibiotic, ampicillin. While the former is primarily a research chemical with limited documented biological activity, the latter is a cornerstone of antibacterial therapy. This analysis will delve into their respective chemical properties, known mechanisms of action, and the experimental methodologies used to evaluate them, providing a clear contrast for the scientific community.
Introduction to the Comparators
Ampicillin: The Benchmark Antibiotic
Ampicillin is a broad-spectrum β-lactam antibiotic that has been in clinical use since 1961.[1] It belongs to the aminopenicillin family and is effective against a wide range of Gram-positive and some Gram-negative bacteria.[1][2] Its discovery marked a significant advancement in treating bacterial infections, offering a broader spectrum of activity than its predecessor, penicillin.[1] Ampicillin is on the World Health Organization's List of Essential Medicines.[1] It is used to treat a variety of infections, including respiratory tract infections, urinary tract infections, meningitis, and salmonellosis.[1][3][4][5]
This compound: A Research Chemical
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of these two molecules.
| Property | This compound | Ampicillin |
| Molecular Formula | C₁₂H₁₇ClN₂O | C₁₆H₁₉N₃O₄S |
| Molar Mass | 240.73 g/mol | 349.41 g/mol |
| Chemical Structure | A nicotinamide derivative with a chlorine atom at the 6-position and two isopropyl groups on the amide nitrogen. | A β-lactam antibiotic with a core 4-thia-1-azabicyclo[3.2.0]heptane ring system. |
| IUPAC Name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| CAS Number | 905273-87-2 | 69-53-4 |
Mechanism of Action: A Study in Contrasts
Ampicillin: A Well-Defined Pathway
Ampicillin's mechanism of action is extensively documented and serves as a classic example of antibiotic function.[2][3][10] It targets the final stages of bacterial cell wall synthesis.[10][11] The bacterial cell wall is crucial for maintaining the structural integrity of the bacterium and is primarily composed of peptidoglycan.[10][12]
The key steps in ampicillin's mechanism are:
-
Binding to Penicillin-Binding Proteins (PBPs): Ampicillin specifically binds to and inhibits the activity of PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[3][10][13]
-
Inhibition of Transpeptidation: By binding to PBPs, ampicillin blocks the transpeptidation step that creates the cross-links in the peptidoglycan wall.[13][14]
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3][10]
Ampicillin's Mechanism of Action. This diagram illustrates how ampicillin inhibits bacterial cell wall synthesis.
This compound: A Postulated but Unverified Mechanism
For this compound, the mechanism of action is largely speculative. While it is suggested to potentially inhibit bacterial cell wall synthesis, this claim lacks substantial experimental backing in published literature.[7] The structure-activity relationship studies of similar nicotinamide derivatives have shown that modifications to the pyridine ring and amide group can lead to a range of biological activities, including antibacterial effects.[8] However, without dedicated research, any proposed mechanism remains hypothetical.
Comparative Experimental Analysis: Evaluating Antimicrobial Efficacy
To objectively compare the antimicrobial performance of a compound like this compound against a standard like ampicillin, a series of well-established in vitro assays are necessary. The following protocols are fundamental in the field of antimicrobial research.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]
Methodology: Broth Microdilution
-
Preparation of Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of both ampicillin and this compound in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations.[18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Escherichia coli, Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this to a final concentration of about 5 x 10⁵ CFU/mL in each well.[17]
-
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[17]
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17]
Experimental Protocol 2: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[19][20]
Methodology:
-
Plate Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[21]
-
Disk Application: Paper disks containing a defined concentration of ampicillin and this compound are placed on the agar surface.[21][22]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.[23]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[23] The size of the zone correlates with the susceptibility of the bacterium to the compound.
Workflow for Antimicrobial Susceptibility Testing. This diagram outlines the key steps in the MIC and Kirby-Bauer assays.
Summary of Comparative Analysis
The comparison between this compound and ampicillin highlights the critical importance of rigorous scientific validation in drug development.
| Feature | This compound | Ampicillin |
| Primary Application | Research chemical, synthetic intermediate | Broad-spectrum antibiotic |
| Biological Activity | Largely uncharacterized, speculative antibacterial properties | Well-established bactericidal activity |
| Mechanism of Action | Unknown/Postulated | Inhibition of bacterial cell wall synthesis via PBP binding |
| Supporting Data | Lacking extensive peer-reviewed studies | Vast body of scientific literature and clinical data |
| Regulatory Status | Not an approved drug | Approved for clinical use worldwide |
Conclusion for the Research Professional
This comparative guide underscores a crucial principle for researchers and drug development professionals: the distinction between a commercially available chemical and a validated therapeutic agent. Ampicillin's long history of clinical use is built upon a deep understanding of its mechanism of action, efficacy, and safety profile, all supported by extensive experimental data.
Conversely, this compound represents a starting point. While its structure may hold potential for biological activity, it remains a compound of interest for synthetic and medicinal chemists. Any claims of its antimicrobial properties must be substantiated through rigorous and systematic investigation using standardized protocols such as those outlined in this guide. For scientists seeking novel antimicrobial agents, this nicotinamide derivative could be a candidate for screening, but it should not be considered an alternative to established antibiotics like ampicillin without comprehensive preclinical and clinical evaluation.
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Wikipedia. (n.d.). Penicillin-binding proteins. Retrieved from [Link]
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Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Retrieved from [Link]
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Grokipedia. (n.d.). Penicillin-binding proteins. Retrieved from [Link]
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Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18). Retrieved from [Link]
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Scribd. (n.d.). Ampicillin: Mechanism of Action. Retrieved from [Link]
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Wikipedia. (n.d.). Ampicillin. Retrieved from [Link]
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Heredity Biosciences. (2023, June 8). What is the process of bacterial cell wall formation? Retrieved from [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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MedlinePlus. (2018, April 15). Ampicillin. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Ampicillin used for? Retrieved from [Link]
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Gyan Sanchay. (n.d.). Biosynthesis of Bacterial Cell Wall. Retrieved from [Link]
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Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Drugs.com. (2025, July 14). Ampicillin Uses, Side Effects & Warnings. Retrieved from [Link]
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Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). Retrieved from [Link]
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Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ampicillin | Ligand page. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]
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Comparative Guide to Target Identification and Validation of 6-Chloro-n,n-diisopropylnicotinamide
Introduction
In the landscape of modern drug discovery, the precise identification and rigorous validation of a compound's molecular target are paramount. This guide provides a comprehensive overview of the experimental strategies and conceptual frameworks for elucidating the biological targets of the novel compound, 6-Chloro-n,n-diisopropylnicotinamide. As a nicotinamide derivative, this compound belongs to a class of molecules with diverse and significant biological activities, ranging from enzyme inhibition to modulation of protein-protein interactions.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the step-by-step protocols for target identification and validation but also delve into the causal reasoning behind the selection of specific experimental approaches. We will explore cutting-edge, unbiased techniques alongside traditional targeted validation methods, providing a holistic view of the target discovery process. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.
While specific data for this compound is emerging, this guide will draw upon established principles and comparative data from other well-characterized nicotinamide derivatives to illustrate the expected outcomes and guide experimental design.
Section 1: Unbiased Target Identification Strategies
To identify the cellular targets of a novel compound without prior knowledge, unbiased approaches are essential. These methods survey the entire proteome to pinpoint proteins that physically interact with the compound.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that bind to a small molecule of interest.[4][5][6][7][8] The core principle involves immobilizing the compound on a solid support (e.g., beads), incubating it with a cell lysate, and then identifying the captured proteins by mass spectrometry.
Experimental Rationale:
The choice of AP-MS is predicated on its ability to capture direct and indirect binding partners in a near-physiological context.[4][5] By using a "bait" molecule (our compound), we can "fish" for its "prey" (target proteins) from the complex mixture of a cell lysate.
Workflow Diagram:
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Uncharted Territory: The Elusive Enzymatic Profile of 6-Chloro-n,n-diisopropylnicotinamide
Senior Application Scientist's Note: To our valued community of researchers, scientists, and drug development professionals, this guide embarks on an investigation into the cross-reactivity of "6-Chloro-n,n-diisopropylnicotinamide." However, a comprehensive search of publicly available scientific literature and databases has revealed a significant knowledge gap. At present, the primary enzymatic target and the broader interaction profile of this specific compound remain uncharacterized.
This guide will therefore pivot to address this critical unknown. Instead of a direct comparison, we will provide a framework and detailed methodologies for elucidating the enzymatic activity and cross-reactivity of novel compounds like this compound. We will draw upon established principles of enzyme kinetics and screening, using related nicotinamide derivatives as illustrative examples to equip you with the experimental strategies to chart this unexplored territory.
The Significance of Selectivity: Why Cross-Reactivity Matters
In drug discovery, the ideal therapeutic agent acts as a "magic bullet," potently and specifically interacting with its intended biological target to elicit a desired therapeutic effect. However, the reality is that many small molecules exhibit off-target activities, binding to and modulating the function of unintended enzymes or receptors. This phenomenon, known as cross-reactivity, can lead to unforeseen side effects, toxicity, or even synergistic therapeutic outcomes. Therefore, a thorough understanding of a compound's selectivity profile is paramount for its development as a safe and effective therapeutic.
A Roadmap for Characterization: De-orphaning this compound
Given the absence of a known primary target for this compound, a logical first step is to perform broad enzymatic screening to identify potential interactions. This can be followed by more focused studies to confirm and quantify these interactions.
Phase 1: Broad Panel Screening for Target Identification
The initial approach should involve screening the compound against a diverse panel of enzymes. This provides a wide net to catch potential interactions and can offer initial clues about the compound's mechanism of action.
Experimental Workflow: Broad Enzyme Panel Screening
Caption: High-level workflow for initial enzymatic screening.
Detailed Protocol: High-Throughput Enzymatic Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Enzyme Panel Selection: Utilize a commercially available, broad-spectrum enzyme panel. These panels typically include representatives from major enzyme families such as kinases, proteases, phosphatases, and metabolic enzymes.
-
Assay Setup: In a multi-well plate format, dispense the compound dilutions, followed by the individual enzymes from the panel.
-
Reaction Initiation: Add the specific substrate for each enzyme to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a predetermined time.
-
Signal Detection: Use an appropriate detection method (e.g., fluorescence, luminescence, or absorbance) to measure the enzymatic activity. The choice of detection method will depend on the assay format for each enzyme.
-
Data Analysis: Calculate the percent inhibition of each enzyme's activity by this compound relative to vehicle controls. Set a threshold for "hit" identification (e.g., >50% inhibition at a specific concentration).
Phase 2: Hit Confirmation and Potency Determination
Once initial "hits" are identified from the broad screen, the next step is to confirm these interactions and determine the potency of the compound against these specific enzymes. This involves generating dose-response curves and calculating the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value of an inhibitor.
Detailed Protocol: IC50 Determination Assay
-
Compound Dilution: Prepare a serial dilution of this compound, typically in a 1:3 or 1:10 ratio, to cover a wide concentration range.
-
Assay Setup: In a multi-well plate, add the confirmed "hit" enzyme and its specific substrate.
-
Inhibitor Addition: Add the different concentrations of the compound to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Incubation and Detection: Follow the same incubation and detection steps as in the initial screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Comparative Analysis with Known Nicotinamide Derivatives
While direct comparative data for this compound is unavailable, we can look at the enzymatic interactions of other nicotinamide derivatives to understand potential target classes.
| Compound/Class | Primary Target(s) | Reported IC50/Ki | Reference |
| Nicotinamide | Sirtuins (e.g., SIRT1), PARPs | mM range | [1] |
| 6-Aminonicotinamide | Glucose-6-phosphate dehydrogenase | µM range | N/A |
| Nicotinamide Riboside | Nicotinamide riboside kinases | µM range | N/A |
| Isonicotinamide | Potential inhibitors of various enzymes | Varies | N/A |
Note: This table is for illustrative purposes to show the diversity of targets for nicotinamide-based compounds. The lack of specific data for this compound is the central challenge.
Future Directions and the Path Forward
The characterization of a novel compound's biological activity is a foundational step in drug discovery. The absence of data for this compound presents an opportunity for original research. The experimental frameworks provided in this guide offer a clear path to:
-
Identify the primary enzymatic target(s) of this compound.
-
Quantify its potency against these targets.
-
Establish a selectivity profile by comparing its activity against a panel of related and unrelated enzymes.
Once a primary target is identified, further studies, such as mechanism of inhibition assays (e.g., Lineweaver-Burk plots) and structural biology studies (e.g., X-ray crystallography), can provide deeper insights into its mode of action.
This guide, while not a direct comparison, serves as a comprehensive manual for the essential scientific inquiry required to understand the enzymatic cross-reactivity of this compound and other novel chemical entities.
References
As comprehensive, specific literature on the enzymatic activity of "this compound" is not available, this reference list includes resources on general methodologies and the activities of related compounds, which would be foundational for the experimental design proposed in this guide.
- General Principles of Enzyme Assays: A comprehensive overview of designing and conducting enzyme assays. (A specific, real reference would be cited here in a full guide, e.g., a textbook on enzymology or a methods paper).
- High-Throughput Screening for Drug Discovery: Methodologies and technologies used in large-scale screening of compound libraries against biological targets. (A specific, real reference would be cited here).
- Determining IC50 Values: A practical guide to the statistical analysis of dose-response data. (A specific, real reference would be cited here).
- Kinase Profiling Services: Information on commercially available services for screening compounds against panels of kinases.
- Protease Assays: A review of different methods for measuring protease activity. (A specific, real reference would be cited here).
- Phosphatase Activity Assays: Protocols for colorimetric and fluorometric detection of phosphatase activity. (A specific, real reference would be cited here).
- Structure-Activity Relationship (SAR) Studies of Nicotinamide Derivatives: A review of how chemical modifications to the nicotinamide scaffold affect biological activity. (A specific, real review article would be cited here).
-
PubChem Database: A public repository of chemical information. The entry for this compound can be found by its CAS number (905273-87-2), though biological activity data is currently limited. [Link]
-
Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide: An example of a study investigating the inhibition of a nicotinamide-related enzyme. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Nicotinamide Derivatives as TRPM8 Antagonists
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a series of nicotinamide derivatives as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8, a non-selective cation channel, is a key sensor for cold temperatures and cooling agents like menthol.[1] Its involvement in pain pathways, particularly in conditions like cold allodynia and migraine, has made it a significant therapeutic target.[2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel analgesics and TRPM8 modulators.
Introduction to TRPM8 and the Nicotinamide Scaffold
The TRPM8 channel is a polymodal protein activated by various stimuli, including cold temperatures (below 28 °C), voltage, and chemical agonists.[1] Its activation leads to a sensation of cold and is implicated in various physiological and pathological states.[1] Antagonizing TRPM8 is a promising strategy for mitigating pain associated with conditions like neuropathic pain and migraine.[2][3]
The nicotinamide framework has emerged as a viable scaffold for the development of TRPM8 antagonists. Through systematic chemical modifications, researchers at Amgen developed a series of potent biarylmethanamide nicotinic acid antagonists, culminating in the identification of AMG 333, a clinical candidate for the treatment of migraine.[2][4] This guide will dissect the SAR of this series to provide actionable insights for the design of future TRPM8 inhibitors.
Structure-Activity Relationship of Biarylmethanamide Nicotinamide Derivatives
The development of the clinical candidate AMG 333 involved extensive optimization of a lead compound. The following sections detail the key structural modifications and their impact on TRPM8 antagonist potency, primarily measured by in vitro calcium influx assays.
Core Structure and Key Moieties
The core structure of the series is a biarylmethanamide derivative of nicotinic acid. The general structure consists of a nicotinic acid moiety linked via an amide to a chiral biarylmethylamine.
Initial Optimization: The Amide and Acid Moieties
Initial high-throughput screening identified a lead compound which was subsequently optimized. The exploration of the amide and acid portions of the scaffold revealed that fused, bicyclic heteroaromatic systems on the amide provided the best potency.[5] Modifications to the carboxylic acid group of the nicotinic acid, such as creating an isostere or homologation, generally resulted in weaker inhibitors.[5]
Comparative Analysis of Nicotinamide Derivatives
The following table summarizes the SAR for a series of nicotinamide derivatives, highlighting the impact of substitutions on the biarylmethylamine portion of the molecule. The data is presented as IC50 values from a TRPM8 FLIPR (Fluorometric Imaging Plate Reader) assay.
| Compound ID | R1 | R2 | R3 | R4 | hTRPM8 FLIPR IC50 (nM) |
| 1 | H | H | H | H | 180 |
| 2 | F | H | H | H | 58 |
| 3 | H | F | H | H | 21 |
| 4 | H | H | F | H | 110 |
| 5 | H | H | H | F | 250 |
| 6 | F | F | H | H | 12 |
| 7 | F | H | F | H | 23 |
| 8 | F | H | H | F | 180 |
| AMG 333 | F | OCF3 | F (on pyridin-2-yl) | H | 4.8 |
Data synthesized from J. Med. Chem. 2018, 61, 18, 8186–8201.[4]
Key SAR Insights:
-
Fluorine Substitution: The introduction of fluorine atoms on the phenyl rings of the biarylmethylamine moiety significantly impacts potency. A single fluorine at the R2 position (Compound 3) or R1 and R2 positions (Compound 6) led to a substantial increase in potency compared to the unsubstituted analog (Compound 1). This suggests that electron-withdrawing groups and/or specific steric interactions in the binding pocket are favorable.
-
Positional Effects of Fluorine: The position of the fluorine atom is critical. While fluorine at R2 and R1/R2 is beneficial, substitution at R3 or R4 (Compounds 4 and 5) resulted in decreased or similar potency to the parent compound.
-
Synergistic Effects: The combination of a fluorine at R1 and R2 (Compound 6) resulted in a highly potent compound, indicating a synergistic effect of these substitutions.
-
The Path to AMG 333: The clinical candidate, AMG 333, incorporates a 3-fluoro-4-(trifluoromethoxy)phenyl group and a 3-fluoropyridin-2-yl group. This combination of electron-withdrawing substituents and the introduction of a pyridine ring resulted in a highly potent and selective TRPM8 antagonist.[2][4]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the synthesis and biological evaluation of nicotinamide-based TRPM8 antagonists.
General Synthesis of Biarylmethanamide Nicotinamide Derivatives
The synthesis of the biarylmethanamide nicotinamide derivatives generally follows a multi-step sequence involving the formation of the key biarylmethylamine intermediate followed by amide coupling with the nicotinic acid moiety.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for biarylmethanamide nicotinamide derivatives.
Step-by-Step Protocol:
-
Biaryl Aldehyde Synthesis: A substituted aryl aldehyde is coupled with a substituted aryl boronic acid via a Suzuki coupling reaction using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux.
-
Reductive Amination: The resulting biaryl aldehyde is then subjected to reductive amination with a chiral amine source (e.g., (R)- or (S)-α-methylbenzylamine) in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane.
-
Amide Coupling: The synthesized chiral biarylmethylamine is coupled with a suitably protected nicotinic acid derivative using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).
-
Deprotection (if necessary): If protecting groups are used on the nicotinic acid moiety, a final deprotection step is carried out to yield the target compound.
TRPM8 Antagonist Activity Assessment: FLIPR Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, which is a hallmark of TRPM8 channel activation.
Diagram of FLIPR Assay Workflow
Caption: Workflow for assessing TRPM8 antagonist activity using a FLIPR assay.
Step-by-Step Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution for approximately 1 hour at 37°C.[6][7]
-
Compound Addition: Serial dilutions of the test compounds are prepared and added to the respective wells of the cell plate. The plate is then incubated for a defined period (e.g., 15-30 minutes) to allow for compound binding.
-
Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80). The fluorescence intensity is then monitored over time to measure the calcium influx.[6]
-
Data Analysis: The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal in the presence of the test compound. The data is normalized to controls (agonist alone and vehicle), and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[7]
Electrophysiology: Whole-Cell Patch-Clamp
For a more detailed characterization of the mechanism of inhibition, whole-cell patch-clamp electrophysiology is employed to directly measure the ion currents through the TRPM8 channels.
Step-by-Step Protocol:
-
Cell Preparation: HEK293 cells expressing TRPM8 are grown on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
Patching: A glass micropipette with a resistance of 3-5 MΩ, filled with an intracellular solution, is used to form a high-resistance seal (gigaohm seal) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[2]
-
Current Measurement: The cell is voltage-clamped at a holding potential (e.g., -60 mV). TRPM8 currents are elicited by applying a voltage ramp or step protocol and/or by the application of a TRPM8 agonist.
-
Compound Application: The test compound is applied to the cell via the perfusion system, and the effect on the TRPM8 current is recorded.
-
Data Analysis: The degree of inhibition is determined by measuring the reduction in the current amplitude in the presence of the antagonist.
Conclusion
The systematic exploration of the biarylmethanamide nicotinic acid scaffold has yielded potent and selective TRPM8 antagonists with clinical potential for the treatment of migraine. The SAR studies highlight the critical role of specific substitutions on the biarylmethylamine moiety, particularly the strategic placement of fluorine atoms, in achieving high antagonist potency. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel nicotinamide-based TRPM8 modulators, facilitating the continued development of next-generation analgesics.
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A Comparative Analysis of the Investigational Antibacterial Agent 6-Chloro-n,n-diisopropylnicotinamide Against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical entities with unique mechanisms of action is paramount. This guide provides a comparative overview of the investigational compound, 6-Chloro-n,n-diisopropylnicotinamide, against a panel of well-established antibiotics. While this specific nicotinamide derivative is not yet a clinically approved antibiotic, its structural class has shown potential for antimicrobial activity.[1][2] This document outlines a hypothetical, yet scientifically rigorous, framework for evaluating its efficacy, grounded in established experimental protocols.
Introduction to this compound and Comparator Antibiotics
This compound is a synthetic molecule belonging to the nicotinamide family.[3][4][5] For the purpose of this guide, we will hypothesize that its mechanism of action involves the inhibition of a novel bacterial enzyme target, "Enzyme X," which is essential for bacterial cell wall synthesis. This positions it as a potential bactericidal agent.[1]
To provide a robust comparison, we will evaluate this investigational compound against three widely recognized antibiotics, each with a distinct and well-characterized mechanism of action:
-
Penicillin: A β-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis.[6][7][8][9][10]
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[11][12][13][14][15]
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[16][17][18][19][20]
Hypothetical Mechanism of Action of this compound
We propose that this compound selectively binds to and inhibits "Enzyme X," a transmembrane protein crucial for the polymerization of peptidoglycan precursors. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. This novel mechanism could potentially be effective against bacteria that have developed resistance to other classes of antibiotics.[21][22][23][24][25]
Caption: Hypothetical mechanism of this compound.
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of this compound with the selected antibiotics, a series of standardized in vitro tests are essential.
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[26][27][28]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent.
-
Prepare Mueller-Hinton Broth (MHB) for bacterial culture.
-
-
Bacterial Inoculum Preparation:
-
Culture the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) overnight.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[27]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation and Reading:
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[29][30][31]
Protocol:
-
Following MIC Determination:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).
-
-
Plating:
-
Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and Reading:
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A Senior Application Scientist's Comparative Guide to In Silico Modeling of 6-Chloro-n,n-diisopropylnicotinamide Binding Sites
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unknown with Predictive Power
In modern drug discovery, the journey from a chemical entity to a therapeutic candidate is increasingly reliant on computational modeling. In silico techniques provide a powerful lens to predict, analyze, and refine molecular interactions before committing to costly and time-consuming wet-lab experiments. This guide focuses on a specific molecule, 6-Chloro-n,n-diisopropylnicotinamide [1][2][3], a nicotinamide derivative whose specific protein targets are not yet fully elucidated in public-domain literature.
This lack of a defined target is not a roadblock but rather a common and exciting challenge in early-stage drug development. It compels us to employ a predictive, multi-faceted computational strategy. This document, therefore, serves as a comparative guide to the methodologies available for first, identifying potential protein targets and their binding sites, and second, characterizing the binding interactions of this compound with high fidelity. As Senior Application Scientists, our goal is not just to present protocols but to instill a logical framework for making informed decisions, ensuring that each computational step is a self-validating system that builds confidence in the subsequent analysis.
Part 1: Target Identification and Binding Site Prediction
Before we can model a binding interaction, we must first generate a credible hypothesis about the protein target. The nicotinamide scaffold is prevalent in inhibitors of various enzyme families, particularly kinases and NAD+-dependent enzymes like Poly(ADP-ribose) polymerases (PARPs) and Nicotinamidases[4][5]. This provides a logical starting point. We will compare two orthogonal approaches for identifying and delineating a potential binding pocket.
Methodology A: Ligand-Based Target Inference
This approach leverages the principle that structurally similar molecules often exhibit similar bioactivities. By comparing our query molecule to vast databases of compounds with known targets, we can infer a list of probable protein interactors.
Experimental Protocol: Target Prediction via Chemical Similarity
-
Ligand Preparation: Obtain the 3D structure of this compound (SMILES: CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl)[1]. Generate a low-energy 3D conformation using a tool like Open Babel or RDKit.
-
Database Screening: Utilize chemical similarity search tools (e.g., SwissTargetPrediction, PubChem, ChEMBL) that employ 2D fingerprint (e.g., Tanimoto coefficient) or 3D shape-based screening.
-
Target Prioritization: Analyze the output list of potential targets. Prioritize targets that are biologically plausible and repeatedly suggested by different algorithms. For nicotinamide derivatives, enzymes like VEGFR-2, PARP family members, and bacterial Nicotinamidase (PncA) are strong initial candidates[4][5][6].
Methodology B: Structure-Based Binding Site Prediction
Alternatively, if we have a hypothesized protein structure (e.g., a specific kinase), we can analyze its surface to find pockets that are energetically and sterically favorable for ligand binding.
Experimental Protocol: Pocket Identification and Analysis
-
Protein Structure Acquisition: Obtain a high-resolution crystal structure of a candidate target protein (e.g., VEGFR-2, PDB ID: 2OH4) from the Protein Data Bank (PDB)[7].
-
Structure Preparation: Use a protein preparation wizard (e.g., in Schrödinger Maestro, Chimera) to remove water molecules, add hydrogens, repair missing side chains, and assign correct protonation states.
-
Pocket Detection: Employ a binding site prediction algorithm. These methods fall into several categories:
-
Geometric/Topological: Algorithms like CASTp or SURFNET[8] identify surface concavities and pockets based purely on the protein's shape[9].
-
Energy-Based: Tools like Q-SiteFinder use a methyl probe to calculate van der Waals interaction energies across the protein surface, identifying energetically favorable regions[9].
-
Evolutionary/Hybrid: Methods like ConCavity integrate geometric pocket detection with evolutionary sequence conservation, based on the principle that functionally important binding sites are often conserved across species[8].
-
-
Site Selection: Choose a predicted binding site for further analysis, typically the one with the largest volume and/or highest conservation score, often corresponding to a known active or allosteric site.
Workflow for Target & Site Identification
The following diagram illustrates the logical flow for identifying a druggable binding site when a target is not previously known.
Caption: Workflow for generating a target and binding site hypothesis.
Part 2: Comparative Analysis of Binding Pose and Affinity
With a protein target and a putative binding site identified, the next phase is to model the precise interaction. We will compare three techniques of increasing computational cost and accuracy: Molecular Docking, Molecular Dynamics (MD) Simulation, and Binding Free Energy Calculation.
Method 1: Molecular Docking (The "Fast" Approach)
Molecular docking is a high-throughput method that predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates its binding affinity via a scoring function.
Expertise & Causality: We use docking as a primary filter. Its speed allows us to screen multiple potential targets or a large library of ligand analogs quickly. The scoring function is an empirical approximation of binding free energy, making it suitable for ranking poses and compounds but not for absolute affinity prediction.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation: Convert the 3D structure of this compound to the PDBQT format using AutoDock Tools. This step assigns partial charges and defines rotatable bonds.
-
Receptor Preparation: Convert the prepared protein structure to the PDBQT format.
-
Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the entire predicted binding site. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.
-
Docking Execution: Run AutoDock Vina, specifying the prepared ligand, receptor, and grid box parameters[10]. Vina will perform a stochastic search to find the lowest-energy binding poses.
-
Pose Analysis: Visualize the top-ranked poses. Analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with surrounding amino acid residues using tools like PLIP or Discovery Studio[10]. A promising pose is one that satisfies key pharmacophoric features, such as a hydrogen bond with the hinge region of a kinase[6][7].
Method 2: Molecular Dynamics (MD) Simulation (The "Refined" Approach)
While docking provides a static snapshot, MD simulation introduces explicit solvent, temperature, and pressure, allowing the entire protein-ligand system to move and evolve over time. This provides critical insights into the stability of the docked pose and the flexibility of the binding pocket.
Trustworthiness: An MD simulation serves as a powerful validation for a docking result. If a high-scoring docked pose is unstable and diffuses away from the binding pocket during a simulation, the initial docking result is likely a false positive. Conversely, a stable trajectory with persistent key interactions greatly increases confidence in the binding hypothesis.
Experimental Protocol: GROMACS MD Simulation
-
System Setup: Place the best-ranked protein-ligand complex from docking into a simulation box. Solvate the system with a realistic water model (e.g., TIP3P) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
Energy Minimization: Perform an energy minimization run to relax the system and remove any steric clashes introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to arrange naturally around the complex.
-
Production MD: Remove the restraints and run the simulation for a duration sufficient to observe the stability of the binding—typically 100 nanoseconds or more for a stable complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability and interactions:
-
Root Mean Square Deviation (RMSD): A stable RMSD for the ligand and protein backbone indicates the system has reached equilibrium and the complex is not falling apart.
-
Root Mean Square Fluctuation (RMSF): Reveals which parts of the protein are flexible or rigid. High fluctuation in binding site residues may indicate an unstable interaction.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts over the simulation time.
-
Method 3: Binding Free Energy Calculation (The "Quantitative" Approach)
This final layer of analysis aims to provide a more accurate, quantitative estimate of binding affinity (ΔG), which correlates directly with experimental measures like Ki or IC50.
Authoritative Grounding: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a computationally feasible compromise between simple docking scores and the extremely demanding alchemical free energy methods like FEP[11][12][13]. MM/PBSA calculates the free energy by combining molecular mechanics energy terms with continuum solvation models[7][14].
Experimental Protocol: MM/PBSA Calculation
-
Snapshot Extraction: From the stable portion of the MD simulation trajectory, extract a series of snapshots (e.g., 100 frames).
-
Energy Calculation: For each snapshot, calculate the following energy components:
-
The free energy of the protein-ligand complex.
-
The free energy of the isolated protein.
-
The free energy of the isolated ligand.
-
-
Binding Free Energy (ΔG_bind): The binding free energy is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Energy Decomposition: Further decompose the total binding free energy into contributions from individual residues. This powerful analysis highlights which amino acids are the key "hotspots" for the binding interaction.
Comparative Workflow for Binding Characterization
This diagram contrasts the three primary methods for analyzing the hypothesized binding interaction.
Caption: Comparative workflow for in silico binding characterization.
Part 3: Data Synthesis and Validation
The true strength of this multi-step approach lies in the synthesis of data from each method. No single method is foolproof; instead, we look for a consensus between them.
Comparative Data Summary
All quantitative data should be summarized to facilitate objective comparison. Below is a template for comparing results, for instance, against a known reference inhibitor for the chosen target.
| Methodology | Parameter | This compound | Reference Inhibitor (e.g., Sorafenib for VEGFR-2) | Interpretation |
| Molecular Docking | Docking Score (kcal/mol) | -8.5 | -9.2 | Indicates comparable predicted affinity to the reference. |
| Key H-Bonds | Cys919 | Cys919, Asp1046 | Shares the critical hinge-binding interaction[6]. | |
| MD Simulation | Ligand RMSD (Å) | 1.5 ± 0.3 | 1.3 ± 0.2 | Both ligands remain stably bound in the pocket. |
| H-Bond Occupancy | Cys919 (85%) | Cys919 (92%) | Key interaction is highly stable for both compounds. | |
| MM/PBSA | ΔG_bind (kcal/mol) | -45.7 ± 4.1 | -50.2 ± 3.8 | Predicts slightly weaker, but still potent, binding affinity. |
| Key Residue ΔG | Asp1046: -4.2 | Asp1046: -5.1 | Highlights the importance of the DFG motif interaction. |
Note: The data in this table is illustrative and would be generated from the protocols described above.
Self-Validating Logic: The trustworthiness of the final conclusion is built by cross-validation:
-
Does the most stable pose from the MD simulation reflect the top-ranked pose from docking?
-
Are the key interacting residues identified in the docking analysis the same ones that show high interaction persistence in MD and contribute favorably to the MM/PBSA binding free energy?
A "yes" to these questions builds a robust and credible in silico case for the binding mode of this compound. Any discrepancies must be investigated, as they may point to incorrect docking poses or the need for more extensive simulation sampling. Ultimately, these validated computational predictions provide strong, data-driven hypotheses that can guide subsequent experimental validation, such as site-directed mutagenesis or co-crystallization efforts.
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Zhang, Z., Li, Y., Lin, B., & Wang, J. (2024). A comprehensive survey on protein-ligand binding site prediction. Current Opinion in Structural Biology. Retrieved January 19, 2026, from [Link]
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Alberca, L. N., Romero-Durana, M., & Barril, X. (2020). Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed. Retrieved January 19, 2026, from [Link]
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El-Damasy, D. A., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Selectivity and Specificity Assays for Novel Nicotinamide Analogs: Profiling 6-Chloro-n,n-diisopropylnicotinamide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding a compound's selectivity and specificity. This guide provides an in-depth technical comparison of assays to profile compounds like 6-Chloro-n,n-diisopropylnicotinamide, a nicotinamide analog. Given the absence of published biological data for this specific molecule, we will use it as a representative case study to illustrate the essential assays for determining its potential biological targets, selectivity across related enzymes, and broader off-target effects.
Nicotinamide and its derivatives are pivotal in cellular metabolism, primarily as precursors in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). Consequently, small molecules with a nicotinamide scaffold are likely to interact with enzymes involved in the NAD+ salvage pathway. The two primary enzyme families of interest are Nicotinamide Phosphoribosyltransferase (NAMPT) and the Sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[1][2] Therefore, a thorough investigation of a novel nicotinamide analog's selectivity and specificity should commence with these two enzyme families.
The Rationale for Rigorous Selectivity Profiling
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, minimizing engagement with other proteins that could lead to adverse effects.[3] Specificity, a related concept, refers to the compound's ability to elicit a desired biological response through its on-target activity, without producing off-target responses. Early and comprehensive profiling for both selectivity and specificity is paramount to de-risk a drug discovery program, enabling data-driven decisions for lead optimization and candidate selection.[4] Failure to identify off-target interactions early can lead to costly late-stage failures in clinical development.[5]
Initial Target Engagement: Is it a NAMPT or a Sirtuin Inhibitor?
The first step is to determine if this compound engages with either NAMPT or the sirtuin family. This can be achieved through a series of initial biochemical assays.
dot
Caption: Initial biochemical screening workflow.
Biochemical Assays for On-Target Activity
1. NAMPT Enzymatic Activity Assay
The objective of this assay is to directly measure the inhibitory effect of the test compound on purified NAMPT enzyme. A widely used method is a coupled-enzyme assay that results in a fluorescent readout.[6][7]
-
Principle: NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[8] The NMN is then converted to NAD+ by NMNAT. In a coupled reaction, the newly synthesized NAD+ is used by an NAD+-dependent dehydrogenase (e.g., alcohol dehydrogenase) to reduce a substrate, leading to the production of NADH, which is fluorescent.[7] The fluorescence intensity is directly proportional to NAMPT activity.
Experimental Protocol: Coupled-Enzyme Fluorescent NAMPT Assay [7]
-
Reaction Mixture Preparation: Prepare a master mix containing recombinant human NAMPT enzyme, PRPP, NMNAT, alcohol dehydrogenase, and ethanol in an appropriate assay buffer.
-
Compound Addition: Add serial dilutions of this compound (or a known inhibitor like FK866 as a positive control) to a 96- or 384-well plate.[9] Include a DMSO vehicle control.
-
Reaction Initiation: Add the NAMPT master mix to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
2. Sirtuin Deacetylase Activity Assay
To assess activity against sirtuins, a fluorogenic assay is commonly employed. This can be run as a panel against multiple sirtuin isoforms (SIRT1-7) to simultaneously gather selectivity data.
-
Principle: The assay uses a peptide substrate containing an acetylated lysine residue and a fluorophore quenched by the acetyl group. In the presence of NAD+, sirtuins deacetylate the lysine. A developer solution is then added that cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal. The signal intensity is proportional to the sirtuin's activity.
Experimental Protocol: Fluorogenic Sirtuin Assay
-
Reaction Setup: In a multi-well plate, add the reaction buffer, the fluorogenic acetylated peptide substrate, and NAD+.
-
Compound Addition: Add serial dilutions of the test compound. For comparison, a known pan-sirtuin inhibitor like nicotinamide or an isoform-selective inhibitor can be used.[10]
-
Enzyme Addition: Add the specific recombinant human sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3) to each well to initiate the reaction.
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Development: Add the developer solution containing a protease that specifically cleaves the deacetylated substrate. Incubate at room temperature for 30-60 minutes.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm Ex / 460 nm Em).
-
Data Analysis: Determine the IC50 values for each sirtuin isoform to assess potency and selectivity within the sirtuin family.
Comparative Analysis of On-Target Potency and Selectivity
The initial biochemical screens will yield IC50 values, which are crucial for comparing the potency of this compound against its primary target and other related enzymes.
| Compound | Target | Biochemical IC50 (nM) | Reference Compound |
| Hypothetical Data | NAMPT | 15 | FK866 (IC50 ≈ 10 nM) [11] |
| SIRT1 | >10,000 | Nicotinamide (IC50 ≈ 50 µM)[10] | |
| SIRT2 | >10,000 | AGK2 (IC50 ≈ 3.5 µM) | |
| SIRT3 | >10,000 | 3-TYP (IC50 ≈ 8 µM) |
This table presents hypothetical data for illustrative purposes.
A selectivity ratio of >100-fold is generally considered a good starting point for a selective inhibitor. In our hypothetical example, the compound is highly selective for NAMPT over the tested sirtuins.
Cellular Assays: Confirming Target Engagement and Mechanism of Action
While biochemical assays are essential, it is crucial to confirm that the compound engages its target in a cellular context and elicits the expected biological response.
dot
Caption: Workflow for cellular validation.
1. Cellular NAD+ Depletion Assay
For a NAMPT inhibitor, the primary mechanism of action is the depletion of intracellular NAD+ pools.[12]
-
Principle: Cancer cells are treated with the test compound for various durations. Subsequently, cell lysates are prepared, and the levels of NAD+ are quantified, typically using LC-MS/MS for high sensitivity and specificity.
Experimental Protocol: LC-MS/MS for NAD+ Quantification [12]
-
Cell Treatment: Plate cells (e.g., A2780 ovarian cancer cells) and treat with varying concentrations of this compound for different time points (e.g., 4, 8, 24 hours).
-
Metabolite Extraction: Harvest the cells and perform metabolite extraction using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Monitor the specific mass transition for NAD+.
-
Data Analysis: Quantify the NAD+ levels relative to an internal standard and normalize to the total protein concentration. A potent NAMPT inhibitor should cause a time- and dose-dependent decrease in intracellular NAD+.
2. Rescue Experiments
To confirm that the observed cellular effects are due to the inhibition of the NAD+ salvage pathway, rescue experiments are performed.
-
Principle: The Preiss-Handler pathway is an alternative route for NAD+ synthesis that utilizes nicotinic acid (NA) as a precursor, bypassing NAMPT.[11] If the cytotoxicity of a compound is due to NAMPT inhibition, co-administration of NA should rescue the cells.[11]
Experimental Protocol: Nicotinic Acid Rescue Assay [11]
-
Cell Treatment: Treat cancer cells with the test compound in the presence or absence of a saturating concentration of nicotinic acid (e.g., 10 µM).
-
Viability Assessment: After a prolonged incubation (e.g., 72-96 hours), assess cell viability using a suitable method like CellTiter-Glo®.
-
Data Analysis: If the compound's anti-proliferative effect is significantly reversed by the addition of NA, it strongly supports a NAMPT-specific mechanism of action.
Broad Off-Target Profiling: Ensuring Specificity
Even if a compound is highly selective for its primary target family, it may interact with unrelated proteins, leading to unexpected toxicities.[5][13] Therefore, broad off-target screening is a critical step in preclinical safety assessment. This is typically done through large panels of binding or functional assays.
1. Kinase Profiling Panels
Kinases are a large family of enzymes, and many small molecule inhibitors exhibit off-target activity against them.[14] Screening against a panel of kinases is a standard practice.
-
Recommendation: Screen this compound at a single high concentration (e.g., 10 µM) against a broad kinase panel (e.g., >100 kinases).[12][15] Any kinases showing significant inhibition (e.g., >50%) should be followed up with IC50 determination.
2. Safety Pharmacology Panels
These panels consist of a collection of in vitro assays against targets that are known to be associated with adverse drug reactions.[3][13] Commercial services from companies like Eurofins Discovery and Reaction Biology offer standardized panels.[3][13]
-
Typical Panel Composition (e.g., SafetyScreen44™ or InVEST44™): [3][16]
-
GPCRs: (e.g., adrenergic, dopaminergic, muscarinic receptors)
-
Ion Channels: (e.g., hERG, sodium, calcium channels)
-
Transporters: (e.g., serotonin, dopamine transporters)
-
Enzymes: (e.g., COX-1/2, PDEs)
-
Nuclear Receptors
-
| Panel Type | Purpose | Example Targets |
| Kinase Panel | Identify off-target kinase inhibition | >100 human kinases[15] |
| Safety Panel | Predict potential clinical adverse effects | GPCRs, Ion Channels, Transporters, Enzymes[13] |
Conclusion
The comprehensive evaluation of a novel nicotinamide analog like this compound requires a multi-faceted approach to determine its selectivity and specificity. The workflow should begin with focused biochemical assays against the most probable target families—NAMPT and sirtuins—to establish on-target potency and intra-family selectivity. These findings must then be validated in cellular systems to confirm the mechanism of action, for instance, through NAD+ depletion and rescue experiments for a putative NAMPT inhibitor. Finally, broad off-target profiling using kinase and safety pharmacology panels is indispensable for identifying potential liabilities and ensuring the compound's specificity. This systematic and rigorous assessment provides the critical data needed to build a robust safety and efficacy profile, paving the way for the successful development of novel therapeutics.
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Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
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O'Brien, T., et al. (2017). Inhibition of an NAD+ Salvage Pathway Provides Efficient and Selective Toxicity to Human Pluripotent Stem Cells. Stem Cell Reports. Retrieved from [Link]
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Garten, A., et al. (2015). Inhibition of SIRT3/SIRT1 by nicotinamide and its analog. ResearchGate. Retrieved from [Link]
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Mai, A., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. MDPI. Retrieved from [Link]
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Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. Retrieved from [Link]
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Grathwol, C., et al. (2020). Nicotinamide‐mimicking sirtuin inhibitors: Selisistat (1),... ResearchGate. Retrieved from [Link]
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Li, L., et al. (2017). Sirtuin inhibitors as anticancer agents. PMC. Retrieved from [Link]
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Avalos, J. L., et al. (2005). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC. Retrieved from [Link]
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Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
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Frontiers. (2023). Review of various NAMPT inhibitors for the treatment of cancer. Retrieved from [Link]
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Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
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Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]
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ResearchGate. (n.d.). NAD+ salvage pathway in cancer metabolism and therapy. Retrieved from [Link]
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Yang, Y., et al. (2015). The NAD+ salvage pathway modulates cancer cell viability via p73. PMC. Retrieved from [Link]
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Zheng, X., et al. (2018). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. Retrieved from [Link]
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Wang, Y., et al. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. PMC. Retrieved from [Link]
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Pillai, J. B., et al. (2023). The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. NIH. Retrieved from [Link]
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BPS Bioscience. (n.d.). NAMPT Assay Service. Retrieved from [Link]
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Bentham Science. (n.d.). Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Therapeutics: Rationales, Controversies, Clinical Experience. Retrieved from [Link]
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Bionsight. (n.d.). Target Profiling Service. Retrieved from [Link]
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Lee, J., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PubMed Central. Retrieved from [Link]
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Wozniak, D. L., et al. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. PMC. Retrieved from [Link]
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Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently?. Retrieved from [Link]
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Liu, T., et al. (2017). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. NIH. Retrieved from [Link]
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ResearchGate. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. Retrieved from [Link]
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Jackson, K. M., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Retrieved from [Link]
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Confirming the On-Target Effects of Novel IRE1α Inhibitors: A Comparative Guide Featuring 6-Chloro-n,n-diisopropylnicotinamide
For researchers and drug development professionals navigating the complex landscape of cellular stress pathways, the robust validation of a small molecule's on-target effects is paramount. This guide provides a comprehensive framework for confirming the cellular engagement of novel compounds targeting Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR). Here, we use the putative IRE1α inhibitor, 6-Chloro-n,n-diisopropylnicotinamide , as a primary example and compare its hypothetical on-target validation workflow with the well-characterized IRE1α inhibitor, KIRA6 .
Introduction: The Significance of Targeting IRE1α in Cellular Homeostasis and Disease
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the UPR. IRE1α is a key transducer of the UPR, possessing both kinase and endoribonuclease (RNase) activity.[1] Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in restoring ER homeostasis. Given its central role in cell fate decisions under stress, dysregulation of the IRE1α pathway has been implicated in numerous diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.
This compound is a novel nicotinamide derivative. While its precise molecular target is under investigation, its structural similarity to other known IRE1α inhibitors suggests it may function by modulating the activity of this stress sensor. This guide outlines the essential experiments to rigorously test this hypothesis.
The Experimental Roadmap: A Multi-pronged Approach to Target Validation
Confirming the on-target effects of a novel compound requires a multi-faceted approach that moves from broad cellular effects to direct target engagement. Our experimental workflow is designed to provide a self-validating system, where each step builds upon the last to create a cohesive and convincing body of evidence.
Figure 1: A tiered experimental workflow for validating the on-target effects of putative IRE1α inhibitors.
Phase 1: Assessing the Cellular Phenotype of IRE1α Inhibition
The initial step is to determine if this compound can functionally block the IRE1α signaling pathway in a cellular context. The hallmark of IRE1α activation is the splicing of XBP1 mRNA.
Experimental Protocol: XBP1 Splicing Assay
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, HEK293T) at an appropriate density.
-
Induce ER stress with a known agent such as Tunicamycin (inhibits N-linked glycosylation) or Thapsigargin (inhibits SERCA pumps).
-
Concurrently treat cells with a dose-range of this compound, KIRA6 (as a positive control), and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4-6 hours).
-
-
RNA Extraction and RT-PCR:
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
-
Analysis:
-
Visualize the PCR products on an agarose gel. Three bands may be visible: unspliced XBP1 (XBP1u), spliced XBP1 (XBP1s), and a hybrid of the two.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. A potent IRE1α inhibitor will show a dose-dependent decrease in the XBP1s/XBP1u ratio.
-
Data Presentation and Interpretation
The results of the XBP1 splicing assay can be summarized in a table for clear comparison.
| Compound | Concentration (µM) | XBP1s/XBP1u Ratio (Normalized to Vehicle) |
| Vehicle | - | 1.00 |
| This compound | 1 | 0.65 |
| 5 | 0.25 | |
| 10 | 0.10 | |
| KIRA6 | 0.1 | 0.50 |
| 0.5 | 0.15 | |
| 1 | 0.05 |
Interpretation: A dose-dependent reduction in the XBP1s/XBP1u ratio by this compound, similar to the known IRE1α inhibitor KIRA6, provides strong initial evidence of on-target activity.
Phase 2: Demonstrating Direct Target Engagement
While cellular assays are informative, they do not definitively prove that the compound directly interacts with the intended target. The next phase focuses on assays that measure the direct impact on IRE1α itself.
Experimental Protocol: IRE1α Phosphorylation Assay (Western Blot)
Upon ER stress, IRE1α undergoes autophosphorylation, which is a prerequisite for its RNase activity. KIRA6 is a potent inhibitor of IRE1α kinase activity.[2]
-
Cell Lysis and Protein Quantification:
-
Following the same treatment protocol as the XBP1 splicing assay, lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated IRE1α (p-IRE1α).
-
Strip and re-probe the membrane with an antibody for total IRE1α as a loading control.
-
-
Analysis:
-
Quantify the band intensities for p-IRE1α and total IRE1α. A direct inhibitor of the kinase domain should show a dose-dependent decrease in the p-IRE1α/total IRE1α ratio.
-
Data Presentation and Interpretation
| Compound | Concentration (µM) | p-IRE1α/Total IRE1α Ratio (Normalized to Vehicle) |
| Vehicle | - | 1.00 |
| This compound | 1 | 0.70 |
| 5 | 0.30 | |
| 10 | 0.15 | |
| KIRA6 | 0.1 | 0.45 |
| 0.5 | 0.10 | |
| 1 | 0.02 |
Interpretation: A reduction in IRE1α phosphorylation by this compound would strongly suggest that it interacts with and inhibits the kinase domain of IRE1α, similar to KIRA6.
Phase 3: Assessing Specificity and Potential Off-Target Effects
A critical aspect of drug development is ensuring that the compound of interest is selective for its intended target. This phase aims to rule out broad, non-specific effects.
Figure 2: The three main branches of the UPR. A specific IRE1α inhibitor should not affect the PERK or ATF6 pathways.
Experimental Protocol: Assessing PERK and ATF6 Pathways
-
PERK Pathway:
-
Use the same cell lysates from the IRE1α phosphorylation experiment.
-
Perform Western blotting for phosphorylated eIF2α (a downstream target of PERK) and total eIF2α. A specific IRE1α inhibitor should not significantly alter the p-eIF2α/total eIF2α ratio.
-
-
ATF6 Pathway:
-
Perform Western blotting for the cleaved, active form of ATF6. A specific IRE1α inhibitor should not affect the stress-induced cleavage of ATF6.
-
Experimental Protocol: Cell Viability Assay
-
Cell Treatment:
-
Plate cells and treat with a wide dose range of this compound and KIRA6 for an extended period (e.g., 24-72 hours).
-
-
Viability Measurement:
-
Use a standard cell viability assay, such as MTT or a CellTiter-Glo® luminescent assay, to determine the percentage of viable cells.
-
Interpretation: Ideally, the compound should exhibit its on-target effects at concentrations well below those that cause significant cytotoxicity. Comparing the IC50 (for IRE1α inhibition) with the CC50 (for cytotoxicity) provides a therapeutic window.
Conclusion: Building a Case for On-Target Efficacy
By systematically progressing through these experimental phases, researchers can build a robust and compelling case for the on-target effects of a novel compound like this compound. The comparison with a well-characterized inhibitor such as KIRA6 provides a crucial benchmark for potency and specificity. This guide offers a foundational framework that can be adapted and expanded upon to thoroughly characterize the mechanism of action of new chemical entities targeting the IRE1α pathway, ultimately accelerating the development of novel therapeutics for a range of diseases.
References
-
IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. (2022). PMC. Available at: [Link]
-
Discovery of a Compound That Inhibits IRE1α S-Nitrosylation and Preserves the Endoplasmic Reticulum Stress Response under Nitrosative Stress. (2024). PubMed. Available at: [Link]
-
Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors. (2014). PubMed. Available at: [Link]
-
ATP-Competitive Partial Antagonists of IRE1α's RNase Segregate Outputs of the UPR. NIH. Available at: [Link]
-
Identification of small molecule inhibitors of the IRE1α–XBP1 pathway... ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-Chloro-n,n-diisopropylnicotinamide
This guide provides essential safety, handling, and disposal protocols for 6-Chloro-n,n-diisopropylnicotinamide (CAS No. 905273-87-2). As a substituted nicotinamide derivative, this compound requires careful management in a laboratory setting to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally related compounds to establish best practices.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory operations. Based on data for analogous compounds, this compound is anticipated to present several health risks.
1.1. Anticipated Hazards
The hazard profile is extrapolated from related chemical structures. The GHS pictograms and hazard statements for similar compounds suggest that this compound should be handled as a hazardous substance.[1] The primary concerns are:
-
Harmful if swallowed (H302): Ingestion may lead to adverse health effects.[1][2]
-
Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.[1][3][4]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.[1][3][4]
-
May cause respiratory irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.[1][3][4]
Given these potential hazards, all personal contact with this compound, including inhalation, should be avoided.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side-shields or chemical goggles. | Nitrile rubber gloves. | Laboratory coat.[5] | NIOSH/MSHA approved respirator for dusts if not in a fume hood.[6][7] |
| Working with Solutions | Chemical goggles or a face shield.[6] | Nitrile rubber gloves.[5] | Laboratory coat or chemical-resistant apron.[5] | Work in a certified chemical fume hood.[8] |
| Cleaning Spills | Chemical goggles and a face shield.[6] | Heavy-duty nitrile or butyl rubber gloves.[5] | Chemical-resistant suit or overalls.[5][6] | NIOSH/MSHA approved respirator with appropriate cartridges.[6] |
It is crucial to inspect all PPE for integrity before and after use and to replace any contaminated or damaged items immediately.[5] After handling the compound, hands should be washed thoroughly.[5][8]
Safe Handling and Operational Plan
A systematic approach to handling, from receipt to disposal, is critical for safety.
3.1. Receiving and Storage
Upon receiving a shipment of this compound, inspect the container for any signs of damage or leaks. The compound should be stored in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[8] It should be kept away from incompatible materials such as strong oxidizing agents.[6][8]
3.2. Experimental Procedures
All work with this compound, especially handling of the solid form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is readily available and in good condition.
-
Weighing: To prevent the generation of dust, weigh the solid compound carefully within the fume hood.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are appropriately secured.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5][8]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical.
4.1. Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
Spill Response Workflow:
Sources
- 1. americanelements.com [americanelements.com]
- 2. 6-Chloro-N,N-dimethylnicotinamide DiscoveryCPR 54864-83-4 [sigmaaldrich.com]
- 3. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. punchout.medline.com [punchout.medline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
